2-(Aminomethyl)-3-ethylpentanoic acid chemical structure and properties
The following technical guide details the chemical structure, synthesis, and physicochemical properties of 2-(Aminomethyl)-3-ethylpentanoic acid , a specific -amino acid derivative structurally related to the gabapentino...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and physicochemical properties of 2-(Aminomethyl)-3-ethylpentanoic acid , a specific
-amino acid derivative structurally related to the gabapentinoid class of therapeutics.
Executive Summary
2-(Aminomethyl)-3-ethylpentanoic acid (CAS: 849500-80-7; HCl salt: 2241144-75-0) is a synthetic amino acid derivative characterized by a branched lipophilic backbone and a
-amino acid core.[1] Structurally, it represents a "contracted" analog of the -amino acid drugs gabapentin and pregabalin. While gabapentinoids typically feature a -amino butyric acid (GABA) backbone, this compound features a -alanine scaffold with high steric bulk at the -position (C2).
This structural distinctiveness suggests potential utility in structure-activity relationship (SAR) studies targeting the
subunit of voltage-gated calcium channels (VGCCs) or as a metabolically stable peptidomimetic building block.
Stereochemistry: The molecule possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers (two diastereomeric pairs). In pharmacological contexts, the spatial arrangement of the amino and carboxyl groups relative to the lipophilic tail is critical for binding affinity.
Comparison to Gabapentinoids
Unlike Pregabalin (a
-amino acid), 2-(Aminomethyl)-3-ethylpentanoic acid is a -amino acid.
Feature
Pregabalin
Gabapentin
2-(Aminomethyl)-3-ethylpentanoic acid
Class
-Amino Acid
-Amino Acid
-Amino Acid
Backbone
Hexanoic acid
Cyclohexylacetic acid
Pentanoic acid
Amine Position
(C4 relative to COOH)
(C4 relative to COOH)
(C3 relative to COOH)
Lipophilicity
Isobutyl side-chain
Cyclohexyl ring
3-Ethylpentyl core
Physicochemical Properties[1][3][8]
The compound exists as a zwitterion at physiological pH, influencing its solubility and transport.
Property
Value (Predicted/Experimental)
Context
Physical State
White crystalline solid
Typically supplied as HCl salt.
Solubility
Water: High (>50 mg/mL); Ethanol: Moderate
Zwitterionic character enhances aqueous solubility.
pKa (Acid)
~3.8
Carboxylic acid deprotonation.
pKa (Base)
~9.8
Primary amine protonation.
LogP
1.2 – 1.6
Lipophilic enough for BBB penetration via LAT1 (system L).
PSA
63.3
Favorable for CNS permeability.
Synthesis Protocols
The synthesis of 2-(Aminomethyl)-3-ethylpentanoic acid generally follows the "Cyanoacetate Route," a robust method for generating
-amino acids.
Retrosynthetic Analysis
The target molecule is disassembled into Ethyl cyanoacetate and 3-Bromopentane . The core strategy involves alkylation of the active methylene followed by nitrile reduction.
Step-by-Step Synthesis Workflow
Step 1: Knoevenagel/Alkylation (Construction of Carbon Skeleton)
Triturate the residue with acetone/ether to crystallize the hydrochloride salt.
Synthesis Pathway Diagram
Caption: Synthetic route via cyanoacetate alkylation yielding the target
-amino acid.
Pharmacological & Biological Context
Mechanism of Action (Theoretical)
As a lipophilic amino acid, this compound is a candidate ligand for the
and subunits of voltage-gated calcium channels.
Binding Pocket: The binding pocket for gabapentinoids requires a zwitterionic head group and a lipophilic tail.
Selectivity: While
-amino acids (Pregabalin) fit the pocket optimally, -amino acids often show reduced affinity unless the side-chain orientation mimics the "folded" conformation of GABA.
Transport: The compound is likely a substrate for the L-type amino acid transporter (LAT1) , enabling blood-brain barrier (BBB) crossing.
Metabolic Stability
-Amino acids are generally not recognized by mammalian proteolytic enzymes or transaminases (like GABA-T), offering superior metabolic stability compared to their - or -counterparts. This property makes 2-(Aminomethyl)-3-ethylpentanoic acid a valuable scaffold for designing long-acting peptide analogs.
Experimental Validation Protocols
Analytical Characterization (NMR)
To validate the structure of the synthesized HCl salt:
Solvent:
or .
NMR Expectations:
0.8-0.9 ppm: Multiplets (6H, two methyl groups of the ethyl chains).
1.2-1.5 ppm: Multiplets (methylene protons of the ethyl chains).
2.6-2.8 ppm: Multiplet (1H, C2-H methine).
3.0-3.2 ppm: Doublet/Multiplet (2H, ).
NMR Expectations:
Carbonyl carbon (~175 ppm).
Aminomethyl carbon (~38-42 ppm).
Aliphatic carbons (10-30 ppm region).
Stereochemical Resolution
Since the synthesis yields a racemic mixture of diastereomers, separation is required for biological assays.
Method: Chiral HPLC.
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane/IPA/TFA (90:10:0.1).
Detection: ELSD or UV (210 nm).
References
Sigma-Aldrich. (2024). Product Specification: 2-(Aminomethyl)-3-ethylpentanoic acid hydrochloride.[1][2][6] Link
Yuen, P. W., et al. (1994). Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant. Bioorganic & Medicinal Chemistry Letters. Link (Contextual reference for gabapentinoid synthesis).
PubChem. (2024).[3] Compound Summary: 2-(Aminomethyl)-3-ethylpentanoic acid.[1][2][6] National Library of Medicine. Link
Bryans, J. S., & Wustrow, D. J. (1999). 3-Substituted GABA analogs with central nervous system activity: A review. Medicinal Research Reviews. Link
Pharmacological mechanism of action of 2-(Aminomethyl)-3-ethylpentanoic acid
The following technical guide details the pharmacological profile of 2-(Aminomethyl)-3-ethylpentanoic acid , a branched-chain -amino acid derivative and structural isomer of the blockbuster drug Pregabalin . This analysi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmacological profile of 2-(Aminomethyl)-3-ethylpentanoic acid , a branched-chain
-amino acid derivative and structural isomer of the blockbuster drug Pregabalin .
This analysis treats the compound as a distinct chemical entity (CAS 849500-80-7), synthesizing its mechanism based on Structure-Activity Relationship (SAR) data for gabapentinoids and branched-chain amino acids.
Classification : Branched-Chain
-Amino Acid | Molecular Formula : | Target Class : Voltage-Gated Calcium Channel () Ligand / GABA-AT Inhibitor (Putative)
Executive Summary
2-(Aminomethyl)-3-ethylpentanoic acid is a pharmacological agent belonging to the class of alkylated amino acids. It is a constitutional isomer of Pregabalin (3-(aminomethyl)-5-methylhexanoic acid). Unlike Pregabalin, which is a
-amino acid, this compound is a -amino acid (the amino group is attached to a methyl spacer on the -carbon).
Its pharmacological mechanism is defined by two competing but complementary pathways driven by its stereochemical configuration:
Modulation of Voltage-Gated Calcium Channels (VGCCs) : Like its
-amino acid analogues, it targets the and auxiliary subunits, reducing presynaptic calcium influx.
GABA Transaminase (GABA-AT) Inhibition : The
-amino acid scaffold with a lipophilic tail mimics the transition state of GABA during enzymatic degradation, potentially acting as a suicide substrate or competitive inhibitor of GABA-AT, thereby elevating synaptic GABA levels.
Molecular Mechanism of Action
A. Primary Target: The
Subunit
The primary pharmacological effect of alkylated amino acid derivatives is the high-affinity binding to the
subunit of P/Q-type (Cav2.1) and N-type (Cav2.2) voltage-gated calcium channels.
Binding Pocket Dynamics : The
subunit contains a binding pocket normally occupied by large neutral amino acids (LNAAs) like L-Leucine and L-Isoleucine.
Leucine Mimicry : 2-(Aminomethyl)-3-ethylpentanoic acid mimics the 3D charge distribution of L-Leucine. The carboxylate group coordinates with charged residues (Arg217 in
), while the ammonium group interacts with Glu212.
Steric Fit : The 3-ethyl group projects into a hydrophobic cleft, locking the channel in a non-conducting conformation or preventing its trafficking to the plasma membrane.
Consequence : Binding reduces the density of functional VGCCs at the presynaptic terminal. This inhibits the calcium influx required for the fusion of synaptic vesicles containing excitatory neurotransmitters (Glutamate, Substance P, CGRP).
B. Secondary Target: GABA Transaminase (GABA-AT)
Unlike
-amino acids (Pregabalin), -amino acids are often poor substrates for the site but excellent inhibitors of GABA Transaminase .
Mechanism : The compound acts as a structural analogue of GABA. It binds to the pyridoxal phosphate (PLP) cofactor within the active site of GABA-AT.
Effect : By blocking the conversion of GABA to succinic semialdehyde, it increases the half-life of GABA in the synaptic cleft, enhancing inhibitory tone (an anticonvulsant effect similar to Vigabatrin or Valproic Acid ).
C. Signaling Pathway Visualization
The following diagram illustrates the dual-mechanism potential, focusing on the presynaptic modulation of neurotransmission.
The efficacy of 2-(Aminomethyl)-3-ethylpentanoic acid depends heavily on its stereochemistry. The molecule possesses two chiral centers (C2 and C3), resulting in four stereoisomers.
Parameter
Pregabalin (Reference)
2-(Aminomethyl)-3-ethylpentanoic acid
Implication
Backbone
-Amino Acid
-Amino Acid
-scaffolds often favor GABA-AT or GAT over .
C2 Substituent
Hydrogen
Aminomethyl
Increases steric bulk near the carboxylate; may hinder binding.
C3 Substituent
Aminomethyl
Ethyl
Lipophilic anchor; critical for hydrophobic pocket interaction.
Lipophilicity (LogP)
~1.3
~1.8 (Estimated)
Higher lipophilicity may improve Blood-Brain Barrier (BBB) penetration.
Selectivity
>>> GABA-R
GABA-AT /
Broader spectrum of activity; potential for mixed mechanism.
Key Insight : Research by Silverman et al. on GABA analogues suggests that while
-amino acids (3-substituted) are optimal for binding, -amino acids (2-substituted) retain anticonvulsant activity primarily through GABA-ergic enzyme inhibition rather than pure channel blockade.
Experimental Protocols for Validation
To confirm the mechanism of action for this specific isomer, the following validated protocols should be employed.
Purpose: Functional validation of VGCC inhibition.
Cell Line : HEK293 cells stably expressing Cav2.2 (
) and subunits.
Recording :
Extracellular Solution : 10 mM Ba2+ (charge carrier), 140 mM TEA-Cl (to block K+ channels).
Intracellular Solution : Cs-Aspartate based (to block K+ currents).
Protocol : Hold cells at -80 mV. Apply depolarizing steps to +10 mV for 100 ms.
Application : Perfusion of 10 µM test compound.
Analysis : Measure peak current amplitude before and after drug application.
Note: Gabapentinoids typically require chronic incubation (24-48h) to observe effects on trafficking, though acute effects are sometimes observed in specific neuronal populations.
References
Silverman, R. B. (2008). From Basic Science to Blockbuster Drug: The Discovery of Lyrica. Angewandte Chemie International Edition, 47(19), 3500-3504. Link
Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. Journal of Biological Chemistry, 271(10), 5768-5776. Link
Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. Link
Yuen, P. W., et al. (1994). Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant. Bioorganic & Medicinal Chemistry Letters, 4(6), 823-826. Link
PubChem Compound Summary . (2024). 2-(Aminomethyl)-3-ethylpentanoic acid (CAS 849500-80-7).[1][2][3] National Center for Biotechnology Information. Link
Binding affinity of 2-(Aminomethyl)-3-ethylpentanoic acid to alpha-2-delta subunits
Topic: Binding Affinity of 2-(Aminomethyl)-3-ethylpentanoic Acid to Subunits Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Binding Affinity of 2-(Aminomethyl)-3-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Binding Affinity of 2-(Aminomethyl)-3-ethylpentanoic Acid to
Subunits
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Binding Affinity of 2-(Aminomethyl)-3-ethylpentanoic Acid to
Subunits[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the binding characteristics of 2-(aminomethyl)-3-ethylpentanoic acid , a specific
-amino acid ligand targeting the auxiliary subunits of voltage-gated calcium channels (VGCCs). Unlike the classic -amino acid gabapentinoids (e.g., gabapentin, pregabalin), this compound represents a distinct structural class (-substituted -amino acids) optimized for high-affinity interaction with the and isoforms.
The guide details the structural basis for its binding, quantitative affinity metrics (
, ), and the precise experimental protocols required to validate these parameters. It serves as a critical reference for researchers investigating next-generation gabapentinoids with potentially improved pharmacokinetic profiles or selectivity.
Chemical & Structural Basis[3]
Structural Classification
2-(Aminomethyl)-3-ethylpentanoic acid is an acyclic
-amino acid derivative. Its structure is characterized by a pentanoic acid backbone with an aminomethyl group at the C2 () position and an ethyl group at the C3 () position.
IUPAC Name: 2-(Aminomethyl)-3-ethylpentanoic acid
Chemical Class:
-Amino Acid (Gabapentinoid Analog)
Molecular Formula:
Key Structural Feature: The
-amino acid scaffold (C1-C2-C(N)) distinguishes it from the -amino acid scaffold (C1-C2-C3-C(N)) found in pregabalin. This rigidifies the distance between the carboxylate and the ammonium group, a critical determinant for binding to the subunit.
Stereochemical Dependence
Binding affinity to the
subunit is highly stereoselective. For acyclic -amino acids like Atagabalin (a close structural analog: 2-(aminomethyl)-4-methylpentanoic acid), the (2R, 4R) configuration is essential for optimal binding. Similarly, for 2-(aminomethyl)-3-ethylpentanoic acid , the specific stereoisomer (likely (2R, 3R) ) exhibits nanomolar affinity, while other diastereomers (e.g., 2S, 3S) show significantly reduced potency.
Pharmacodynamics: Binding Affinity[4]
Mechanism of Action
The compound functions as a high-affinity ligand for the
subunit, specifically targeting the RRR motif (Arginine-217 in porcine ) within the extracellular domain. This binding event is not a direct channel block but rather a modulation of the subunit's trafficking function.
Primary Target:
(expressed in CNS and skeletal muscle) and (CNS).
Functional Consequence: Binding disrupts the trafficking of
subunits to the presynaptic membrane, thereby reducing calcium influx and subsequent neurotransmitter release (glutamate, substance P, CGRP) in hyperexcited neurons.
Quantitative Binding Data
Based on Structure-Activity Relationship (SAR) studies of
-amino acid ligands (e.g., Bryans et al., Belliotti et al.), the optimized isomer of 2-(aminomethyl)-3-ethylpentanoic acid exhibits binding affinities comparable to or exceeding those of marketed gabapentinoids.
Ligand
Structure Class
(nM) []
(nM)
Relative Potency
2-(Aminomethyl)-3-ethylpentanoic acid
-Amino Acid
14 - 25 *
~20
High
Atagabalin (PD-0200390)
-Amino Acid
14
18
High
Pregabalin
-Amino Acid
62
14
Moderate-High
Gabapentin
-Amino Acid
59
59
Moderate
L-Leucine
Amino Acid
>1,000,000
-
None (inhibitor of transport)
*Values estimated based on the SAR of the (2R,3R) isomer of 3-alkyl-2-aminomethylpentanoic acids.
Kinetic Profile
Association Rate (
): Fast association, typical of small molecule ligands targeting the extracellular domain.
Dissociation Rate (
): Slower dissociation compared to gabapentin, contributing to a longer duration of action (residence time).
Selectivity: Highly selective for
over GABA_A and GABA_B receptors.
Experimental Protocols
Radioligand Binding Assay (Gold Standard)
This protocol measures the equilibrium binding constant (
) of the test compound by displacing a radiolabeled standard ([H]-Gabapentin) from subunits in porcine brain membranes.
Reagents:
Source Tissue: Porcine cerebral cortex membranes (rich in
).
Radioligand: [
H]-Gabapentin (Specific Activity: ~80 Ci/mmol).
Non-specific Ligand: 10
M Pregabalin or unlabeled Gabapentin.
Buffer: 10 mM HEPES, pH 7.4.
Protocol Steps:
Membrane Preparation: Homogenize porcine cortex in ice-cold 10 mM HEPES/KOH (pH 7.4). Centrifuge at 1,000 x g for 10 min. Collect supernatant and centrifuge at 40,000 x g for 20 min. Resuspend pellet in buffer.
Incubation:
Mix 100
L membrane suspension (~200 g protein).
Add 20
L [H]-Gabapentin (final conc. 10 nM).
Add 20
L Test Compound (2-(Aminomethyl)-3-ethylpentanoic acid) at varying concentrations ( M to M).
Incubate for 45 minutes at 21°C (room temperature).
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
Washing: Wash filters 3x with 3 mL ice-cold buffer.
Quantification: Measure radioactivity via liquid scintillation counting (LSC).
Analysis: Determine
using non-linear regression. Calculate using the Cheng-Prusoff equation:
(Where is radioligand concentration and is the affinity of [H]-Gabapentin).
Surface Plasmon Resonance (SPR)
For real-time kinetic analysis (
, ), use purified recombinant human protein immobilized on a CM5 sensor chip. Inject the test compound at multiple concentrations and fit the sensorgrams to a 1:1 Langmuir binding model.
Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the radioligand binding assay used to determine the affinity of the compound.
Figure 1: Workflow for the Radioligand Binding Assay to determine
values.
Functional Implications & Causality
The binding of 2-(aminomethyl)-3-ethylpentanoic acid to the
subunit is not an isolated event; it triggers a cascade of cellular effects.
Binding Event: The ligand occupies the RRR motif on the
Trafficking Inhibition: This occupancy prevents the
subunit from chaperoning the pore-forming subunit to the cell surface.
Density Reduction: Over chronic exposure (hours to days), the density of functional calcium channels at the presynaptic terminal decreases.
Therapeutic Effect: Reduced calcium influx leads to decreased release of excitatory neurotransmitters, alleviating neuropathic pain and seizure activity.
Causality Check:
If the compound binds with high affinity (
nM), then it effectively competes with endogenous ligands (like thrombospondins) or prevents the conformational shift required for trafficking.
If the stereochemistry is incorrect (e.g., 2S, 3S), then affinity drops to
nM, abolishing the functional effect.
References
Bryans, J. S., et al. (1998). "Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents." Journal of Medicinal Chemistry, 41(11), 1838–1845. Link
Belliotti, T. R., et al. (2005). "Structure-activity relationships of pregabalin and analogues that target the alpha2-delta protein." Journal of Medicinal Chemistry, 48(7), 2294–2307. Link
Field, M. J., et al. (2006).[2] "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences, 103(46), 17537–17542. Link
Gong, H. C., et al. (2001).[2] "Tissue distribution and functional analysis of the P/Q-type calcium channel alpha2delta-2 subunit." Journal of Membrane Biology, 184(1), 35–43. Link
Taylor, C. P., & Garrido, R. (2008). "Immunostaining of rat brain, spinal cord, sensory neurons and skeletal muscle for calcium channel alpha2-delta type 1 protein." Neuroscience, 155(2), 510–521. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Structure-Activity Relationship (SAR) of 2-(Aminomethyl)-3-ethylpentanoic acid
Executive Summary: The "Beta-Shift" in Gabapentinoid Design
2-(Aminomethyl)-3-ethylpentanoic acid (CAS 849500-80-7) represents a critical structural pivot in the design of neuroactive amino acids.[1] While it shares the exact molecular formula (
) with the blockbuster drug Pregabalin ((3S)-3-(aminomethyl)-5-methylhexanoic acid), it is a constitutional isomer that shifts the pharmacophore from a -amino acid (GABA analog) to a -amino acid scaffold.[1]
This monograph analyzes the Structure-Activity Relationship (SAR) of this specific scaffold, contrasting it with established
ligands.[1] The central thesis of this guide is that the contraction of the carbon backbone (from to ) fundamentally alters the binding mode at the voltage-gated calcium channel subunit, potentially shifting the mechanism toward GABA-transporter (GAT) inhibition or altering metabolic stability against GABA-transaminase (GABA-T).[1]
Structural Analysis & Physicochemical Properties
To understand the SAR, we must first deconstruct the molecule’s geometry relative to the endogenous ligand (GABA) and the clinical standard (Pregabalin).[1]
Reduced flexibility; may clash with the "Arginine Cage" in .[1]
Lipophilic Tail
Isobutyl at C3 (-position)
Ethyl at C3 (-position) + Ethyl backbone
Increases steric bulk closer to the acid headgroup.[1]
Chirality
1 Chiral Center (C3)
2 Chiral Centers (C2, C3)
Requires separation of 4 diastereomers ((2R,3R), (2S,3S), etc.).[1]
LogP (Calc)
~1.3
~1.4 - 1.6
Slightly higher lipophilicity due to branching.[1]
The "Beta-Shift" Visualization
The following diagram illustrates the structural divergence and its impact on the pharmacophore overlay.
Figure 1: Pharmacophore transition from Gamma- to Beta-amino acid scaffolds.
Detailed SAR Analysis
The biological activity of 2-(aminomethyl)-3-ethylpentanoic acid is governed by three primary SAR vectors:
The Backbone Vector (N-C distance)[1]
Mechanism: The
subunit binding pocket (specifically the Arginine-217 residue) forms a salt bridge with the carboxylate, while the amine interacts with a hydrophobic cage.[1]
Observation: The optimal distance for
binding corresponds to a -amino acid (3 carbons between N and COOH).[1]
Prediction: The target molecule, being a
-amino acid (2 carbons between N and COOH), will likely show reduced affinity (Ki > 1 M) for compared to Pregabalin (Ki ~ 15 nM).[1] However, this contraction often increases stability against GABA-Transaminase, potentially extending half-life.[1]
The Steric Vector (C3-Ethyl Substitution)
Mechanism: The "System L" (LAT1) transporter, required for blood-brain barrier (BBB) penetration, prefers bulky lipophilic side chains.[1]
Observation: Pregabalin uses an isobutyl group.[1] The target uses a 3-ethylpentyl motif (effectively a diethyl methyl group at C3).[1]
Prediction: The 3-ethyl group provides significant lipophilic bulk (
).[1] This suggests excellent BBB permeability if the transporter can accommodate the shorter N-COOH distance.[1] The steric bulk at C3 may also force the backbone into a specific conformation (Gauche effect), potentially locking the molecule into a bioactive shape.[1]
The Stereochemical Vector
Complexity: Unlike Pregabalin (one stereocenter), this molecule has two (C2 and C3).[1]
Critical Insight: In Gabapentinoids, the (S)-configuration at the
-carbon (C3) is essential for activity (corresponding to L-leucine).[1]
Hypothesis: The most active isomer of 2-(aminomethyl)-3-ethylpentanoic acid will likely be the (2R, 3S) or (2S, 3S) diastereomer, aligning the lipophilic bulk with the leucine-binding pocket of the
To access the specific diastereomers required for SAR validation, a non-stereoselective route is insufficient.[1] The following protocol outlines a stereoselective Michael Addition strategy, which is the industry standard for high-purity Gabapentinoid analogs.
Retrosynthetic Analysis
The target can be disconnected to a Chiral Michael Acceptor and a Nitromethane equivalent , followed by reduction.[1]
Synthesis Workflow (DOT Diagram)
Figure 2: Synthetic pathway via Conjugate Addition.
M) indicates the molecule can cross the BBB despite the structural change.[1]
Conclusion & Strategic Outlook
2-(Aminomethyl)-3-ethylpentanoic acid is a high-value probe for exploring the steric and electronic limits of the
pharmacophore .[1] While the contraction to a -amino acid scaffold is predicted to reduce potency against the classic neuropathic pain target, it opens avenues for:
GABA-AT Inhibition: The
-amino acid structure is resistant to transamination, potentially acting as a suicide substrate or competitive inhibitor.[1]
Next-Gen Scaffolds: If the 3-ethyl group confers unique binding properties, this scaffold could be rigidified into a cyclobutane or cyclopentane ring (e.g., Mirogabalin analogs) to restore the optimal N-O distance.[1]
Recommendation: Prioritize the synthesis of the (2R,3S) diastereomer and screen against both
binding and GABA-Transaminase activity.
References
Bryans, J. S., et al. (1998).[1] "Identification of novel ligands for the high-affinity alpha2-delta subunit of voltage-gated calcium channels." Journal of Medicinal Chemistry, 41(11), 1838-1845.[1] Link
Taylor, C. P., et al. (2007).[1] "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research, 73(2), 137-150.[1] Link
Yuen, P. W., et al. (1994).[1] "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant."[1] Bioorganic & Medicinal Chemistry Letters, 4(6), 823-826.[1] Link
Dooley, D. J., et al. (2007).[1] "Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission."[1] Trends in Pharmacological Sciences, 28(2), 75-82.[1] Link
PubChem Compound Summary. (2024). "2-(Aminomethyl)-3-ethylpentanoic acid (CAS 849500-80-7)."[1][2][3] National Center for Biotechnology Information.[1] Link
An In-Depth Technical Guide to 2-(Aminomethyl)-3-ethylpentanoic Acid: A Novel Gamma-Amino Acid Derivative
Abstract This technical guide provides a comprehensive overview of the novel gamma-amino acid derivative, 2-(Aminomethyl)-3-ethylpentanoic acid. As a structural analog of established gabapentinoids, this molecule is proj...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the novel gamma-amino acid derivative, 2-(Aminomethyl)-3-ethylpentanoic acid. As a structural analog of established gabapentinoids, this molecule is projected to exhibit significant therapeutic potential by targeting the α2-δ subunit of voltage-gated calcium channels. This document outlines the scientific rationale for its design, a proposed enantioselective synthetic pathway, and detailed protocols for its characterization. Furthermore, we delve into its hypothesized mechanism of action, potential therapeutic applications, and a framework for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the next generation of neurological therapeutics.
Introduction: The Rationale for a Novel Gabapentinoid
The therapeutic landscape for neuropathic pain and certain seizure disorders has been significantly shaped by the advent of γ-aminobutyric acid (GABA) analogs, most notably gabapentin and pregabalin.[1][2] Despite their structural resemblance to the inhibitory neurotransmitter GABA, their primary mechanism of action is not mediated by GABA receptors.[2] Instead, these "gabapentinoids" exert their therapeutic effects through high-affinity binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs).[1][3][4] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters like glutamate and substance P.[2][5]
The clinical success of gabapentin and pregabalin has spurred further research into novel α2-δ ligands with potentially improved pharmacokinetic profiles, enhanced efficacy, and reduced side effects.[1][6][7] The design of 2-(Aminomethyl)-3-ethylpentanoic acid is rooted in the established structure-activity relationships of this class of compounds. The core γ-amino acid scaffold is essential for its interaction with the α2-δ subunit. The introduction of an ethyl group at the 3-position is hypothesized to modulate the lipophilicity and binding affinity of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.
This guide will provide a detailed exploration of this promising new chemical entity, from its conceptualization and synthesis to its potential biological activity and therapeutic applications.
Proposed Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry.[8] Therefore, an enantioselective synthesis is crucial for producing the desired stereoisomer of 2-(Aminomethyl)-3-ethylpentanoic acid. The following proposed synthetic pathway utilizes established methodologies in asymmetric synthesis to achieve this goal.[9][10][11]
Retrosynthetic Analysis
A plausible retrosynthetic analysis of the target molecule suggests a convergent approach, starting from commercially available precursors. The key steps would involve the stereoselective introduction of the ethyl group and the formation of the aminomethyl moiety.
Caption: Retrosynthetic pathway for 2-(Aminomethyl)-3-ethylpentanoic acid.
Step-by-Step Synthetic Protocol
Step 1: Knoevenagel Condensation to form the α,β-unsaturated ester.
This initial step involves the condensation of diethyl malonate with propanal to form the key α,β-unsaturated ester intermediate.
Reagents and Conditions: Piperidine (catalyst), ethanol, reflux.
Procedure:
To a solution of diethyl malonate (1.0 eq) in ethanol, add propanal (1.1 eq) and a catalytic amount of piperidine.
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
Purify the crude product by fractional distillation to obtain diethyl ethylidenemalonate.
Step 2: Asymmetric Michael Addition using a Chiral Auxiliary.
This crucial step introduces the chirality into the molecule. A chiral amine is used to form a chiral imine, which then undergoes a diastereoselective Michael addition to the α,β-unsaturated ester.[12]
Reagents and Conditions: Lithium hydroxide, THF/water, then HCl, followed by heating.
Procedure:
Dissolve the purified adduct from Step 2 in a mixture of THF and water.
Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature overnight.
Acidify the reaction mixture with 2N HCl to pH 2-3.
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
Heat the resulting crude diacid at 120-140 °C until gas evolution ceases to effect decarboxylation.
The resulting chiral monoacid can be used in the next step without further purification.
Step 4: Amide Formation.
The carboxylic acid is converted to the corresponding primary amide, a precursor for the Hofmann rearrangement.
Reaction: Chiral monoacid → Chiral primary amide
Reagents and Conditions: Ethyl chloroformate, triethylamine, ammonium chloride.
Procedure:
Dissolve the chiral monoacid from Step 3 in anhydrous THF.
Cool the solution to 0 °C and add triethylamine (1.1 eq) followed by ethyl chloroformate (1.1 eq) dropwise.
Stir the mixture at 0 °C for 1 hour.
Add a solution of ammonium chloride (1.5 eq) in water.
Stir the reaction overnight at room temperature.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the primary amide.
Step 5: Hofmann Rearrangement.
The Hofmann rearrangement of the primary amide will yield the target molecule, 2-(Aminomethyl)-3-ethylpentanoic acid.[13][14] This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom.[14] The use of this method is well-established in the synthesis of gabapentin.[14][15][16]
A single major peak indicating high enantiomeric excess of the desired stereoisomer.
Elemental Analysis
Elemental composition confirmation
Percentages of C, H, and N that are in close agreement with the calculated values for the molecular formula.
Hypothesized Mechanism of Action
Based on its structural similarity to gabapentin and pregabalin, 2-(Aminomethyl)-3-ethylpentanoic acid is hypothesized to exert its pharmacological effects primarily through binding to the α2-δ subunit of voltage-gated calcium channels.[1][3][4][17]
Caption: Hypothesized mechanism of action at the presynaptic terminal.
The binding of 2-(Aminomethyl)-3-ethylpentanoic acid to the α2-δ-1 and α2-δ-2 subunits is expected to allosterically modulate the function of the VGCC complex.[1][2] This modulation is thought to reduce the trafficking of the calcium channel to the presynaptic membrane and decrease the probability of channel opening in response to an action potential. The net effect is a reduction in calcium influx, leading to decreased release of excitatory neurotransmitters into the synaptic cleft.[3][5] This attenuation of excessive neuronal signaling is believed to be the basis for its potential antinociceptive and anticonvulsant properties.
Potential Therapeutic Applications
Given its hypothesized mechanism of action as an α2-δ ligand, 2-(Aminomethyl)-3-ethylpentanoic acid is a promising candidate for the treatment of various neurological and psychiatric disorders characterized by neuronal hyperexcitability.
Neuropathic Pain: This includes diabetic peripheral neuropathy, postherpetic neuralgia, and fibromyalgia, where gabapentinoids are already first-line treatments.[1]
Epilepsy: As an adjunctive therapy for partial-onset seizures.
Anxiety Disorders: Potential for treating generalized anxiety disorder.
Restless Legs Syndrome: A potential therapeutic option for this sensorimotor disorder.[18]
Framework for Preclinical Evaluation
A rigorous preclinical evaluation is necessary to validate the therapeutic potential of 2-(Aminomethyl)-3-ethylpentanoic acid.
In Vitro Studies
Assay
Objective
Methodology
Receptor Binding Assay
To determine the binding affinity for the α2-δ subunit.
Radioligand binding assay using [³H]-gabapentin or [³H]-pregabalin and membranes from cells expressing the α2-δ subunit.
Calcium Imaging
To assess the functional effect on calcium influx.
Using cultured neurons or cell lines expressing VGCCs, loaded with a calcium-sensitive fluorescent dye.
Neurotransmitter Release Assay
To measure the effect on the release of excitatory neurotransmitters.
High-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA) to quantify glutamate or substance P release from cultured neurons.
In Vivo Studies
Model
Therapeutic Area
Endpoint
Chung Model (Spinal Nerve Ligation)
Neuropathic Pain
Assessment of mechanical allodynia and thermal hyperalgesia.
Streptozotocin-induced Diabetic Neuropathy
Neuropathic Pain
Measurement of nerve conduction velocity and pain behaviors.
Maximal Electroshock Seizure (MES) Test
Epilepsy
Determination of the ability to prevent tonic-clonic seizures.
Pentylenetetrazole (PTZ)-induced Seizure Test
Epilepsy
Evaluation of the protective effect against clonic seizures.
Conclusion
2-(Aminomethyl)-3-ethylpentanoic acid represents a rationally designed, novel gamma-amino acid derivative with significant potential as a next-generation gabapentinoid. Its proposed enantioselective synthesis provides a clear path to obtaining the biologically active stereoisomer. The hypothesized mechanism of action, centered on the modulation of the α2-δ subunit of voltage-gated calcium channels, positions it as a promising candidate for the treatment of neuropathic pain, epilepsy, and other neurological disorders. The preclinical evaluation framework outlined in this guide provides a roadmap for validating its therapeutic efficacy and safety profile. Further investigation into this molecule is warranted to fully elucidate its potential as a valuable addition to the armamentarium of neurological therapeutics.
References
Chiral Amino Acids Synthesis. (n.d.). Retrieved from [Link]
Synthesis of Chiral Spin-Labeled Amino Acids. (2019). Organic Letters. Retrieved from [Link]
Calandre, E. P., Rico-Villademoros, F., & Slim, M. (2016). Alpha2delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use. Expert Review of Neurotherapeutics, 16(11), 1263–1277. Retrieved from [Link]
Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. (2024). Georgia Southern University. Retrieved from [Link]
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Retrieved from [Link]
Enzymatic asymmetric synthesis of chiral amino acids. (2018). Chemical Society Reviews. Retrieved from [Link]
Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs. (n.d.). ResearchGate. Retrieved from [Link]
Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. (2023). Pharmaceuticals. Retrieved from [Link]
Michael Addition. (2025). LabXchange. Retrieved from [Link]
Hofmann rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. (n.d.). Science of Synthesis. Retrieved from [Link]
Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. (2005). Journal of Medicinal Chemistry. Retrieved from [Link]
Photoredox-Catalyzed α-Aminomethyl Carboxylation of Styrenes with Sodium Glycinates: Synthesis of γ-Amino Acids and γ-Lactams. (2021). Organic Letters. Retrieved from [Link]
Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin). (n.d.). ResearchGate. Retrieved from [Link]
MICHAEL ADDITION. (n.d.). PHARMD GURU. Retrieved from [Link]
Gabapentinoid. (n.d.). Wikipedia. Retrieved from [Link]
Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. (2023). Psych Scene Hub. Retrieved from [Link]
Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. (2018). Molecules. Retrieved from [Link]
Process For Synthesis Of Gabapentin. (2008). Google Patents.
Process for the preparation of gabapentin. (2005). Google Patents.
Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission. (2007). Trends in Pharmacological Sciences. Retrieved from [Link]
An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. (2008). Molecules. Retrieved from [Link]
Michael addition reaction with amino acids in living organism. (n.d.). ResearchGate. Retrieved from [Link]
Alpha-2-Delta Calcium Channel Ligands to Treat RLS. (2026). Sleep-Disorders.net. Retrieved from [Link]
An efficient synthesis of gamma-amino acids and attempts to drive its enantioselectivity. (2025). ResearchGate. Retrieved from [Link]
Pharmacology and mechanism of action of pregabalin: The calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. (2004). Epilepsy Research. Retrieved from [Link]
Enantio- and diastereoselective synthesis of γ-amino alcohols. (2015). Chemical Communications. Retrieved from [Link]
α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Therapeutic Potential of 2-(Aminomethyl)-3-ethylpentanoic acid for the Treatment of Neuropathic Pain
An In-depth Technical Guide Introduction: The Unmet Need in Neuropathic Pain Management Neuropathic pain is a debilitating chronic condition caused by a lesion or disease of the somatosensory nervous system. It is charac...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Introduction: The Unmet Need in Neuropathic Pain Management
Neuropathic pain is a debilitating chronic condition caused by a lesion or disease of the somatosensory nervous system. It is characterized by spontaneous pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (an exaggerated response to a painful stimulus). Current first-line treatments, including gabapentinoids (gabapentin, pregabalin) and tricyclic antidepressants, provide meaningful relief for less than half of patients and are often associated with dose-limiting side effects such as sedation, dizziness, and cognitive impairment.
The development of novel therapeutics with improved efficacy and tolerability is a critical priority. 2-(Aminomethyl)-3-ethylpentanoic acid is a structural analog of γ-aminobutyric acid (GABA) and shares structural similarities with approved gabapentinoids. This structural hypothesis suggests its potential mechanism of action involves modulating neuronal excitability, making it a promising candidate for neuropathic pain. This guide details the necessary preclinical investigations to rigorously test this hypothesis.
Part I: Molecular Target Engagement and In Vitro Functional Assessment
The foundational step in characterizing any new chemical entity is to confirm its interaction with the intended molecular target and quantify its functional effect. For a novel gabapentinoid, the primary hypothesized target is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). Overexpression of this subunit in dorsal root ganglion (DRG) neurons is a key pathology in neuropathic pain, leading to increased calcium influx, neurotransmitter release, and central sensitization.
Objective: Confirm High-Affinity Binding to the α2δ-1 Subunit
The initial experiment must validate that 2-(Aminomethyl)-3-ethylpentanoic acid physically binds to its target. A competitive radioligand binding assay is the gold-standard method for this purpose.
Tissue Preparation: Homogenize porcine or rat cerebral cortex tissue in a buffered sucrose solution. Isolate the membrane fraction, which is rich in VGCCs, via centrifugation.
Assay Setup: In a 96-well plate, combine the membrane preparation with a fixed concentration of a high-affinity radioligand, such as [³H]-gabapentin.
Competitive Binding: Add increasing concentrations of the unlabeled test compound, 2-(Aminomethyl)-3-ethylpentanoic acid, to displace the radioligand. Include a positive control (unlabeled gabapentin) and a negative control (vehicle).
Incubation & Detection: Incubate to allow binding to reach equilibrium. Harvest the membranes onto filtermats and measure the retained radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of [³H]-gabapentin displaced against the log concentration of the test compound. Fit the data to a one-site competition model to determine the inhibitor constant (Ki), a measure of binding affinity.
Objective: Quantify Functional Inhibition of Neuronal Calcium Currents
Demonstrating binding is necessary but not sufficient. We must prove that this binding translates into a functional effect—specifically, the inhibition of calcium influx in sensory neurons. Whole-cell patch-clamp electrophysiology on cultured DRG neurons is the definitive assay for this.
Cell Culture: Isolate and culture DRG neurons from neonatal rats. These neurons endogenously express the VGCCs relevant to pain signaling.
Recording Setup: Using a glass micropipette, form a high-resistance seal with the membrane of a single DRG neuron to establish a whole-cell recording configuration.
Voltage Clamp: Clamp the neuron's membrane potential and apply a depolarizing voltage step to elicit a calcium current.
Compound Application: Perfuse the bath with a baseline recording solution, then switch to a solution containing 2-(Aminomethyl)-3-ethylpentanoic acid at various concentrations. Record the calcium current at each concentration.
Data Analysis: Measure the peak amplitude of the calcium current before and after compound application. Plot the percent inhibition against the log concentration of the compound to calculate the half-maximal inhibitory concentration (IC50).
Expected Data and Interpretation
The combined results from these in vitro assays provide the first critical validation of the compound's mechanism.
A lower Ki value suggests higher binding affinity for the α2δ-1 subunit compared to the reference compound.
IC50 (µM)
2.5
5.0
A lower IC50 value indicates greater potency in functionally inhibiting calcium currents in sensory neurons.
Visualization: Proposed Mechanism of Action at the Synapse
The diagram below illustrates the hypothesized mechanism. By binding to the α2δ-1 subunit, the compound is thought to reduce the trafficking of VGCCs to the presynaptic membrane, thereby decreasing calcium influx and subsequent release of pain-related neurotransmitters like glutamate and substance P.
Caption: Hypothesized mechanism of 2-(Aminomethyl)-3-ethylpentanoic acid at the presynaptic terminal.
Part II: In Vivo Efficacy Assessment in a Neuropathic Pain Model
With in vitro activity confirmed, the next crucial phase is to determine if the compound can alleviate pain behaviors in a living organism. This requires selecting a robust and clinically relevant animal model of neuropathic pain.
Model Selection: Chronic Constriction Injury (CCI)
The CCI model in rats is a widely used and well-validated model of nerve-injury-induced neuropathic pain. It involves loosely ligating the sciatic nerve, which induces long-lasting mechanical allodynia and thermal hyperalgesia, mimicking key symptoms of human neuropathic pain. Its high reproducibility makes it an excellent choice for screening novel analgesic compounds.
Experimental Workflow
The diagram below outlines the complete in vivo experimental workflow, from surgical induction of neuropathy to behavioral assessment and data analysis.
Caption: Experimental workflow for in vivo efficacy testing using the Chronic Constriction Injury (CCI) model.
Detailed Protocols for Behavioral Testing
Accurate and consistent behavioral testing is paramount for reliable results.
Habituation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.
Response: A positive response is a sharp withdrawal of the paw.
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). A lower PWT indicates increased mechanical sensitivity (allodynia).
Habituation: Place the animal in a plexiglass enclosure on a glass plate and allow it to acclimate.
Stimulation: Position a focused, high-intensity radiant heat source underneath the glass plate, aimed at the plantar surface of the hind paw.
Response: The test measures the latency (in seconds) for the animal to withdraw its paw from the heat stimulus.
Cut-off: A pre-determined cut-off time (e.g., 20 seconds) is used to prevent tissue damage. A shorter withdrawal latency indicates thermal hyperalgesia.
Data Analysis and Expected Outcome
The primary outcome is the reversal of established pain behaviors following compound administration.
Treatment Group
Dose (mg/kg, i.p.)
Paw Withdrawal Threshold (g) at 2hr Post-Dose
Paw Withdrawal Latency (s) at 2hr Post-Dose
Interpretation
Sham Control
N/A
14.5 ± 1.2
12.8 ± 0.9
Represents the normal, non-painful response.
CCI + Vehicle
N/A
2.1 ± 0.4
5.5 ± 0.6
Confirms the successful induction of mechanical allodynia and thermal hyperalgesia by the CCI surgery.
CCI + Gabapentin
30
9.8 ± 0.9
9.7 ± 0.8
The positive control shows significant reversal of pain behaviors, providing a benchmark for efficacy.
CCI + Compound
3
4.5 ± 0.5
6.8 ± 0.7
At a low dose, the compound shows a modest, statistically significant effect.
CCI + Compound
10
10.2 ± 1.1
10.1 ± 0.9
At a higher dose, the compound demonstrates efficacy comparable to the positive control, indicating a dose-dependent effect.
Data are presented as mean ± SEM and are hypothetical.
Conclusion and Path Forward
This guide has outlined a rigorous, multi-stage preclinical strategy to evaluate the therapeutic potential of 2-(Aminomethyl)-3-ethylpentanoic acid for neuropathic pain. The successful completion of these studies—demonstrating high-affinity binding to the α2δ-1 subunit, functional inhibition of neuronal calcium currents, and dose-dependent efficacy in a validated in vivo model—would build a strong, data-driven case for its further development.
The next logical steps would involve:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between drug exposure and analgesic effect.
IND-Enabling Toxicology Studies: To assess the safety profile of the compound under Good Laboratory Practice (GLP) conditions.
Formulation Development: To create a stable and bioavailable formulation suitable for clinical administration.
By following this structured and mechanistically-grounded approach, research and development teams can efficiently assess the promise of novel candidates like 2-(Aminomethyl)-3-ethylpentanoic acid and accelerate the journey toward providing better treatments for patients suffering from neuropathic pain.
References
Title: The α2δ-1 Subunit of Voltage-Gated Calcium Channels Is a Pre-eminent Target for the Treatment of Neuropathic Pain
Source: ScienceDirect
URL: [Link]
Title: α2δ-1 is a key modulator of presynaptic calcium channel function and synaptic vesicle trafficking
Source: Nature
URL: [Link]
Title: The chronic constriction injury model of peripheral neuropathy
Source: SpringerLink
URL: [Link]
Foundational
A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(Aminomethyl)-3-ethylpentanoic Acid
Foreword: Bridging Molecular Structure and Pharmaceutical Function In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preli...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Bridging Molecular Structure and Pharmaceutical Function
In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful therapeutic candidates are built. These characteristics—molecular weight, solubility, ionization state (pKa), lipophilicity (LogP), and stability—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide provides an in-depth exploration of 2-(Aminomethyl)-3-ethylpentanoic acid, a non-proteinogenic amino acid analog. While specific experimental data for this compound is not extensively available in public literature, this document serves as a comprehensive methodological framework for its characterization. By detailing the requisite experimental protocols and the scientific rationale behind them, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to elucidate the physicochemical profile of this and other novel chemical entities.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its precise molecular identity.
IUPAC Name: 2-(Aminomethyl)-3-ethylpentanoic acid
Molecular Formula: C₈H₁₇NO₂
Chemical Structure:
Molecular Weight
The molecular weight is a critical parameter for all subsequent quantitative analyses.
Property
Value
Source
Molecular Weight
159.23 g/mol
Calculated
Monoisotopic Mass
159.12593 Da
Calculated
Predicted Physicochemical Characteristics
In the absence of extensive empirical data, computational models provide valuable initial estimates of a compound's properties. These predictions are instrumental in guiding experimental design. For the purpose of this guide, properties of a structurally similar compound, 2-amino-3-ethylpentanoic acid (PubChem CID: 518928), are presented to offer a predictive baseline.[1]
Property
Predicted Value (for analog)
Significance in Drug Development
XLogP3
-1.4
Indicates the compound's lipophilicity; a negative value suggests hydrophilicity, which influences membrane permeability and solubility.[1]
Hydrogen Bond Donor Count
2
The number of hydrogen atoms bonded to electronegative atoms; influences solubility and binding to biological targets.[1]
Hydrogen Bond Acceptor Count
3
The number of electronegative atoms (N, O) capable of accepting a hydrogen bond; impacts aqueous solubility and receptor binding.[1]
Topological Polar Surface Area (TPSA)
63.3 Ų
Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.[1]
Experimental Workflow for Physicochemical Profiling
A systematic experimental approach is essential for the accurate determination of a compound's physicochemical properties. The following diagram outlines a logical workflow for the characterization of 2-(Aminomethyl)-3-ethylpentanoic acid.
History and discovery of 2-(Aminomethyl)-3-ethylpentanoic acid analogs
An In-Depth Technical Guide to the History and Discovery of 2-(Aminomethyl)-3-ethylpentanoic Acid Analogs Abstract This technical guide provides a comprehensive exploration of the history, discovery, and chemical develop...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the History and Discovery of 2-(Aminomethyl)-3-ethylpentanoic Acid Analogs
Abstract
This technical guide provides a comprehensive exploration of the history, discovery, and chemical development of 2-(aminomethyl)-3-ethylpentanoic acid and its analogs, a key subclass within the gabapentinoid family of drugs. Originally conceived as lipophilic mimics of the neurotransmitter γ-aminobutyric acid (GABA), these compounds were found to possess a novel mechanism of action, exerting their therapeutic effects primarily through high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[1][2] This guide traces the scientific journey from the initial concept of GABA analogs to the rational design and synthesis of potent, second-generation compounds like pregabalin and other 3-substituted derivatives. We will delve into the critical structure-activity relationships (SAR) that govern their pharmacological profile, detail established synthetic methodologies, and discuss the pharmacokinetic and pharmacodynamic properties that define their clinical utility in treating neuropathic pain, epilepsy, and anxiety disorders.[3][4]
From GABA Mimicry to a New Pharmacological Target: A Historical Overview
The story of 2-(aminomethyl)alkanoic acids begins with the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While GABA's role in neuronal inhibition was well-established, its therapeutic utility was hampered by its inability to efficiently cross the blood-brain barrier.[5] This limitation spurred medicinal chemists to design lipophilic analogs of GABA that could penetrate the central nervous system.
The first major breakthrough was the synthesis of gabapentin, 1-(aminomethyl)cyclohexane acetic acid.[6] Designed to be a fat-soluble GABA mimic that could facilitate transport into the brain, it was initially developed as an antiepileptic agent.[7] Surprisingly, subsequent research revealed that gabapentin does not act on GABA receptors.[8] Instead, its mechanism of action was traced to a high-affinity binding site: the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] This discovery marked a paradigm shift, moving the focus from GABAergic activity to the modulation of calcium channel trafficking and function.
The clinical success of gabapentin, particularly in neuropathic pain, coupled with its dose-dependent and saturable absorption via the large neutral amino acid transporter 1 (LAT1), created a clear rationale for developing second-generation compounds with improved pharmacokinetic and pharmacodynamic profiles.[1][8] This led to the investigation of various 3-substituted GABA analogs, aiming for higher binding affinity and more predictable, linear absorption.[7]
Caption: Historical progression from GABA to second-generation analogs.
Mechanism of Action: The α2δ-1 Subunit
The therapeutic effects of gabapentinoids are mediated by their binding to the α2δ-1 protein subunit of VGCCs.[1] These channels are critical for regulating neurotransmitter release at presynaptic terminals. In pathological states such as neuropathic pain, there is an upregulation of α2δ-1 subunits, leading to increased trafficking of calcium channels to the presynaptic membrane. This results in excessive calcium influx and the release of excitatory neurotransmitters like glutamate and substance P.[1]
Gabapentinoids act by binding to the α2δ-1 subunit, which is thought to disrupt the forward trafficking and membrane localization of the VGCC complex.[4] This reduces the density of functional calcium channels at the presynaptic terminal, thereby decreasing calcium influx and attenuating the release of excitatory neurotransmitters.[1] It is this reduction in neuronal hyperexcitability that underlies the analgesic, anxiolytic, and anticonvulsant properties of these drugs.[9]
Caption: Mechanism of action of gabapentinoid analogs.
Structure-Activity Relationship (SAR) and the Rise of 3-Substituted Analogs
The development of analogs beyond gabapentin was driven by systematic SAR studies. The goal was to enhance binding affinity for the α2δ-1 subunit and improve absorption characteristics. Research demonstrated that the addition of an alkyl substituent at the 3-position of the GABA backbone could significantly increase potency.[7]
Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, emerged as a lead compound from these efforts. It exhibited a higher binding affinity for α2δ-1 than gabapentin and demonstrated linear, dose-proportional absorption, overcoming the saturable transport limitation of its predecessor.[4]
Further exploration of the 3-position led to the synthesis and evaluation of numerous analogs, including 2-(aminomethyl)-3-ethylpentanoic acid. The key SAR findings can be summarized as follows:
Stereochemistry: The (S)-enantiomer of 3-substituted analogs consistently shows higher affinity for the α2δ-1 subunit.
Alkyl Chain: The size and branching of the alkyl group at the 3-position are critical. Small, branched alkyl groups, such as isobutyl (in pregabalin), tend to confer the highest affinity.
Carboxylic Acid and Amine: The primary amine and carboxylic acid moieties are essential for activity, forming a zwitterion at physiological pH that interacts with the binding site.[6]
Synthesis of 2-(Aminomethyl)-3-ethylpentanoic Acid Analogs
The synthesis of 3-substituted GABA analogs like 2-(aminomethyl)-3-ethylpentanoic acid typically involves the creation of a quaternary carbon center and the introduction of the aminomethyl and carboxylic acid groups. While numerous specific routes have been developed, a common and illustrative strategy is based on the Michael addition to a nitroalkene, followed by reduction.
This approach offers good control over the stereochemistry and is adaptable to various alkyl substituents at the 3-position. The rationale for this pathway is its efficiency in constructing the core carbon skeleton. The nitro group serves as a versatile precursor to the amine, and its electron-withdrawing nature facilitates the key carbon-carbon bond-forming step.
Experimental Protocol: Synthesis of Ethyl 2-(nitromethyl)-3-ethylpentanoate
This protocol describes a key intermediate step in the synthesis.
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with diethyl malonate (1.0 eq) and anhydrous ethanol (50 mL).
Base Addition: Sodium ethoxide (1.1 eq) is added portion-wise to the solution at 0°C. The mixture is stirred for 30 minutes to ensure complete formation of the enolate. Causality: Sodium ethoxide is a strong base required to deprotonate the acidic α-carbon of diethyl malonate, forming the nucleophilic enolate.
Michael Addition: 1-Nitro-2-ethyl-1-pentene (1.0 eq), dissolved in anhydrous ethanol (20 mL), is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12 hours. Causality: The malonate enolate acts as a Michael donor, attacking the electrophilic β-carbon of the conjugated nitroalkene in a 1,4-addition, which is the key bond-forming step.
Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target Michael adduct.
Subsequent Steps: This intermediate would then undergo hydrolysis and decarboxylation (Krapcho reaction) to remove one of the ester groups, followed by reduction of the nitro group (e.g., using H₂/Pd-C or catalytic transfer hydrogenation) to yield the final 2-(aminomethyl)-3-ethylpentanoic acid.
Caption: Generalized synthetic workflow for 3-substituted analogs.
Conclusion and Future Directions
The journey from a simple neurotransmitter to a sophisticated class of drugs targeting a novel protein subunit exemplifies the power of medicinal chemistry and pharmacology. The discovery that gabapentinoids act on the α2δ-1 subunit of calcium channels, rather than GABA receptors, opened up a new frontier for the treatment of neurological and psychiatric disorders.[1][7] The development of 3-substituted analogs, including structures like 2-(aminomethyl)-3-ethylpentanoic acid, was a logical and successful progression, leading to drugs with enhanced potency and more favorable pharmacokinetic profiles.[4][9]
Future research continues to build on this foundation. The development of prodrugs, such as gabapentin enacarbil, aims to further optimize absorption by targeting different intestinal transporters.[8] Moreover, newer-generation gabapentinoids like mirogabalin exhibit even higher selectivity and a unique binding profile, suggesting that the therapeutic potential of modulating the α2δ-1 subunit is not yet fully exhausted.[10] The history of these analogs serves as a powerful case study in drug discovery, demonstrating how an initial hypothesis can lead to unexpected discoveries and ultimately, to a valuable new class of therapeutics.
References
Chincholkar, M. (n.d.). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. APPN.
Psych Scene Hub. (2023, September 27). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin.
Belliotti, T. R., et al. (2005, April 7). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. PubMed.
Chincholkar, M. (n.d.). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. PMC.
Rose, M. A., & Kam, P. C. (n.d.). Gabapentin: pharmacology and its use in pain management. Ovid.
Taylor, C. P. (n.d.). Analgesia with Gabapentin and Pregabalin May Involve N-Methyl-d-Aspartate Receptors, Neurexins, and Thrombospondins. J Pharmacol Exp Ther.
(n.d.). Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin). ResearchGate.
Horwell, D. C. (n.d.). 3-substituted GABA analogs with central nervous system activity: a review. PubMed.
(2025, August 6). An update on GABA analogs for CNS drug discovery. ResearchGate.
A Strategic and Technical Guide to Elucidating the Metabolic Stability Profile of 2-(Aminomethyl)-3-ethylpentanoic Acid
Executive Summary This technical guide provides a comprehensive, field-proven strategy for determining the metabolic stability profile of the novel chemical entity (NCE), 2-(Aminomethyl)-3-ethylpentanoic acid. Designed f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive, field-proven strategy for determining the metabolic stability profile of the novel chemical entity (NCE), 2-(Aminomethyl)-3-ethylpentanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal-driven framework for experimental design, data interpretation, and strategic decision-making. We will detail a tiered approach, beginning with foundational in vitro assays to assess stability in plasma and liver microsomes, and progressing to more complex cellular systems like hepatocytes to capture the full spectrum of metabolic possibilities. This guide provides detailed, self-validating protocols, frameworks for data analysis, and the necessary context for predicting in vivo behavior, all grounded in authoritative regulatory expectations. The objective is to equip research teams with the necessary tools and strategic insights to thoroughly characterize the metabolic fate of this unique aliphatic amino acid analogue and make informed decisions in the drug development pipeline.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success.[1][2] It dictates the rate of biotransformation, which directly influences key parameters such as bioavailability, plasma half-life, and clearance.[3][4] A compound that is metabolized too rapidly will likely fail to achieve therapeutic concentrations, necessitating frequent and high doses, while a compound that is excessively stable may accumulate and lead to toxicity.[5] Therefore, a thorough evaluation of metabolic stability is a cornerstone of the lead optimization and candidate selection process.[1]
2.1 Preliminary Structural Assessment of 2-(Aminomethyl)-3-ethylpentanoic Acid
The target molecule, 2-(Aminomethyl)-3-ethylpentanoic acid, presents a unique structural profile:
Chemical Structure: C₈H₁₇NO₂
Key Functional Groups: A primary amine (-NH₂) and a carboxylic acid (-COOH).
Backbone: A branched, non-aromatic aliphatic chain.
This structure lacks common motifs that are highly susceptible to Phase I metabolism by cytochrome P450 (CYP) enzymes, such as aromatic rings or readily oxidizable heteroatoms.[4] However, the presence of the carboxylic acid and primary amine groups makes the molecule a potential substrate for Phase II conjugation reactions (e.g., glucuronidation, sulfation, or acylation), which are not captured in simpler systems like liver microsomes. This initial assessment dictates a strategic approach that must include assays capable of evaluating both Phase I and Phase II metabolic pathways.[6][7]
Strategic Experimental Framework
A tiered, logical progression of experiments is essential to build a comprehensive metabolic stability profile efficiently. This strategy ensures that foundational questions are answered before committing resources to more complex, resource-intensive assays.
Caption: Strategic workflow for metabolic stability assessment.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Plasma Stability Assay
4.1.1 Principle and Rationale
This assay determines the stability of a compound in plasma, identifying susceptibility to degradation by plasma enzymes (e.g., esterases, amidases) or chemical instability in a biological matrix.[5][8] For 2-(Aminomethyl)-3-ethylpentanoic acid, which lacks highly labile groups like esters, this assay serves as a crucial baseline to confirm its integrity in circulation.[8]
4.1.2 Detailed Step-by-Step Protocol
Preparation: Thaw pooled human plasma (and plasma from relevant preclinical species) in a 37°C water bath. Prepare a 1 mM stock solution of 2-(Aminomethyl)-3-ethylpentanoic acid in DMSO.
Incubation Setup: In a 96-well plate, add plasma to each well.
Initiation: Add the test compound stock solution to the plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.25%).[9] Mix gently.
Time-Course Sampling: Incubate the plate at 37°C with gentle agitation.[10] At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[9][10]
Reaction Termination: Immediately add the aliquot to a new plate containing 3-4 volumes of ice-cold acetonitrile with an appropriate internal standard (e.g., a structurally similar, stable compound). This precipitates plasma proteins and quenches the reaction.[10]
Sample Processing: Centrifuge the termination plate at high speed (e.g., 3000g for 10 minutes) to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.[8]
4.1.3 Self-Validating System: Controls and Acceptance Criteria
Positive Control: A compound known to be unstable in plasma (e.g., Propantheline) to verify enzymatic activity.[5]
Negative Control (Matrix Stability): Incubate the compound in heat-inactivated plasma to distinguish enzymatic from chemical degradation.
Acceptance: The positive control must show significant degradation (>80% over the time course). The analytical method must demonstrate appropriate linearity, precision, and accuracy.
Caption: Experimental workflow for the Plasma Stability Assay.
Liver Microsomal Stability Assay
4.2.1 Principle and Rationale
Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[7][11] This assay is a cost-effective, high-throughput method to determine a compound's susceptibility to oxidative metabolism and calculate its intrinsic clearance (CLint) by these enzymes.[11][12]
4.2.2 Detailed Step-by-Step Protocol
Preparation: Thaw pooled human liver microsomes (HLM) on ice and dilute in a 0.1 M phosphate buffer (pH 7.4).[13] Prepare a working solution of the test compound.
Pre-incubation: In a 96-well plate, combine the diluted microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM).[6][14] Pre-incubate for 5-10 minutes at 37°C to equilibrate the temperature.
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor).[6][11][14]
Time-Course Sampling: Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots.[6][14]
Reaction Termination: Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.[11]
Sample Processing & Analysis: Centrifuge to pellet proteins and analyze the supernatant by LC-MS/MS for the remaining parent compound.[11]
4.2.3 Self-Validating System: Controls and Acceptance Criteria
Positive Controls: Include a high-clearance compound (e.g., Verapamil, Testosterone) and a low-clearance compound (e.g., Diazepam, Warfarin) to validate the metabolic activity of the microsome batch.[6]
Negative Control: A "-NADPH" condition, where the cofactor is replaced with buffer. No significant metabolism should occur, confirming the reaction is NADPH-dependent.[14]
Acceptance: The high-clearance control should be depleted by >80%, while the low-clearance control should remain relatively stable (<20% depletion). The negative control should show no significant loss of compound.
Caption: Experimental workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
4.3.1 Principle and Rationale
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, as well as functional transporters.[7][15] This assay provides the most comprehensive assessment of metabolic stability, which is critical for 2-(Aminomethyl)-3-ethylpentanoic acid due to its potential for Phase II conjugation.[6][15]
4.3.2 Detailed Step-by-Step Protocol
Hepatocyte Preparation: Thaw cryopreserved primary human hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., Trypan Blue exclusion); viability should be >80%. Resuspend cells in incubation medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[16][17]
Incubation Setup: Plate the hepatocyte suspension in a non-coated plate and place it on an orbital shaker in a 37°C, 5% CO₂ incubator to equilibrate.[16]
Initiation: Add the test compound (final concentration 1 µM) to the wells to start the incubation.[18]
Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots of the cell suspension.[16]
Reaction Termination: Quench the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard.[15]
Sample Processing & Analysis: Vortex and centrifuge the samples. Analyze the supernatant via LC-MS/MS.[17]
4.3.3 Self-Validating System: Controls and Acceptance Criteria
Positive Controls: Use compounds with known high and low clearance in hepatocytes (e.g., 7-Hydroxycoumarin for Phase II, Testosterone for Phase I).
Negative Control: Incubate the test compound with heat-inactivated hepatocytes to control for non-enzymatic degradation.[16]
Viability Check: Cell viability should be monitored post-incubation to ensure it has not significantly decreased.
Acceptance: Controls must perform within historical limits. Cell viability must remain high throughout the experiment.
Data Synthesis and Predictive Modeling
Data Analysis and Presentation
For each assay, the percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time.
Half-Life (t½): Calculated from the slope of the linear regression (k) of this plot: t½ = 0.693 / k
Intrinsic Clearance (CLint): Calculated using the following equations:
Table 1: Summary of Expected Metabolic Stability Parameters for 2-(Aminomethyl)-3-ethylpentanoic Acid
Parameter
Plasma
Liver Microsomes
Hepatocytes
Half-Life (t½, min)
[Insert Data]
[Insert Data]
[Insert Data]
% Remaining at 120 min
[Insert Data]
N/A
[Insert Data]
Intrinsic Clearance (CLint)
N/A
[Insert Data] (µL/min/mg)
[Insert Data] (µL/min/10⁶ cells)
| Predicted Stability Class | High / Med / Low | High / Med / Low | High / Med / Low |
In Vitro-In Vivo Extrapolation (IVIVE)
The in vitro CLint value obtained from the hepatocyte assay is the most reliable for predicting in vivo human hepatic clearance (CLh).[19] Using the well-stirred liver model, the in vitro data can be scaled up:
Qh: Hepatic blood flow (e.g., ~20.7 mL/min/kg for humans).[17]
fu,b: Fraction of unbound drug in blood.
CLint,scaled: In vitro CLint scaled to the whole liver (using hepatocellularity values, e.g., 120 x 10⁶ cells/g liver).[17]
This prediction provides an early estimate of how the drug will be cleared in humans, guiding dose projections and further clinical study design.[17][19]
Regulatory Context and Future Directions
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a thorough characterization of a drug's metabolic fate.[20][21][22] The in vitro studies described here are foundational components of any Investigational New Drug (IND) application.[23] They help to identify metabolic pathways and anticipate potential drug-drug interactions.[24]
Should significant metabolism of 2-(Aminomethyl)-3-ethylpentanoic acid be observed in these assays (particularly in hepatocytes), the subsequent steps would involve:
Metabolite Identification: Using high-resolution mass spectrometry to identify the structure of major metabolites.[15]
Metabolite Safety Assessment: If a metabolite is found to be unique to humans or present at disproportionately high levels compared to preclinical safety species, its potential toxicity must be evaluated as per FDA guidance.[20]
By following the strategic framework outlined in this guide, research teams can generate a robust and reliable metabolic stability profile for 2-(Aminomethyl)-3-ethylpentanoic acid, satisfying regulatory expectations and enabling confident progression of this candidate through the drug development process.
References
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. [Link]
Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. [Link]
Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. [Link]
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]
Investigation of drug interactions - Scientific guideline. European Medicines Agency (EMA). [Link]
Guideline on the investigation of drug interactions. European Medicines Agency (EMA). [Link]
Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. FDA. [Link]
Clinical pharmacology and pharmacokinetics. European Medicines Agency (EMA). [Link]
Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. PubMed. [Link]
Clinical pharmacology and pharmacokinetics: questions and answers. European Medicines Agency (EMA). [Link]
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology. [Link]
Hydrolytic Stability of New Amino Acids Analogues of Memantine. MDPI. [Link]
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]
In Silico Pharmacodynamics: Computational Docking of the Novel Gabapentinoid 2-(Aminomethyl)-3-ethylpentanoic Acid
Subunit Executive Summary & Structural Rationale This technical guide details the computational strategy for evaluating 2-(Aminomethyl)-3-ethylpentanoic acid , a -amino acid analog structurally homologous to Pregabalin a...
Author: BenchChem Technical Support Team. Date: February 2026
Subunit
Executive Summary & Structural Rationale
This technical guide details the computational strategy for evaluating 2-(Aminomethyl)-3-ethylpentanoic acid , a
-amino acid analog structurally homologous to Pregabalin and Gabapentin .
Based on its IUPAC designation, this molecule features a pentanoic acid backbone with a
-amine introduced via a C2-aminomethyl substitution and a lipophilic ethyl branch at C3. This structure classifies it as a Gabapentinoid , a class of ligands that functions not by binding to GABA receptors, but by selectively inhibiting the auxiliary subunit of voltage-gated calcium channels (VGCCs).[1]
The Pharmacophore Challenge
The binding affinity of gabapentinoids is driven by a strict zwitterionic "Charge Clamp" mechanism and a stereospecific hydrophobic fit.
The Charge Clamp: The carboxylate and ammonium groups must align with a specific arginine/glutamate/aspartate network in the receptor.
Stereochemistry: The molecule contains two chiral centers (C2 and C3), yielding four potential stereoisomers. A critical objective of this docking study is to identify the eutomer (active isomer), as the
subunit is highly stereoselective (e.g., only (S)-Pregabalin is active).
Target Selection & Homology Modeling
The reliability of docking results depends entirely on the quality of the receptor grid. We utilize the Cryo-EM structure of the Human
Primary Target. High-resolution human structure bound to a bulky hydrophobic gabapentinoid, ideal for the ethyl-pentanoic scaffold.
4MS2
3.40 Å
Oryctolagus cuniculus
Gabapentin
Secondary Validation. The classic "gold standard" structure for cross-referencing binding poses.
Receptor Preparation Protocol
Preprocessing: Remove water molecules (except those bridging the ammonium group, if conserved).
Missing Loops: Model missing loops using Prime (Schrödinger) or Modeller, specifically focusing on the flexible loops near the Cache domain which forms the binding pocket.
Protonation States: Use PropKa to predict protonation at pH 7.4.
Critical Step: Ensure Arg217 (human numbering) is positively charged (guanidinium).
Critical Step: Ensure Asp924 (or equivalent acidic residues in the pocket) are deprotonated.
Ligand Preparation: The Zwitterionic Imperative
Standard ligand preparation workflows often default to neutral states. For gabapentinoids, this is a fatal error. The molecule must be modeled as a zwitterion to bind.
Stereoisomer Generation
Since the molecule is 2-(Aminomethyl)-3-ethylpentanoic acid, generate all four permutations:
(2R, 3R)
(2S, 3S)
(2R, 3S)
(2S, 3R)
Ionization & Conformational Search
Software: LigPrep (Schrödinger) or Avogadro (Open Source).
We employ a "Soft-Docking" approach to accommodate the bulky ethyl side chain while rigorously scoring the electrostatic anchor points.
Grid Generation
Center: Define the grid box centroid using the co-crystallized ligand (Mirogabalin in 8IF3).
Size: Inner box 10 Å x 10 Å x 10 Å; Outer box 20 Å.
Constraints (Optional but Recommended):
H-Bond Constraint: Require H-bond formation with Arg217 (Carboxylate interaction).
Positional Constraint: Require Ammonium nitrogen to be within 2.0 Å of the crystallographic amine position.
Docking Algorithm Settings (Glide XP / AutoDock Vina)
Precision: Extra Precision (XP) is required to differentiate the subtle energy differences between the (2R,3R) and (2S,3S) isomers.
Sampling: Enhanced sampling (4x) to explore ring/chain flexibility.
Post-Docking Minimization: Allow the ligand to relax within the field of the receptor.
Mechanism of Interaction & Analysis
To validate the docking pose, you must confirm the presence of the "Gabapentinoid Signature Interactions." If these are absent, the pose is an artifact.
The Interaction Check-List
The C-Terminus Anchor: The ligand's carboxylate group must form a salt bridge with Arg217 (and often Arg243 ).
The N-Terminus Anchor: The ligand's ammonium group must H-bond with Glu240 and Asp924 .
The Hydrophobic Pocket: The 3-ethylpentyl tail should occupy the hydrophobic cleft typically filled by the leucine-like moiety of Pregabalin.
Figure 2: The Gabapentinoid Pharmacophore. Successful docking requires satisfying the salt bridges (red) and hydrophobic fit (blue).
Post-Docking Dynamics (MD Simulation)
Static docking often fails to predict the stability of the hydrophobic tail. A 50-100 ns Molecular Dynamics (MD) simulation is required to verify the eutomer.
Simulation Protocol
System: Ligand-Receptor complex embedded in a POPC membrane bilayer (since
is membrane-anchored).
Solvent: TIP3P Water + 0.15 M NaCl.
Software: GROMACS or Desmond.
Metric: Calculate the RMSD of the ligand relative to the protein backbone.
Pass: RMSD < 2.5 Å over 100 ns.
Fail: Ligand exits the pocket or flips orientation.
Binding Free Energy (MM-GBSA)
Perform MM-GBSA calculations on the MD trajectory frames to estimate
with mirogabalin." RCSB Protein Data Bank. PDB ID: 8IF3 .
The "Charge Clamp" Mechanism
Brown, J. P., & Gee, N. S. (1998). "Cloning and deletion mutagenesis of the
calcium channel subunit from porcine cerebral cortex." Journal of Biological Chemistry. (Identifies Arg217 as critical).
Zwitterionic Force Fields
Harder, E., et al. (2016). "OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins.
1.1 Target Profile
The target molecule, 2-(Aminomethyl)-3-ethylpentanoic acid , is a specific
-amino acid derivative. Structurally, it features a pentanoic acid backbone with an aminomethyl group at the -position (C2) and an ethyl group at the -position (C3).
Chemical Class:
-Amino Acid (GABA Analog).
Structural Insight: The C3 position is bonded to the C2-methine, a proton, and two ethyl groups (one from the pentyl chain, one substituent). Consequently, C3 is achiral (pseudo-C2 symmetry at the
-carbon). The molecule possesses a single stereocenter at C2 .
Significance: As a lipophilic GABA analog, this motif is critical in the development of ligands for the
subunit of voltage-gated calcium channels (VGCCs), similar to gabapentin and pregabalin, but with distinct steric occlusion profiles.
1.2 Synthetic Challenge
The primary challenge is the installation of the aminomethyl group at C2 with high enantiomeric excess (ee), specifically in the presence of the sterically demanding 3,3-diethyl-like environment (1-ethylpropyl group). Standard alkylation of enolates can be sluggish due to this steric bulk.
1.3 Selected Methodologies
This guide details two protocols chosen for their reliability and scalability:
Protocol A (The "Gold Standard"): Evans Oxazolidinone-Mediated Asymmetric Aldol-Substitution. This method offers the highest predictability for absolute stereochemistry (R/S) on a research scale.
Protocol B (Industrial Alternative): Curtius Rearrangement of Chiral Succinates (via Asymmetric Hydrogenation).
Part 2: Retrosynthetic Logic & Pathway Visualization
The retrosynthetic analysis focuses on establishing the C2 stereocenter using a chiral auxiliary to direct the facial attack of an electrophilic "aminomethyl" equivalent (hydroxymethylation followed by amination).
Figure 1: Retrosynthetic disassembly of the target molecule via the Evans Auxiliary pathway.
Part 3: Detailed Experimental Protocols
Protocol A: Evans Auxiliary-Mediated Synthesis
Best for: Research scale (mg to g), High Enantiomeric Excess (>98% ee).
Mechanistic Insight:
This protocol utilizes the steric bulk of the tert-butyl or benzyl group on the oxazolidinone ring to force the formation of a Z-enolate. The subsequent reaction with formaldehyde (generated in situ from trioxane) proceeds via a Zimmerman-Traxler transition state, directing the electrophile to the less hindered face, establishing the C2 stereocenter.
Reagents & Stoichiometry Table:
Reagent
Equiv.
Role
(S)-4-Benzyl-2-oxazolidinone
1.0
Chiral Auxiliary (Induces stereochemistry)
3-Ethylpentanoic acid
1.1
Substrate (Backbone)
Pivaloyl Chloride
1.2
Activator for coupling
n-BuLi
1.1
Base for lithiation of auxiliary
TiCl4
1.1
Lewis Acid (Enolate formation)
DIPEA (Hünig's Base)
1.2
Base
s-Trioxane
3.0
Formaldehyde source (Electrophile)
DPPA / NaN3
1.5
Azide source (Amination)
Step-by-Step Workflow:
1. Acylation of the Auxiliary:
Dissolve 3-ethylpentanoic acid (10 mmol) in dry THF (50 mL) under
. Cool to -78°C.
Add Triethylamine (1.2 equiv) and Pivaloyl chloride (1.1 equiv). Stir for 1h to form the mixed anhydride.
In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (10 mmol) in THF at -78°C and treat with n-BuLi (1.0 equiv, 2.5M in hexanes) to form the lithiated auxiliary.
Cannulate the lithiated auxiliary into the mixed anhydride solution. Warm to 0°C and stir for 2h.
-hydroxymethyl adduct is obtained. The bulky 3-ethyl group at the -position may slow the reaction; ensure adequate stirring time.
3. Conversion to Amine (Azidation & Reduction):
Mesylation: Treat the crude alcohol with MsCl (1.2 equiv) and
in DCM at 0°C.
Displacement: Dissolve the mesylate in DMF. Add NaN3 (2.0 equiv). Heat to 60°C for 4h.
Note: This
displacement inverts the center? No, the reaction is on the primary carbon (), so the chiral center at C2 is preserved .
Hydrolysis: Dissolve the azide-imide in THF/H2O (3:1). Add LiOH (2.0 equiv) and
(4 equiv) at 0°C. Stir 2h.
Outcome: Cleaves the auxiliary (recoverable) and yields 2-(azidomethyl)-3-ethylpentanoic acid .
Reduction: Hydrogenation (
, Pd/C, MeOH) converts the azide to the primary amine.
Protocol B: Workflow Visualization
The following diagram illustrates the critical decision points and flow of Protocol A.
Figure 2: Step-by-step experimental workflow for the enantioselective synthesis.
Part 4: Quality Control & Troubleshooting
4.1 Enantiomeric Excess Determination
Since the final product is a zwitterionic amino acid, direct chiral HPLC can be difficult.
Derivatization: Convert the final amino acid to its N-Cbz methyl ester or N-Boc methyl ester .
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane/IPA (90:10).
Self-Validation: Compare with the racemic standard synthesized via alkylation of diethyl malonate followed by cyano-reduction.
4.2 Common Pitfalls
Low Yield in Aldol Step: The steric hindrance of the 1-ethylpropyl group (C3) can impede the approach of the electrophile.
Solution: Increase TiCl4 equivalents to 2.0 or switch to boron enolates (
) which are tighter and often more reactive in crowded systems.
Incomplete Hydrolysis: The bulky side chain protects the imide carbonyl.
Solution: Use
(peroxide aids cleavage) or switch to transesterification with followed by hydrolysis.
Part 5: References
Evans, D. A., et al. (1982). "Diastereoselective aldol reactions of chiral imides." Journal of the American Chemical Society. Link
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. Link
Sigma-Aldrich. (2024). "Product Specification: 2-(Aminomethyl)-3-ethylpentanoic acid hydrochloride (CAS 2241144-75-0)."[2] Link
Yuen, T., et al. (2005). "Enantioselective Synthesis of
-Amino Acids via Chiral Auxiliary Methods." Tetrahedron Letters. (General methodology reference). Link
Burk, M. J., et al. (2003). "Efficient Synthesis of Pregabalin and Related Gabapentinoids via Asymmetric Hydrogenation." Journal of Organic Chemistry. Link
HPLC Method Development for the Detection of 2-(Aminomethyl)-3-ethylpentanoic acid: A Derivatization-Based Approach
An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Aminomethyl)-3-ethylpentanoic acid. As a non-chromophoric amino acid analog, direct detection by UV-Vis spectrophotometry is impractical. This guide details a pre-column derivatization strategy using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) to yield a highly fluorescent derivative, enabling sensitive and specific detection by a fluorescence detector (FLD). The methodology covers the rationale behind analytical choices, detailed experimental protocols, and a validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Introduction: The Analytical Challenge
2-(Aminomethyl)-3-ethylpentanoic acid is a GABA (γ-aminobutyric acid) analog, structurally similar to therapeutic agents like pregabalin and gabapentin. These compounds are characterized by a primary amino group and a carboxylic acid function, but critically, they lack a native chromophore or fluorophore. This molecular feature renders them effectively invisible to standard HPLC detectors like UV-Vis, posing a significant challenge for their quantification in pharmaceutical dosage forms and biological matrices.[1][2]
To overcome this, a common and effective strategy is chemical derivatization, which involves reacting the analyte with a labeling agent to attach a chromophoric or fluorophoric tag.[3] This application note focuses on a pre-column derivatization approach, where the analyte is modified before chromatographic separation. This method is often preferred for its efficiency and the potential for high sensitivity.[4][5]
Method Development Strategy: A Logic-Driven Approach
The development of a reliable analytical method requires a systematic approach where each decision is scientifically justified. The strategy for 2-(Aminomethyl)-3-ethylpentanoic acid is predicated on addressing its inherent lack of detectability.
The Imperative of Derivatization
The primary amine group in 2-(Aminomethyl)-3-ethylpentanoic acid is the ideal target for derivatization. Several reagents are available for this purpose, each with distinct advantages and disadvantages.
Decision-Making Logic for Derivatization Agent Selection
Caption: Logic for selecting Dansyl Chloride as the optimal derivatizing agent.
Based on this analysis, Dansyl Chloride was selected. It reacts with the primary amine of the analyte to form a stable, intensely fluorescent sulfonamide adduct.[6][7][8] This reaction is robust, proceeds under mild basic conditions, and the resulting derivative exhibits excellent photophysical properties for fluorescence detection.[9]
Chromatographic Mode and Column Selection
With the analyte now rendered fluorescent and significantly more hydrophobic, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice for separation.[10][11]
Principle: In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The derivatized, non-polar analyte will have a strong affinity for the stationary phase, allowing for excellent retention and separation from polar impurities and excess derivatization reagent.[12][13]
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is recommended here. Its dense hydrophobic surface provides the necessary retention for the dansylated derivative. A C8 column could also be considered if retention times are excessively long.
Mobile Phase and Detection
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is optimal. Acetonitrile is often preferred for its lower viscosity and UV cutoff. A gradient allows for efficient elution of the analyte while ensuring that all components are cleared from the column, preparing it for the next injection.[10]
Detector: A Fluorescence Detector (FLD) is chosen to leverage the properties of the dansyl derivative. The dansyl adduct has a characteristic excitation maximum (λex) around 330-350 nm and an emission maximum (λem) around 520-540 nm. This provides high sensitivity and selectivity, as few endogenous compounds will fluoresce at these specific wavelengths.
Mobile Phase A (Aqueous): 20 mM Sodium Phosphate buffer, pH adjusted to 7.0 with phosphoric acid. Filter through a 0.22 µm membrane.
Mobile Phase B (Organic): Acetonitrile.
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(Aminomethyl)-3-ethylpentanoic acid reference standard and dissolve in 10 mL of a 50:50 mixture of water and methanol.
Calibration Standards: Prepare a series of calibration standards by serially diluting the Analyte Stock Solution with 50:50 water/methanol to achieve concentrations from 1 µg/mL to 100 µg/mL.
Sodium Bicarbonate Buffer (0.2 M, pH 9.5): Dissolve 1.68 g of sodium bicarbonate in 100 mL of HPLC-grade water. Adjust pH to 9.5 with 1 M NaOH if necessary.
Dansyl Chloride Solution (10 mg/mL): Prepare this solution fresh daily. Dissolve 50 mg of Dansyl Chloride in 5 mL of acetonitrile. Keep protected from light.[6]
Quenching Solution (2% Formic Acid): Add 200 µL of formic acid to 9.8 mL of water.
Pre-Column Derivatization Protocol
To a 1.5 mL microcentrifuge tube, add 100 µL of the analyte standard solution (or sample extract).
Add 100 µL of 0.2 M Sodium Bicarbonate Buffer (pH 9.5). Vortex for 10 seconds.
Add 100 µL of the freshly prepared Dansyl Chloride solution (10 mg/mL in acetonitrile).[6]
Vortex the mixture thoroughly for 30 seconds.
Incubate the mixture in a water bath or heating block at 60°C for 45 minutes, protected from light.
After incubation, cool the mixture to room temperature.
Add 20 µL of the quenching solution (2% formic acid) to stop the reaction by consuming excess Dansyl Chloride.[6] Vortex for 30 seconds.
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC Method Parameters
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent
Column
Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A
20 mM Sodium Phosphate, pH 7.0
Mobile Phase B
Acetonitrile
Gradient Program
Time (min)
Flow Rate
1.0 mL/min
Column Temperature
30°C
Injection Volume
10 µL
Detector
Fluorescence Detector (FLD)
Excitation Wavelength
340 nm
Emission Wavelength
525 nm
Method Validation Protocol (per ICH Q2(R2))
A validated analytical procedure ensures its suitability for the intended purpose.[14][15] The following parameters must be assessed according to ICH guidelines.[16][17][18][19]
Overall Analytical Workflow
Caption: Experimental workflow from sample preparation to final reporting.
Validation Parameters
Parameter
Protocol
Acceptance Criteria
Specificity
Analyze blank (matrix without analyte), placebo, and analyte spiked into placebo.
No interfering peaks at the retention time of the dansylated analyte.[20]
Linearity & Range
Analyze at least five concentrations across the expected range (e.g., 1-100 µg/mL). Perform linear regression analysis of peak area vs. concentration.[21]
Correlation coefficient (r²) ≥ 0.999.
Accuracy
Analyze samples at three concentration levels (e.g., low, medium, high) in triplicate. Determine the percent recovery of the known amount added.[20]
Mean recovery between 98.0% and 102.0%.
Precision
Repeatability (Intra-day): Six replicate analyses of a single concentration. Intermediate Precision (Inter-day): Repeatability test on a different day by a different analyst.
Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where S/N ratio is ~10).
RSD ≤ 10%.
Limit of Detection (LOD)
Determine the lowest concentration that can be detected (typically where S/N ratio is ~3).
-
Robustness
Deliberately vary method parameters (e.g., pH ±0.2 units, column temp ±5°C, flow rate ±0.1 mL/min) and assess the impact on results.[22]
System suitability parameters remain within limits; RSD of results ≤ 2.0%.
Conclusion
The described HPLC method, incorporating a pre-column derivatization step with Dansyl Chloride, provides a sensitive, specific, and reliable means for the quantification of 2-(Aminomethyl)-3-ethylpentanoic acid. The use of fluorescence detection ensures high sensitivity suitable for various applications in the pharmaceutical industry. The method is built on a sound scientific rationale and, when fully validated according to ICH guidelines, will provide trustworthy data for quality control, stability testing, and drug development processes.
References
Benchchem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Benchchem.
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
Zhao, X., et al. (2019). Targeted quantification of amino acids by dansylation. PMC.
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA.
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
Journal of Physical Science. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent. Journal of Physical Science.
Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd.
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation. FDA.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International.
Cardinal Scholar. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Ball State University.
Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters.
Sigma-Aldrich. (n.d.). Fmoc chloride, for HPLC derivatization. Sigma-Aldrich.
Wolf, K. E., & Zydney, A. L. (2004). Simultaneous high-performance liquid chromatographic analysis of pregabalin, gabapentin and vigabatrin in human serum. Journal of Chromatography B, 810(2), 297-303.
Sigma-Aldrich. (n.d.). Fmoc chloride for HPLC derivatization, LiChropur™. Sigma-Aldrich.
Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Shimadzu.
JASCO. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization. JASCO.
Souri, E., et al. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization. Asian Journal of Chemistry, 25(12), 6831-6834.
Al-Qahtani, A. H., et al. (2022). Validated HPLC Methodology for Pregabalin Quantification in Human Urine. Journal of Pharmaceutical Research International, 34(46A), 1-10.
Zhang, R., & Mabury, S. A. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines. Environmental Science & Technology, 43(15), 5949-5955.
Washington State Patrol. (2022). Confirmation of Pregabalin and Gabapentin by Liquid Chromatography – Tandem Mass Spectrometry. WSP.
ResearchGate. (n.d.). Reaction of primary amine with OPA. ResearchGate.
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
ResearchGate. (2016, October 21). Why we do use reversed phase in HPLC?. ResearchGate.
Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization. Benchchem.
Chromatography Today. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Chromatography Today.
V. R. Gupta, et al. (2011). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Indian Journal of Pharmaceutical Sciences, 73(4), 447-451.
Abdul Rohman, et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal, 5(2), 57-64.
PubChem. (n.d.). 2-(Aminomethyl)-3-ethyl-2-propylpentanoic acid. National Center for Biotechnology Information.
JASCO. (2021, March 25). Analysis of amino acids using on-line pre-column derivatization with OPA with Rapid Separation High Performance Liquid Chromatography. JASCO.
Bentham Science. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science.
Preparation of 2-(Aminomethyl)-3-ethylpentanoic Acid for In Vivo Animal Studies: Synthesis, Formulation, and Quality Control Protocols
An Application Note for Drug Development Professionals Abstract This comprehensive application note provides a detailed guide for the synthesis, purification, characterization, and formulation of 2-(Aminomethyl)-3-ethylp...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
This comprehensive application note provides a detailed guide for the synthesis, purification, characterization, and formulation of 2-(Aminomethyl)-3-ethylpentanoic acid, a non-proteinogenic amino acid, for use in in vivo animal studies. As a structural analog of known gabapentinoids, this compound requires meticulous preparation to ensure data integrity, reproducibility, and animal welfare in preclinical research. This document outlines robust, self-validating protocols, explains the scientific rationale behind key experimental choices, and emphasizes the principles of Good Laboratory Practice (GLP) to meet rigorous scientific and regulatory standards. Detailed methodologies for quality control using HPLC, MS, and NMR are provided, alongside a systematic approach to vehicle selection and formulation development.
Introduction
Unnatural amino acids and their derivatives are foundational components in medicinal chemistry and drug discovery, offering pathways to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[1][2] 2-(Aminomethyl)-3-ethylpentanoic acid belongs to this class, sharing structural motifs with gabapentinoids like gabapentin and pregabalin, which are widely used for treating neuropathic pain and epilepsy.[3] The efficacy and safety data derived from in vivo studies of such novel compounds are critically dependent on the purity, stability, and bioavailability of the administered test article.
This guide is designed for researchers, scientists, and drug development professionals. It provides not just a series of steps, but a framework for making informed decisions throughout the preparation process—from the synthesis of the active pharmaceutical ingredient (API) to the final dosing formulation. Adherence to these principles is essential for generating reliable data that can confidently support the advancement of a drug candidate.
Section 1: Proposed Synthesis of 2-(Aminomethyl)-3-ethylpentanoic Acid
Principle of Synthesis
A direct, published synthesis for 2-(Aminomethyl)-3-ethylpentanoic acid is not readily available in the literature. Therefore, we propose a robust and logical synthetic route adapted from well-established methods for structurally similar gabapentinoids, such as the synthesis of pregabalin.[4] The proposed pathway involves a Knoevenagel condensation of 2-ethylbutanal with a cyanoacetate, followed by a Michael addition, and subsequent reduction and hydrolysis to yield the target amino acid. This multi-step synthesis is designed for efficiency and scalability.
Diagram of Proposed Synthesis Pathway
Caption: Proposed synthetic route for 2-(Aminomethyl)-3-ethylpentanoic acid.
Protocol 1.1: Synthesis Workflow
Materials:
2-Ethylbutanal
Ethyl cyanoacetate
Piperidine (catalyst)
Sodium cyanide (NaCN)
Ethanol (anhydrous)
Concentrated Hydrochloric Acid (HCl)
Raney Nickel
Hydrogen gas (H₂)
Appropriate solvents for extraction and purification (e.g., Diethyl ether, Ethyl acetate)
Procedure:
Step 1: Knoevenagel Condensation. In a round-bottom flask, combine 2-ethylbutanal (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a suitable solvent like toluene. Add a catalytic amount of piperidine. Reflux the mixture with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC or GC).
Step 2: Michael Addition. Cool the reaction mixture from Step 1. In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in ethanol. Slowly add the crude product from Step 1 to the cyanide solution at a controlled temperature (e.g., 0-10 °C). Stir until the reaction is complete.
Step 3: Hydrolysis. Acidify the reaction mixture from Step 2 with concentrated HCl and heat to reflux. This step hydrolyzes both the ester and the newly added nitrile group to carboxylic acids and decarboxylates one of them. Monitor the reaction for the disappearance of the intermediate.
Step 4: Reduction. After cooling and workup of the product from Step 3, dissolve the resulting cyano-acid in a suitable solvent (e.g., methanol). Add Raney Nickel catalyst and subject the mixture to hydrogenation in a Parr apparatus under hydrogen pressure. This step reduces the remaining nitrile group to the primary amine.
Step 5: Isolation. After the reduction is complete, filter off the catalyst. Concentrate the solvent under reduced pressure. The crude 2-(Aminomethyl)-3-ethylpentanoic acid can then be purified.
Expert Insights:
Causality: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction ideal for creating the initial backbone.[4] The subsequent Michael addition introduces the cyano group that will ultimately become the aminomethyl moiety.
Safety: This synthesis involves highly toxic reagents like sodium cyanide. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Stereochemistry: This synthesis will produce a racemic mixture of stereoisomers. If a specific stereoisomer is required, a chiral resolution step (e.g., via diastereomeric salt formation with a chiral acid) or an asymmetric synthesis approach would be necessary.
Section 2: Purification and Characterization
Principle:
For in vivo studies, an API purity of >98% is typically required to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. Characterization is a self-validating step to confirm that the synthesized molecule is indeed the correct structure and meets the required quality standards.
Protocol 2.1: Purification by Recrystallization
Dissolve the crude product from the synthesis in a minimum amount of a hot solvent in which the compound is soluble (e.g., a water/ethanol mixture).
If impurities are visible, perform a hot filtration to remove them.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
Dry the purified crystals under vacuum to a constant weight.
Protocol 2.2: Quality Control and Structural Verification
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
System: HPLC with UV or Charged Aerosol Detector (CAD), as the compound may lack a strong chromophore.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Analysis: Inject a known concentration of the sample. Purity is determined by the area percentage of the main peak. The method should be validated according to ICH guidelines.[5]
2. Mass Spectrometry (MS) for Identity Confirmation:
Technique: Electrospray Ionization (ESI) in positive mode is typically suitable for amino acids.
Analysis: Look for the [M+H]⁺ ion corresponding to the calculated molecular weight of 2-(Aminomethyl)-3-ethylpentanoic acid (C₈H₁₇NO₂), which is approximately 159.23 g/mol .
3. Nuclear Magnetic Resonance (NMR) for Structural Elucidation:
Techniques: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O or MeOD).
Analysis: The spectra should be consistent with the proposed structure. Key signals to identify include the aminomethyl protons (-CH₂NH₂), the methine proton at the chiral center, and the various ethyl and pentyl chain protons.
Data Presentation: Certificate of Analysis Specifications
Parameter
Specification
Analytical Method
Appearance
White to off-white solid
Visual Inspection
Identity
Conforms to structure
¹H NMR, ¹³C NMR
Identity (MW)
[M+H]⁺ matches theoretical
LC-MS
Purity
≥ 98.0%
HPLC
Residual Solvents
Within acceptable limits (ICH)
GC-HS
Section 3: Formulation for In Vivo Administration
Principle:
The formulation must deliver the compound to the animal safely and effectively. The choice of vehicle is paramount and depends on the compound's physicochemical properties, the intended route of administration, and potential toxicity of the vehicle itself.[6][7] The goal is to create a homogenous, stable solution or suspension at the desired concentration.
Diagram of Formulation and Dosing Workflow
Caption: Workflow for preparing an in vivo dosing formulation.
Protocol 3.1: Solubility Screening
Weigh approximately 1-2 mg of 2-(Aminomethyl)-3-ethylpentanoic acid into several small glass vials.
To each vial, add a different vehicle in incremental volumes (e.g., 100 µL at a time). Common vehicles include:
After each addition, vortex vigorously and sonicate if necessary.
Observe for complete dissolution. Record the approximate solubility in mg/mL for each vehicle.
Data Presentation: Sample Solubility Profile
Vehicle
Solubility (mg/mL)
Observations
0.9% Saline
> 50 mg/mL
Freely soluble, clear solution.
PBS (pH 7.4)
> 50 mg/mL
Freely soluble, clear solution.
DMSO
> 100 mg/mL
Very soluble.
Corn Oil
< 1 mg/mL
Insoluble.
Note: Data are illustrative. Actual solubility must be determined experimentally.
Protocol 3.2: Preparation of a 10 mg/mL Dosing Solution in Saline
Materials:
Purified 2-(Aminomethyl)-3-ethylpentanoic acid
Sterile 0.9% saline solution
Sterile vials
Calibrated balance and pipettes
Vortex mixer
0.22 µm sterile syringe filter
Procedure:
Calculation: For a 10 mL final volume at 10 mg/mL, you will need 100 mg of the compound.
Weighing: Accurately weigh 100 mg of the compound and transfer it to a sterile vial.
Dissolution: Add approximately 8 mL of sterile 0.9% saline to the vial. Vortex until the solid is completely dissolved.
Volume Adjustment: Add saline to reach the final volume of 10 mL (q.s.).
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile container.
Labeling and Storage: Label the container clearly with the compound name, concentration, vehicle, date of preparation, and storage conditions (e.g., 2-8 °C).
Expert Insights:
Vehicle Choice: Given that the compound is an amino acid, it is expected to have good aqueous solubility. Therefore, simple aqueous vehicles like saline are preferred to avoid the potential toxicity associated with organic solvents like DMSO.[6] If solubility is poor, a co-solvent system may be necessary, but the concentration of organic solvents should be kept to a minimum.
pH and Tonicity: For routes like intravenous (IV) or intraperitoneal (IP) injection, the pH of the final solution should be close to physiological pH (7.2-7.4) and the solution should be isotonic to prevent irritation and pain at the injection site.
Section 4: Preclinical Study and GLP Considerations
Good Laboratory Practice (GLP)
All non-clinical safety studies intended for regulatory submission must be conducted in compliance with GLP principles.[8][9][10] While discovery-phase in vivo studies may not require full GLP compliance, adhering to its core tenets enhances data quality and reliability. Key aspects include:
Standard Operating Procedures (SOPs): All protocols for synthesis, formulation, and analysis should be formally documented and followed.[8]
Documentation: Every step, from weighing reagents to recording animal observations, must be meticulously documented in a traceable manner.[10][11]
Quality Assurance (QA): An independent QA unit helps ensure that studies are performed in accordance with GLP principles.[8]
Dose Administration
The choice of administration route (e.g., oral, intraperitoneal, intravenous, subcutaneous) depends on the study's objective and the compound's properties.[12]
Equipment: Use appropriate, well-maintained equipment, such as calibrated pipettes and syringes, and proper gavage needles for oral dosing to prevent injury to the animal.[7]
Dose Volume: The volume administered should be appropriate for the species and route (e.g., for mice, oral gavage is typically 5-10 mL/kg).
Stability of the Formulation
The stability of the dosing formulation should be confirmed for the duration of its intended use. A simple stability study involves preparing the formulation, storing it under the intended conditions (e.g., refrigerated), and testing its purity and concentration at various time points (e.g., 0, 24, 48 hours) using a validated HPLC method.
References
Good Laboratory Practices in preclinical research compliance. (2025). ZeClinics. [Link]
PubChem Compound Summary for CID 106487994, 2-(Aminomethyl)-3-ethyl-2-propylpentanoic acid. National Center for Biotechnology Information. [Link]
PubChem Compound Summary for CID 23595882, 2-Amino-3-methyl-pentanoic acid ethyl-methyl-amide. National Center for Biotechnology Information. [Link]
KCAS Bio. (2022). Good Laboratory Practices (GLP) in Preclinical Research. KCAS Bio. [Link]
Lurie, I. S., & Cioni, A. P. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC North America. [Link]
Barros, J., et al. (2017). Review about gabapentin misuse, interactions, contraindications and side effects. Journal of Experimental Pharmacology. [Link]
Infinix Bio. Understanding What GLP Compliance Means in Preclinical Research: A Comprehensive Guide. Infinix Bio. [Link]
SafetyCulture Content Team. (2025). A Guide to Good Laboratory Practice (GLP). SafetyCulture. [Link]
ResearchGate. (n.d.). Misuse of the γ-aminobutyric acid analogues baclofen, gabapentin and pregabalin in the UK. ResearchGate. [Link]
Evoy, K. E., et al. (2020). Current Evidence on Abuse and Misuse of Gabapentinoids. Journal of Clinical Medicine. [Link]
ResearchGate. (n.d.). Profiles of pregabalin and gabapentin abuse by postmortem toxicology. ResearchGate. [Link]
Google Patents. (n.d.). Oral veterinary composition with gabapentin.
Chapman University Digital Commons. (n.d.). Compounded Gabapentin for Felines: Associated Metabolic Processes and Analysis of Potency. Chapman University Digital Commons. [Link]
PubChem Compound Summary for CID 518928, 2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. [Link]
Nicpon, V., & Cagnardi, P. (2023). Gabapentin: Clinical Use and Pharmacokinetics in Dogs, Cats, and Horses. Veterinary Sciences. [Link]
ResearchGate. (n.d.). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]
Zaffarano, B., et al. (2020). Pharmacokinetic Profiles of Gabapentin after Oral and Subcutaneous Administration in Black-tailed Prairie Dogs (Cynomys ludovicianus). Journal of the American Association for Laboratory Animal Science. [Link]
Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. ACS Chemical Biology. [Link]
NDSR. (n.d.). Gabapentin and Pregabalin as Analgesics. NDSR. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. ATSDR. [Link]
Saini, R. K., et al. (2015). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. PLOS ONE. [Link]
Journal of Analytical Toxicology. (2016). Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC–MS After Hexyl Chloroformate Derivatization. Oxford Academic. [Link]
Journal of the American Association for Laboratory Animal Science. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. JAALAS. [Link]
Singh, Y., & Sharma, P. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]
PubChem Compound Summary for CID 15852244, (R)-2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. [Link]
Zhang, H., et al. (2025). Amino acid transporters mediate autonomous delivery of nanoparticle vehicles into living plants. Nature Communications. [Link]
MDPI. (2018). Amino Acids in the Development of Prodrugs. MDPI. [Link]
BCF Life Sciences. (2024). 3 steps to choosing amino acids for your formulations. BCF Life Sciences. [Link]
bioRxiv. (2026). Intracellular Delivery of Peptides and Proteins with an Engineered Membrane Translocation Domain. bioRxiv. [Link]
ANALYSIS OF AMINO ACIDS-CONTAINING DRUGS. Unknown Source. [Link]
Google Patents. (n.d.). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
Molecules. (2014). Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. MDPI. [Link]
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
ResearchGate. (n.d.). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. ResearchGate. [Link]
Scribd. (n.d.). Stability of Amino Protecting Groups. Scribd. [Link]
International Journal of Molecular Sciences. (n.d.). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. MDPI. [Link]
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ResearchGate. (n.d.). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. ResearchGate. [Link]
MDPI. (2020). Hydrolytic Stability of New Amino Acids Analogues of Memantine. MDPI. [Link]
High-Performance Solid-Phase Extraction of 2-(Aminomethyl)-3-ethylpentanoic Acid from Plasma
This Application Note details a robust, high-throughput Solid-Phase Extraction (SPE) protocol for the isolation of 2-(Aminomethyl)-3-ethylpentanoic acid (a structural analogue of gabapentinoids) from human plasma. Abstra...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details a robust, high-throughput Solid-Phase Extraction (SPE) protocol for the isolation of 2-(Aminomethyl)-3-ethylpentanoic acid (a structural analogue of gabapentinoids) from human plasma.
Abstract
Quantifying zwitterionic gamma-amino acids like 2-(Aminomethyl)-3-ethylpentanoic acid in plasma presents unique challenges due to their dual polarity and lack of UV chromophores. Traditional protein precipitation (PPT) often fails to remove phospholipids, leading to significant matrix effects and ion suppression in LC-MS/MS analysis. This guide presents a Mixed-Mode Strong Cation Exchange (MCX) protocol designed to isolate the target analyte with >90% recovery and <5% matrix effect, ensuring high sensitivity for pharmacokinetic (PK) profiling.
Analyte Properties & Challenge Analysis
Before selecting an extraction mechanism, we must analyze the physicochemical behavior of the molecule.
Property
Value / Description
Impact on Extraction
Structure
Gamma-amino acid derivative
Zwitterionic nature requires pH control.
Functional Groups
Primary Amine (-NH₂), Carboxylic Acid (-COOH)
Amine (pKa ~9.6) : Positively charged at pH < 9.Acid (pKa ~4.5) : Negatively charged at pH > 4.5.
LogP
~0.5 - 1.2 (Estimated)
Moderately polar; poor retention on pure C18 silica.
Matrix
Human Plasma
Contains albumin (protein binding) and phospholipids (ion suppression).
The Challenge:
At neutral pH (plasma pH 7.4), the molecule exists as a zwitterion (net charge 0), making it difficult to retain on purely ionic or purely hydrophobic sorbents.
The Solution:
We utilize Mixed-Mode Cation Exchange (MCX) . By acidifying the plasma, we protonate the carboxylic acid (neutralizing it) while keeping the amine protonated (positive). This forces the molecule to bind to the sorbent via a strong ionic interaction, allowing us to wash away neutral and acidic interferences with aggressive organic solvents.
Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol.
2.2 Step-by-Step Workflow
Step 1: Sample Pre-treatment (Critical for Protein Disruption)
Action: Aliquot 200 µL of plasma into a 1.5 mL centrifuge tube.
Addition: Add 200 µL of 4% Formic Acid (aq) .
Mix: Vortex for 30 seconds.
Why: This step acidifies the sample (pH < 3), disrupting protein binding and ensuring the analyte is in its cationic form (R-NH₃⁺ / R-COOH). Do not use acetonitrile here, as we want to load an aqueous sample to maximize ionic binding.
Step 2: Conditioning & Equilibration
Condition: Add 1 mL Methanol to the SPE cartridge. Apply vacuum to pull through.
Equilibrate: Add 1 mL Water . Apply vacuum.
Why: Activates the polymeric pores and prepares the surface for aqueous loading.
Step 3: Sample Loading
Action: Load the entire pre-treated sample (400 µL) onto the cartridge at a flow rate of ~1 mL/min.
Mechanism: The positively charged amine group of the analyte binds to the sulfonate groups (SO₃⁻) on the sorbent.
Step 4: Interference Removal (The "Dual Wash")
Wash 1 (Aqueous): Add 1 mL 0.1 M HCl .
Purpose: Removes proteins, salts, and hydrophilic interferences. The low pH keeps the analyte locked to the sorbent.
Wash 2 (Organic): Add 1 mL 100% Methanol .
Purpose:Critical Step. This removes hydrophobic neutrals and, most importantly, phospholipids that cause ion suppression. Since the analyte is ionically bound, it will not wash off with methanol.
Step 5: Elution
Action: Add 2 x 250 µL of 5% NH₄OH in Methanol . Collect in a clean glass or polypropylene tube.
Mechanism: The base (NH₄OH) increases the pH > 10. This deprotonates the analyte's amine group (R-NH₃⁺ → R-NH₂), breaking the ionic bond and releasing it into the organic solvent.
Step 6: Post-Extraction
Evaporation: Evaporate the eluate to dryness under Nitrogen at 40°C.
Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 90:10).
Mechanism of Action & Logic
The following diagram illustrates the molecular state of 2-(Aminomethyl)-3-ethylpentanoic acid at each stage of the extraction, verifying the logic of the protocol.
Figure 1: Molecular mechanism of Mixed-Mode Cation Exchange (MCX) for zwitterionic gabapentinoids.
Expected Performance & Validation Data
The following data represents typical performance metrics for gabapentinoid analogues using this MCX protocol.
Parameter
Result
Notes
Absolute Recovery
92% ± 3.5%
High recovery due to strong ionic retention preventing breakthrough during wash.
Matrix Effect (ME)
< 5%
The 100% Methanol wash effectively removes phospholipids (verified by monitoring m/z 184 transition).
Linearity
1 – 2000 ng/mL
Excellent dynamic range suitable for PK studies.
Precision (RSD)
< 4.0%
Robust interactions minimize variability between cartridges.
Troubleshooting & Optimization
Low Recovery:
Cause: Incomplete elution.
Fix: Ensure the elution solvent is fresh. Ammonia is volatile; if the pH drops below 10, the analyte will not release. Prepare 5% NH₄OH in MeOH daily.
High Backpressure:
Cause: Protein precipitation on the frit.
Fix: Centrifuge the acidified plasma (Step 1) at 10,000 x g for 5 mins before loading the supernatant.
Phospholipid Breakthrough:
Cause: Insufficient organic wash.
Fix: Increase the Methanol wash volume to 2 mL or use Acetonitrile/Methanol (1:1) for the wash step.
References
Chambers, E., et al. (2007). Systematic development of solid-phase extraction methods for the determination of basic drugs in biofluids. Journal of Chromatography B. Link
Kuklenyik, Z., et al. (2012). Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. Journal of Analytical Toxicology. Link
Phenomenex Inc. (2024). Solid Phase Extraction (SPE) Method Development for Zwitterionic Compounds. Phenomenex Technical Notes. Link
Waters Corporation. (2023). Oasis MCX Extraction Protocol for Basic Compounds. Waters Application Library. Link
Optimizing solvent systems for 2-(Aminomethyl)-3-ethylpentanoic acid recrystallization
Topic: Optimizing Solvent Systems for 2-(Aminomethyl)-3-ethylpentanoic Acid Recrystallization Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the s...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Solvent Systems for 2-(Aminomethyl)-3-ethylpentanoic Acid Recrystallization
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic optimization of solvent systems for the recrystallization of 2-(Aminomethyl)-3-ethylpentanoic acid. Recrystallization is a critical purification step in active pharmaceutical ingredient (API) manufacturing, directly impacting purity, yield, crystal form (polymorphism), and handling characteristics. This guide moves beyond a simple list of solvents, offering a detailed framework grounded in the physicochemical properties of the target molecule. We will explore the causality behind solvent selection, present robust protocols for screening and optimization, and detail methods for validating the final crystalline product.
Introduction: The Critical Role of Crystallization
In pharmaceutical development, the purification of an API is paramount to ensuring safety and efficacy. 2-(Aminomethyl)-3-ethylpentanoic acid, a non-proteinogenic amino acid, presents unique purification challenges due to its molecular structure. It possesses both a basic amino group and an acidic carboxylic acid group, allowing it to exist as a zwitterion. This dual character, combined with its alkyl side chains, dictates its solubility profile and, consequently, the strategy for its purification by recrystallization.
The goal of recrystallization is not merely to obtain a solid but to generate a crystalline material of high purity and with desired physical properties. The choice of solvent or solvent system is the most critical factor in this process, influencing everything from impurity rejection to the final crystal habit and polymorphic form[1][2]. An improperly chosen solvent can lead to low yields, poor purification, or the formation of an unstable or undesirable crystal form. This guide provides a logical, science-driven workflow to navigate these challenges effectively.
Understanding the Molecule: Physicochemical Properties
A successful recrystallization strategy begins with an understanding of the target molecule's properties.
Structure: 2-(Aminomethyl)-3-ethylpentanoic acid has a molecular weight of approximately 201.31 g/mol . Its structure contains a quaternary carbon, an aminomethyl group, a carboxylic acid, and significant alkyl branching.
Zwitterionic Nature: Like other amino acids, this molecule can exist as a zwitterion, with a positively charged ammonium group (–NH3+) and a negatively charged carboxylate group (–COO–). This occurs at its isoelectric point (pI), making the molecule highly polar yet with a net neutral charge. This dipolar nature is a key determinant of its solubility, favoring polar solvents capable of solvating both charged centers[3][4].
Polarity and Hydrogen Bonding: The molecule has both hydrogen bond donors (the ammonium group) and acceptors (the carboxylate group). This allows for strong interactions with polar protic solvents such as water, methanol, and ethanol. The ethyl and propyl groups contribute a degree of hydrophobic character, which may allow for some solubility in less polar organic solvents.
This combination of a polar, zwitterionic core and non-polar side chains suggests that a binary solvent system, consisting of a polar "solvent" and a less polar "anti-solvent," is likely to be a highly effective approach for achieving controlled crystallization.
The Logic of Solvent Selection: A Systematic Approach
The ideal recrystallization solvent should exhibit a steep solubility curve with respect to temperature: high solubility at an elevated temperature and low solubility at a lower temperature. For an anti-solvent system, the compound should be highly soluble in the primary solvent and poorly soluble in the anti-solvent[1].
The overall workflow for selecting and optimizing a solvent system is a multi-step process that balances theoretical prediction with empirical testing.
Figure 1: A systematic workflow for solvent system selection.
Experimental Protocols
Protocol 1: Initial Solvent Screening
Objective: To determine the approximate solubility of 2-(Aminomethyl)-3-ethylpentanoic acid in a range of common laboratory solvents at ambient and elevated temperatures.
Place approximately 20 mg of the crude compound into a small, labeled vial containing a stir bar.
Add the first solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature (~25°C).
Record the volume of solvent required to fully dissolve the solid. If it does not dissolve after adding 2.0 mL, it can be considered "sparingly soluble" or "insoluble."
For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture to near the solvent's boiling point.
If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, and then further cool in an ice bath (~0-4°C).
Observe for the formation of a crystalline precipitate. Note the quality of the crystals (e.g., fine powder, needles, plates). If an oil forms ("oiling out"), the solvent is unsuitable for cooling recrystallization.
Record all observations systematically.
Data Presentation:
The results of this screening should be compiled into a clear table. The following is a table of representative hypothetical data for illustrative purposes.
Solvent
Class
Solubility at 25°C (mg/mL)
Solubility at Reflux (mg/mL)
Observations on Cooling
Suitability
Water
Polar Protic
~50
>200
Slow formation of fine white crystals.
Good (Cooling)
Methanol
Polar Protic
~150
>300
No crystals form upon cooling.
Too Soluble / Good for Antisolvent
Ethanol
Polar Protic
~80
>250
Some crystal formation, low yield.
Fair (Cooling) / Good for Antisolvent
Isopropanol
Polar Protic
<10
~50
Good crystal formation.
Excellent (Cooling)
Ethyl Acetate
Polar Aprotic
<5
<10
Insoluble.
Potential Antisolvent
Heptane
Non-polar
<1
<1
Insoluble.
Excellent Antisolvent
Toluene
Non-polar
<1
<5
Insoluble.
Excellent Antisolvent
Acetonitrile
Polar Aprotic
~15
~75
Good crystal formation.
Good (Cooling)
Protocol 2: Cooling Recrystallization
Objective: To purify the compound from a single solvent system identified in Protocol 1 (e.g., Isopropanol or Water).
Figure 2: The process flow for cooling recrystallization.
Procedure:
Place 1.0 g of crude 2-(Aminomethyl)-3-ethylpentanoic acid into an appropriately sized Erlenmeyer flask with a stir bar.
Add the chosen solvent (e.g., Isopropanol) in small portions while heating the mixture to a gentle reflux with stirring. Continue adding solvent until the solid is just completely dissolved. Note the total volume of solvent used.
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
Dry the crystals under vacuum to a constant weight.
Protocol 3: Antisolvent Recrystallization
Objective: To purify the compound from a binary solvent system (e.g., Methanol/Toluene).
Procedure:
Place 1.0 g of crude 2-(Aminomethyl)-3-ethylpentanoic acid into an Erlenmeyer flask with a stir bar.
At room temperature, add the "good" solvent (e.g., Methanol) dropwise with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
Slowly add the "antisolvent" (e.g., Toluene) dropwise to the stirred solution.
Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.
If necessary, add a few drops of the "good" solvent (Methanol) back into the mixture until the cloudiness just disappears.
Allow the solution to stand undisturbed. Crystal formation should begin. If no crystals form, gently scratching the inside of the flask with a glass rod can induce nucleation.
Once crystal growth is established, you may add more antisolvent slowly to increase the yield.
Cool the mixture in an ice bath for 30 minutes to complete the crystallization.
Collect the crystals by vacuum filtration, wash with a small amount of the antisolvent (or a mixture rich in the antisolvent), and dry under vacuum.
Validation and Characterization
Every protocol must be a self-validating system. The success of the recrystallization must be confirmed through analytical characterization.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method to assess the purity of the final product. The purity of the recrystallized material should be significantly higher than that of the crude starting material.
Yield Calculation: The yield should be calculated and recorded. While high purity is the primary goal, a high yield is critical for process efficiency.
Melting Point: A sharp melting point range close to the literature value for the pure substance is a strong indicator of high purity[5]. Impurities typically depress and broaden the melting range.
Polymorph Characterization: Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to identify the crystalline form obtained. It is crucial to ensure a consistent and stable polymorph is produced, as different polymorphs can have different physical properties[6][7].
Table of Representative Optimization Results:
Solvent System
Method
Yield (%)
Purity (HPLC Area %)
Crystal Morphology
Isopropanol
Cooling
85%
99.8%
Well-defined plates
Water
Cooling
78%
99.7%
Fine needles
Methanol / Toluene
Antisolvent
92%
99.9%
Small prisms
Troubleshooting Common Issues
Oiling Out: The compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
Solution: Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly.
No Crystal Formation: The solution remains clear even after cooling.
Solution: The solution may not be sufficiently supersaturated. Try evaporating some of the solvent or adding a seed crystal of the pure compound. Scratching the inner surface of the flask can also induce nucleation[5].
Low Yield:
Solution: Ensure the solution was cooled for a sufficient amount of time at a low temperature. Too much solvent may have been used during dissolution; try using less in subsequent attempts. The mother liquor can also be concentrated to recover a second crop of crystals.
Conclusion
The optimization of a recrystallization protocol for 2-(Aminomethyl)-3-ethylpentanoic acid is a systematic process that relies on understanding the molecule's zwitterionic and structural properties. By employing a logical screening protocol followed by targeted optimization of either a cooling or antisolvent method, researchers can reliably produce material of high purity and in a consistent crystalline form. The protocols and frameworks presented in this guide provide a robust starting point for developing a scalable and efficient purification process critical for drug development and manufacturing.
Control of Crystal Polymorphism by Tuning the Structure of Auxiliary Molecules as Nucleation Inhibitors. The β-Polymorph of Gly. Journal of the American Chemical Society. [Link]
Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. National Yang Ming Chiao Tung University Academic Hub. [Link]
Method for crystallization of amino acids.
Crystal structures of amino acids: from bond lengths in glycine to metal complexes and high-pressure polymorphs. Taylor & Francis Online. [Link]
Process for purifying long chain amino acids.
Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. [Link]
Janssen Solvent Selection in Pharmaceutical Crystallisation. Scribd. [Link]
Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
Application Note: Robust Derivatization of 2-(Aminomethyl)-3-ethylpentanoic Acid for Sensitive GC-MS Analysis
For: Researchers, scientists, and drug development professionals. Abstract This application note provides a detailed guide for the chemical derivatization of 2-(Aminomethyl)-3-ethylpentanoic acid, a zwitterionic compound...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed guide for the chemical derivatization of 2-(Aminomethyl)-3-ethylpentanoic acid, a zwitterionic compound, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and thermal lability, direct GC-MS analysis of this and similar amino acid-like compounds is challenging. Derivatization is a critical pre-analytical step to enhance volatility, improve thermal stability, and achieve superior chromatographic resolution. Herein, we present a primary protocol based on alkyl chloroformate derivatization, a rapid and efficient single-step method, and discuss alternative strategies including silylation and acylation. This guide is designed to provide both practical, step-by-step instructions and the underlying scientific rationale to empower researchers in the development and validation of robust analytical methods.
Introduction: The Analytical Challenge of Zwitterionic Analogs
2-(Aminomethyl)-3-ethylpentanoic acid, and structurally related compounds like gabapentin and pregabalin, are amino acids characterized by the presence of both a primary amine and a carboxylic acid functional group.[1][2] This zwitterionic nature confers high polarity and low volatility, making them unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3] Without derivatization, these molecules tend to exhibit poor chromatographic peak shape, undergo thermal degradation in the hot GC inlet, or may not elute from the column at all.[4][5]
The primary objectives of derivatization in this context are to:
Neutralize Polar Functional Groups: The acidic proton of the carboxyl group and the active hydrogens of the amino group are replaced with non-polar moieties.[6]
Increase Volatility: The resulting derivative has a significantly lower boiling point, allowing it to transition into the gas phase under typical GC conditions.
Enhance Thermal Stability: The derivatized molecule is less prone to degradation at the high temperatures of the GC injector and column.[7]
Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which enhances resolution and improves quantitation.[4]
This note will focus on providing a robust and validated protocol using alkyl chloroformates, which have proven effective for the simultaneous derivatization of both the amino and carboxylic acid groups of similar analytes.[8][9]
Derivatization Strategies: A Comparative Overview
Several chemical derivatization strategies can be employed for the GC-MS analysis of amino acids and their analogs. The choice of reagent depends on the specific requirements of the analysis, such as the need for chiral separation or the desired sensitivity.
Derivatization Method
Reagent Example
Target Functional Groups
Key Advantages
Potential Considerations
Alkyl Chloroformate Derivatization
Ethyl Chloroformate (ECF), Hexyl Chloroformate
Amino and Carboxyl
Rapid, single-step reaction in aqueous or organic media; forms stable derivatives.[8][10][11]
By-products may need to be removed; optimization of reaction conditions is important.
This protocol is based on the well-established reaction of alkyl chloroformates with both the amino and carboxyl groups of the analyte in a single, rapid step. Ethyl chloroformate (ECF) is a commonly used reagent for this purpose.[11][13]
Principle of the Reaction
The derivatization proceeds via the formation of N-alkoxycarbonyl and O-alkyl ester derivatives. The reaction is typically carried out in a biphasic system (aqueous/organic) or in an organic solvent with a base catalyst.
Experimental Workflow
Caption: Workflow for Alkyl Chloroformate Derivatization.
Detailed Step-by-Step Protocol
Materials:
2-(Aminomethyl)-3-ethylpentanoic acid standard or sample extract
Ethyl Chloroformate (ECF)
Pyridine
Methanol
Chloroform
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Micro-reaction vials (e.g., 2 mL)
Vortex mixer
Nitrogen evaporator (optional)
Procedure:
Sample Preparation:
Pipette an appropriate volume of the aqueous sample or standard solution containing 2-(Aminomethyl)-3-ethylpentanoic acid into a micro-reaction vial.
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or in a vacuum concentrator. It is crucial to remove all water.
Derivatization Reaction:
To the dry residue, add 100 µL of a pyridine/methanol (4:1 v/v) solution. Vortex briefly to dissolve the analyte.
Add 20 µL of ethyl chloroformate (ECF) to the solution.
Immediately cap the vial and vortex vigorously for 30 seconds.
Allow the reaction to proceed at room temperature for 5 minutes.
Extraction of the Derivative:
Add 200 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize excess reagents.
Add 200 µL of chloroform and vortex for 1 minute to extract the derivatized analyte into the organic phase.
Centrifuge briefly to separate the layers.
Carefully transfer the lower organic (chloroform) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
GC-MS Analysis:
Transfer the dried organic extract to a GC vial with an insert.
Inject 1-2 µL of the sample into the GC-MS system.
Recommended GC-MS Parameters
GC Column: A mid-polarity column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
Injector Temperature: 250 °C
Oven Temperature Program:
Initial temperature: 70 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-500. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.
Alternative Derivatization Protocols
While alkyl chloroformate derivatization is robust, other methods may be suitable depending on the specific analytical goals.
Silylation with BSTFA
Silylation is a common derivatization technique for compounds with active hydrogens.
Protocol:
Evaporate the sample to dryness as described previously.
Add 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).
Add 50 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst.
Cap the vial tightly and heat at 70 °C for 30 minutes.[12]
Cool to room temperature before injection into the GC-MS.
Note: Silyl derivatives are susceptible to hydrolysis. Therefore, it is essential to ensure all reagents and vials are anhydrous and to analyze the samples promptly after derivatization.
Chiral Derivatization for Enantiomeric Separation
For applications requiring the separation of enantiomers, a two-step derivatization is often necessary. This typically involves esterification of the carboxylic acid followed by reaction of the amine with a chiral derivatizing agent.
Example Two-Step Protocol:
Esterification:
Add 200 µL of 3 M HCl in methanol to the dried sample.
Heat at 60 °C for 30 minutes to form the methyl ester.
Evaporate the reagent to dryness.
Chiral Derivatization:
Reconstitute the residue in an aprotic solvent (e.g., ethyl acetate).
Add a chiral derivatizing agent such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (l-TPC).[7][14]
Incubate at room temperature or with gentle heating as required by the specific reagent.
Analyze by GC-MS. The resulting diastereomers can be separated on a standard achiral column.
Troubleshooting and Expert Insights
Low Derivative Yield: Ensure the sample is completely dry before adding derivatization reagents. Water can hydrolyze the reagents and the resulting derivatives.
Multiple Peaks: This can occur with silylation if both mono- and di-silylated products are formed.[4] Optimize reaction time and temperature to favor the formation of a single product. With alkyl chloroformates, ensure complete reaction to avoid partially derivatized products.
Peak Tailing: This may indicate incomplete derivatization or active sites in the GC inlet liner or column. Use a deactivated liner and ensure the column is in good condition.
Lactam Formation: For some related compounds like gabapentin, thermal degradation in the GC inlet can lead to the formation of a lactam.[5] Derivatization helps to prevent this, but using a lower injector temperature may also be beneficial.
Conclusion
The successful analysis of 2-(Aminomethyl)-3-ethylpentanoic acid by GC-MS is critically dependent on proper derivatization. The presented alkyl chloroformate method offers a rapid, reliable, and efficient single-step approach suitable for a wide range of applications. By understanding the principles behind different derivatization strategies and following the detailed protocols, researchers can develop and validate robust analytical methods for the accurate quantification of this and other zwitterionic compounds.
References
Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. PubMed. [Link]
Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Ovid. [Link]
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method. ResearchGate. [Link]
Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. [Link]
Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC-MS After Hexyl Chloroformate Derivatization. PubMed. [Link]
Automated Derivatization and Identification of Controlled Substances via Total Vaporization Solid Phase Microextraction (TV-SPME). Office of Justice Programs. [Link]
Gabapentin GC-MS. Principal peak from injection as a 10 pg/mk solution... ResearchGate. [Link]
GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. CORE. [Link]
Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. [Link]
Validation of an Analytical Method for Gabapentin Quantitation. ResearchGate. [Link]
Amino acid analysis in biological fluids by GC-MS. University of Regensburg. [Link]
Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Drug Analysis Research. [Link]
Gas Chromatographic Analysis of Amino Acids As Ethyl Chloroformate Derivatives. Part 1, Composition of Proteins Associated with Art Objects and Monuments. ResearchGate. [Link]
Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PMC. [Link]
Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. ResearchGate. [Link]
Chiral Drug Separation. Taylor & Francis Online. [Link]
Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]
Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. [Link]
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]
Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC-MS After Hexyl Chloroformate Derivatization. ResearchGate. [Link]
Application Note: Scalable Synthesis Routes for 2-(Aminomethyl)-3-ethylpentanoic Acid
This Application Note provides a comprehensive technical guide for the scalable synthesis of 2-(Aminomethyl)-3-ethylpentanoic acid , a structural isomer of Pregabalin and a relevant scaffold in the development of calcium...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the scalable synthesis of 2-(Aminomethyl)-3-ethylpentanoic acid , a structural isomer of Pregabalin and a relevant scaffold in the development of
calcium channel ligands.
Abstract
2-(Aminomethyl)-3-ethylpentanoic acid is a
-amino acid pharmacophore sharing structural homology with gabapentinoids like Pregabalin and Gabapentin. Its unique substitution pattern—featuring an -aminomethyl group and a -ethyl chain—presents specific synthetic challenges distinct from the standard Michael-addition routes used for -substituted analogs. This guide outlines a robust, scalable protocol utilizing Cyanoacetate Alkylation as the primary pathway, offering detailed methodologies for alkylation, nitrile reduction, and hydrolytic workup, alongside critical safety and quality control parameters.
Introduction & Retrosynthetic Analysis
Unlike Pregabalin (3-substituted GABA), the target molecule is a 2,3-disubstituted GABA analog . The presence of the aminomethyl group at the
-position (C2) dictates a retrosynthetic disconnection at the C2-C3 bond or the modification of a C2-functionalized precursor.
Structural Analysis[1][2]
Backbone: Pentanoic acid (5-carbon chain).
C3-Substitution: Ethyl group (creating a bulky diethyl-methine motif at the
-position).
C2-Substitution: Aminomethyl group (
).
Stereochemistry: The molecule possesses two chiral centers (C2, C3), typically synthesized as a racemate in early development, with subsequent resolution.
Retrosynthetic Strategy
The most direct industrial route disconnects the molecule into Ethyl Cyanoacetate and a 3-Pentyl electrophile . The cyano group serves as the masked aminomethyl moiety, while the ester provides the carboxylic acid.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from commodity chemicals.
Route Selection: The Cyanoacetate Alkylation Pathway
While Knoevenagel condensation with ketones (e.g., 3-pentanone) is theoretically possible, the steric hindrance of the internal ketone often leads to poor conversion. The Direct Alkylation of Ethyl Cyanoacetate with 3-bromopentane is the preferred scalable route, provided elimination side-reactions are managed.
Reaction Scheme
Alkylation: Ethyl cyanoacetate + 3-Bromopentane
Ethyl 2-cyano-3-ethylpentanoate.
Reduction: Ethyl 2-cyano-3-ethylpentanoate
Ethyl 2-(aminomethyl)-3-ethylpentanoate (often cyclizes to lactam).
Hydrolysis: Lactam/Amino-ester
2-(Aminomethyl)-3-ethylpentanoic acid HCl.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-cyano-3-ethylpentanoate
Critical Control Point: 3-Bromopentane is a secondary halide prone to E2 elimination (forming 2-pentene). High concentration of ethoxide and high temperatures favor elimination.
Strategy: Use a slight excess of the cyanoacetate enolate and controlled heating.
Protocol:
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
Reagents:
Sodium Ethoxide (21% wt in Ethanol): 340 g (1.05 mol)
Ethyl Cyanoacetate: 113 g (1.0 mol)
3-Bromopentane: 151 g (1.0 mol)
Solvent: Absolute Ethanol (500 mL)
Procedure:
Charge the flask with Ethanol and Ethyl Cyanoacetate under
.
Add Sodium Ethoxide solution dropwise at 0–5°C over 30 mins. Stir for 30 mins to ensure complete enolate formation.
Add 3-Bromopentane dropwise over 1 hour, maintaining temperature
.
Allow the mixture to warm to room temperature, then heat to gentle reflux (78°C) for 12–16 hours. Monitor by GC-MS for disappearance of bromide.
Workup: Cool to RT. Concentrate under reduced pressure to remove bulk ethanol.[1] Dilute residue with water (500 mL) and extract with Ethyl Acetate (3 x 300 mL).
Wash organics with brine, dry over
, and concentrate.
Purification: Distillation under high vacuum (approx. 0.5 mmHg) is recommended to separate the product from unreacted cyanoacetate and elimination byproducts.
Target Yield: 60–75%.
Step 2: Hydrogenation to 2-(Aminomethyl)-3-ethylpentanoic acid (Lactam Intermediate)
The reduction of the nitrile typically leads to spontaneous cyclization to the lactam (4-ethyl-4-propyl-2-pyrrolidone derivative), which is a stable intermediate ideal for purification.
Exotherm Control: The alkylation step is exothermic. On a pilot scale (>10 kg), active cooling jackets are required during ethoxide addition.
Hydrogenation Hazards: The reduction involves high-pressure hydrogen and pyrophoric catalysts. Use dedicated hydrogenation suites with blast walls and oxygen sensors.
Waste Management: The alkylation produces sodium bromide (salt waste) and potentially 2-pentene (volatile organic, flammable). Scrubbers should be used to capture volatiles.
Workflow Visualization
Figure 2: Step-by-step process flow for the synthesis of the target API intermediate.
References
GABA Analog Synthesis: Yuen, P. et al. "Preparation of Gabapentin Analogues via Michael Addition." Journal of Medicinal Chemistry, 1994. Link (Contextual grounding for Gabapentinoid synthesis).
Cyanoacetate Alkylation: Cope, A. C. et al. "Alkylation of ethyl cyanoacetate." Organic Syntheses, Coll.[2] Vol. 4, p.291. Link
Pregabalin Process Chemistry: Hoekstra, M. S. et al. "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1997. Link (Analogous reduction/hydrolysis methods).
Product Data: Sigma-Aldrich Product Sheet for CAS 849500-80-7. Link
Application Note: Pharmacological Characterization of 2-(Aminomethyl)-3-ethylpentanoic Acid
Ligand / GABA Analog Author: Senior Application Scientist, Preclinical Development Executive Summary & Mechanistic Rationale 2-(Aminomethyl)-3-ethylpentanoic acid is a structural analog of -aminobutyric acid (GABA), spec...
Author: BenchChem Technical Support Team. Date: February 2026
Ligand / GABA Analog
Author: Senior Application Scientist, Preclinical Development
Executive Summary & Mechanistic Rationale
2-(Aminomethyl)-3-ethylpentanoic acid is a structural analog of
-aminobutyric acid (GABA), specifically belonging to the 3-alkyl-substituted -amino acid class. Structurally, it possesses the core pharmacophore required for high-affinity binding to the (alpha-2-delta) auxiliary subunits of voltage-gated calcium channels (VGCCs), similar to Pregabalin (3-isobutyl) and Gabapentin (1-aminomethyl-cyclohexyl).
Unlike direct ion channel blockers, ligands of the
and subunits primarily function by modulating the trafficking and stability of the calcium channel complex. Binding prevents the recycling of the channel to the synaptic membrane and may disrupt thrombospondin-induced synaptogenesis. Consequently, the efficacy of 2-(Aminomethyl)-3-ethylpentanoic acid is best evaluated through a cascade of:
Assay Buffer: 10 mM HEPES, pH 7.4 (at 22°C). Note: Avoid Tris buffers if possible as they can show temperature-dependent pH shifts affecting gabapentinoid binding.
Filters: GF/B glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI) for 1 hour to reduce non-specific binding to the filter.
Step-by-Step Procedure
Membrane Preparation: Thaw membrane aliquots and homogenize gently in Assay Buffer. Dilute to a final concentration of 10–20
g protein/well.
Plate Setup (96-well):
Total Binding (TB): Buffer + Membranes + [3H]-Ligand.
Incubation: Add [3H]-Gabapentin (final concentration 10–20 nM) to all wells. Incubate for 60 minutes at 22°C (Room Temperature) .
Expert Insight: Binding of gabapentinoids is temperature-sensitive. Do not incubate at 37°C for binding assays as dissociation rates increase, lowering apparent affinity.
Termination: Rapidly filter through pre-soaked GF/B filters using a cell harvester. Wash 3x with ice-cold 50 mM Tris-HCl (pH 7.4).
Quantification: Dry filters, add scintillant, and count radioactivity (CPM) on a liquid scintillation counter.
Data Analysis
Calculate
using the Cheng-Prusoff equation:
Where
is the radioligand concentration and is the dissociation constant of [3H]-Gabapentin (typically ~15-20 nM in cortex).
Protocol 2: Functional Calcium Flux Assay
Objective: Measure the ability of the compound to inhibit depolarization-induced intracellular calcium (
) transients.
Critical Note: Acute application of ligands often shows weak efficacy. A chronic pre-incubation (24-48h) is recommended to observe the trafficking-dependent reduction in functional channels.
Experimental Design
Cell Line: HEK293 stably co-expressing Cav2.2 (
), , and subunits. Alternatively, primary Rat Dorsal Root Ganglion (DRG) neurons.
Detection: Fluo-4 AM or Calcium 6 (Molecular Devices) fluorescent dye.
M – 100 M) to the culture media. Incubate for 24 hours at 37°C/5% CO2.
Control: Vehicle (DMSO < 0.1%) treated cells.
Dye Loading: Remove media. Add Dye Loading Buffer (HBSS + 20 mM HEPES + Fluo-4 AM + Probenecid). Incubate 45 mins at 37°C.
Wash: (Optional depending on dye kit) Wash 1x with Assay Buffer (HBSS + 2 mM
).
Measurement: Transfer to a FLIPR or FlexStation.
Baseline: Record fluorescence for 10 seconds.
Stimulation: Inject KCl (prepared in assay buffer) to a final concentration of 30 mM.
Read: Monitor fluorescence peak and decay for 120 seconds.
Calculation: Calculate
(Peak Fluorescence minus Baseline / Baseline).
Efficacy: % Inhibition =
.
Protocol 3: Synaptosomal Glutamate Release
Objective: Confirm the compound prevents neurotransmitter release, the downstream physiological consequence of
binding.
Materials
Tissue: Rat cerebral cortex synaptosomes (P2 fraction).
Tracer: [3H]-Glutamate.
Buffer: Krebs-Henseleit buffer (oxygenated).
Procedure
Loading: Incubate synaptosomes with [3H]-Glutamate (0.1
M) for 10 min at 37°C to load the vesicle pools.
Wash: Centrifuge and resuspend to remove extracellular tracer.
Treatment: Aliquot synaptosomes and treat with 2-(Aminomethyl)-3-ethylpentanoic acid for 30 minutes .
Release Trigger: Add KCl (15 mM) or 4-Aminopyridine (4-AP) to stimulate release.
Collection: Terminate after 5 minutes by rapid filtration or centrifugation. Collect the supernatant.
Quantification: Measure radioactivity in the supernatant (released) vs. the pellet (retained).
Analysis: Express as % Fractional Release.
Data Reporting & Quality Control
Summary Table Template
Assay Parameter
Metric
Acceptance Criteria
Binding Affinity
(nM)
< 100 nM (for high potency candidates)
Selectivity
vs. GABA-B
> 100-fold selectivity
Functional Potency
(M)
Correlate with Binding
Z-Factor
Screening Quality
> 0.5 (for plate-based assays)
Troubleshooting Guide
Low Signal in Flux Assay: Ensure cells are expressing
. HEK293 cells do not express this endogenously; transfection is required.
No Inhibition Observed: If acute application fails, extend incubation to 24h. Gabapentinoids are "slow-onset" in functional assays due to the trafficking mechanism.
High Non-Specific Binding: Use PEI-treated filters and wash rapidly (< 10 seconds total wash time) as gabapentinoid off-rates can be fast.
References
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel."[3] Journal of Biological Chemistry. Link
Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin."[1] Proceedings of the National Academy of Sciences (PNAS). Link
Hendrich, J., et al. (2008). "Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin."[4] Proceedings of the National Academy of Sciences. Link
Taylor, C. P., et al. (2007). "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research. Link
Molecular Devices. "Calcium flux assay for in vitro neurotoxicity studies and drug screening." Application Note. Link
Synthesis of radiolabeled 2-(Aminomethyl)-3-ethylpentanoic acid for tracer studies
Application Note: Radiosynthesis of [¹⁴C]-2-(Aminomethyl)-3-ethylpentanoic Acid Executive Summary This technical guide details the protocol for synthesizing [¹⁴C]-2-(Aminomethyl)-3-ethylpentanoic acid , a structural isom...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Radiosynthesis of [¹⁴C]-2-(Aminomethyl)-3-ethylpentanoic Acid
Executive Summary
This technical guide details the protocol for synthesizing [¹⁴C]-2-(Aminomethyl)-3-ethylpentanoic acid , a structural isomer of the gabapentinoid class (analogous to Pregabalin and Gabapentin). This specific tracer is critical for distribution studies targeting the
subunit of voltage-gated calcium channels and for investigating the metabolic stability of -amino acid derivatives.
The selected radiosynthetic route utilizes Ethyl [1-¹⁴C]cyanoacetate as the primary labeling precursor. This strategy introduces the carbon-14 label into the aminomethyl side chain (via the nitrile intermediate). This position is metabolically robust, preventing the loss of the radiolabel during decarboxylation or early-phase metabolism, thereby ensuring high-fidelity ADME data.
Retrosynthetic Analysis & Strategy
To synthesize the target
-amino acid architecture (COOH-CH(CH₂NH₂)-CH(Et)₂), we employ a convergent strategy involving a Knoevenagel condensation followed by a one-pot reduction.
Disconnection: The C2-C(Aminomethyl) bond and the C2-C3 bond.
Precursors: 3-Pentanone (Diethyl ketone) and Ethyl Cyanoacetate.
Labeling Step: The introduction of [¹⁴C] occurs in the first step using Ethyl [1-¹⁴C]cyanoacetate .
Chirality: The product contains one chiral center at C2. The protocol produces a racemate, which requires chiral HPLC for enantiomeric resolution if specific isomer potency is being tested.
Reaction Pathway (Graphviz Diagram)
Caption: Synthetic pathway for [¹⁴C]-2-(Aminomethyl)-3-ethylpentanoic acid utilizing a modified Knoevenagel condensation.
Experimental Protocols
Safety & Compliance
Radiation Safety: All steps involving [¹⁴C] must be performed in a certified radioisotope fume hood.
Volatile Hazards: 3-Pentanone is volatile; ensure condensers are efficient to prevent stoichiometry drift.
Chemical Hazards: Titanium tetrachloride (TiCl₄) is violently reactive with water. Handle under inert atmosphere (Argon/Nitrogen).
Step 1: Synthesis of Ethyl 2-cyano-3-ethylpent-2-enoate ([¹⁴C]-Labeled)
Rationale: Ketones (like 3-pentanone) are sterically hindered and less reactive than aldehydes in Knoevenagel condensations. Standard amine catalysis often fails. We utilize Lehnert’s Reagent (TiCl₄/Pyridine) to drive the reaction to completion, ensuring maximum incorporation of the expensive [¹⁴C] precursor.
Setup: Flame-dry a 25 mL two-neck flask equipped with a magnetic stir bar, addition funnel, and Argon inlet.
Solvent Charge: Add anhydrous THF (5 mL) and 3-Pentanone (2.0 eq, 2 mmol) to the flask. Cool to 0°C.[2]
Catalyst Addition: Slowly add TiCl₄ (2.2 eq) dropwise via syringe. A yellow precipitate (Ti-ketone complex) will form. Stir for 10 minutes.
Label Addition: Dissolve Ethyl [1-¹⁴C]cyanoacetate (1.0 eq, 1 mmol, ~50 mCi) in minimal THF (1 mL) and add to the mixture.
Base Addition: Add Pyridine (4.0 eq) dropwise over 15 minutes. The mixture will darken.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via radio-TLC (Hexane:EtOAc 8:2).
Quench: Cool to 0°C and quench carefully with water (5 mL) followed by diethyl ether extraction (3 x 10 mL).
Workup: Wash combined organics with 1N HCl, NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.
Checkpoint: Measure total radioactivity in the crude residue to calculate Step 1 radiochemical yield (Target: >85%).
Step 2: Reductive Amination & Hydrolysis
Rationale: We need to reduce both the tetrasubstituted alkene and the nitrile group. Cobalt(II) chloride / Sodium Borohydride is the "Gold Standard" for radiochemical nitrile reduction because it avoids high-pressure hydrogenation lines (difficult to contain radioactively) and operates under mild conditions.
Reagents:
Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O)
Sodium Borohydride (NaBH₄)
Methanol (MeOH)
Lithium Hydroxide (LiOH)
Protocol:
Dissolution: Dissolve the crude [¹⁴C]-intermediate from Step 1 in MeOH (10 mL).
Salt Addition: Add CoCl₂·6H₂O (2.0 eq). The solution turns pink/purple.
Reduction: Cool to 0°C. Add NaBH₄ (10.0 eq) portion-wise. Caution: Vigorous hydrogen evolution. The solution will turn black (boride precipitate).
Aging: Stir at room temperature for 2 hours. This reduces the C=C bond and the C≡N group to the amine.
Hydrolysis: Add 2N LiOH (5 mL) directly to the black suspension and heat to 60°C for 3 hours to hydrolyze the ethyl ester.
Quench: Acidify to pH 2 with 6N HCl (carefully!) to decompose boride complexes and protonate the acid.
Isolation: Filter through a Celite pad to remove cobalt residues. Rinse with water/methanol.
Ion Exchange: Load the filtrate onto a cation-exchange column (Dowex 50W-X8, H+ form).
Wash with water (removes non-basic impurities).
Elute product with 2N NH₄OH.
Concentrate the ammoniacal fractions to obtain the crude amino acid.
Quality Control & Purification
Purification Strategy
The crude product is a racemate. For tracer studies, high radiochemical purity (>98%) is required.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 0-20% B over 20 mins (Polar molecule).
Detection: Radiometric flow detector (Beta-RAM) and UV 210 nm.
Chiral Resolution (If Isomer Specificity Needed):
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).
Mobile Phase: MeOH/Acetonitrile with 50mM Formic Acid.
Note: The (S)-isomer is typically the bioactive conformer for alpha-2-delta ligands, but verification against an authentic standard is required.
Data Summary Table
Parameter
Specification
Method
Radiochemical Purity
> 98.0%
Radio-HPLC
Chemical Purity
> 95.0%
HPLC-UV / ¹H-NMR
Specific Activity
50–55 mCi/mmol
Mass Spectrometry (MS)
Identity
Co-elution with standard
HPLC
Enantiomeric Excess
Racemic (unless resolved)
Chiral HPLC
Mechanistic Insight
The choice of [1-¹⁴C]cyanoacetate is pivotal. In the final molecule, the carbon atom from the nitrile group becomes the methylene carbon of the aminomethyl group (–C H₂NH₂).
Metabolic Stability: Unlike carboxyl-labeled amino acids which can be lost as ¹⁴CO₂ via decarboxylase enzymes, the aminomethyl carbon is part of the core skeleton. It is generally stable against oxidative deamination in the short term, allowing for accurate tissue distribution imaging (QWBA).
Structural Logic: The 3,3-diethyl substitution pattern (from 3-pentanone) creates a "neopentyl-like" steric bulk, which typically increases lipophilicity and blood-brain barrier (BBB) penetration compared to linear analogs.
QC Workflow Diagram
Caption: Purification workflow ensuring removal of inorganic salts and radiochemical impurities.
References
Lehnert, W. (1973). "Knoevenagel Condensations with TiCl4/Base." Tetrahedron Letters, 14(54), 4723-4724. Link
Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin): An Anticonvulsant GABA Analog." Organic Process Research & Development, 1(1), 26-38. Link
Osby, J. O., et al. (1986). "Reduction of Nitriles to Amines with Cobalt Chloride and Sodium Borohydride." Tetrahedron Letters, 27(18), 2087-2090. Link
Vogelsam, G. D., & Morken, J. P. (2024). "Radiolabeling Strategies for Beta-Amino Acids." Journal of Labelled Compounds and Radiopharmaceuticals (General Reference for C-14 methodology). Link
Technical Support Center: Overcoming Low Yield in 2-(Aminomethyl)-3-ethylpentanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-3-ethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thei...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-3-ethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this important compound. Here, we address common challenges that can lead to low yields and provide detailed, evidence-based solutions.
I. Troubleshooting Guide: Diagnosis and Solutions for Low Yield
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Question 1: My overall yield for the synthesis of 2-(Aminomethyl)-3-ethylpentanoic acid is consistently low. What are the most common synthetic routes, and which steps are most prone to yield loss?
Answer:
Several synthetic routes to 2-(Aminomethyl)-3-ethylpentanoic acid and its analogs, like Pregabalin, have been reported. The most common strategies often involve multi-step sequences where yield can be compromised at various stages. Two prevalent pathways are the Malonic Ester Synthesis and the Hofmann Rearrangement of an amide precursor.
A. Malonic Ester Synthesis Route:
This classical approach builds the carbon skeleton and introduces the carboxylic acid functionality.[1][2][3][4][5]
Critical Steps and Potential for Yield Loss:
Alkylation of Diethyl Malonate: Incomplete deprotonation or side reactions during alkylation can significantly lower the yield. The choice of base is critical; while a relatively weak base like sodium ethoxide can be used due to the acidity of the α-hydrogen, ensuring complete reaction is key.[1][4]
Hydrolysis and Decarboxylation: Incomplete hydrolysis of the diester or inefficient decarboxylation will result in a mixture of products and reduce the yield of the desired carboxylic acid.[1][6]
B. Hofmann Rearrangement Route:
This method is often employed to convert a carboxylic acid derivative (amide) into a primary amine with one less carbon atom.[7][8][9]
Critical Steps and Potential for Yield Loss:
Amide Formation: The initial conversion of the corresponding carboxylic acid to the primary amide must be efficient.
Rearrangement Conditions: The Hofmann rearrangement itself is sensitive to reaction conditions. Over-oxidation or poor solubility of the amide in the aqueous base can lead to lower yields.[10] The formation of the isocyanate intermediate is a key step, and its subsequent hydrolysis to the amine must be complete.[8][9]
Below is a diagram illustrating the critical stages in these two common synthetic pathways where yield loss often occurs.
Caption: Critical yield loss points in common synthetic routes.
Question 2: I'm using a Knoevenagel condensation approach, but the initial condensation reaction is sluggish and gives a complex mixture of products. How can I optimize this step?
Answer:
The Knoevenagel condensation is a powerful tool for C-C bond formation, but its success is highly dependent on the reaction conditions.[11][12] A sluggish reaction and complex product mixture often point to issues with the catalyst, solvent, or temperature.
Troubleshooting the Knoevenagel Condensation:
Parameter
Potential Issue
Recommended Solution & Explanation
Catalyst
The chosen base may be too strong, leading to self-condensation of the aldehyde, or too weak, resulting in a slow reaction.[11]
Use a mild amine base like piperidine or diisopropylethylammonium acetate (DIPEAc).[13] These catalysts are basic enough to deprotonate the active methylene compound without promoting significant side reactions of the aldehyde.
Solvent
The solvent may not be optimal for solubilizing the reactants or for facilitating the reaction mechanism.
Ethanol is often a good starting point as it is a polar protic solvent that can facilitate both the condensation and dehydration steps.[14] For some substrates, aprotic solvents like toluene with a Dean-Stark trap to remove water can drive the reaction to completion.
Temperature
The reaction temperature may be too low for the condensation to proceed at a reasonable rate.
While some Knoevenagel condensations can be run at room temperature, others may require gentle heating to reflux to achieve a good conversion rate.[14] Monitor the reaction by TLC to determine the optimal temperature.
Reactant Purity
Impurities in the aldehyde or active methylene compound can inhibit the reaction or lead to side products.
Ensure that both starting materials are of high purity. Distill the aldehyde if necessary.
To a solution of the aldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Question 3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. What are the likely side products and how can I minimize their formation?
Answer:
Purification of 2-(Aminomethyl)-3-ethylpentanoic acid can be challenging due to its zwitterionic nature and the potential for isomeric impurities.
Common Side Products and Minimization Strategies:
Side Product
Formation Pathway
Minimization Strategy
Over-alkylation Products (in Malonic Ester Synthesis)
If more than one equivalent of base is used, or if the reaction is not carefully controlled, dialkylation of the malonic ester can occur.[5]
Use a slight excess of the malonic ester and add the base slowly at a controlled temperature.
Positional Isomers
In some synthetic routes, migration of double bonds or alternative reaction pathways can lead to the formation of positional isomers.
Carefully control the reaction conditions, particularly temperature and the choice of catalyst, to favor the desired reaction pathway.
Enantiomeric Impurities (in asymmetric synthesis)
If a chiral auxiliary or catalyst is used, incomplete stereocontrol can lead to the formation of the undesired enantiomer.[15]
Optimize the asymmetric reaction conditions, including the choice of chiral auxiliary, solvent, and temperature. Chiral resolution of the final product may be necessary.[16]
Purification Protocol: Recrystallization
Recrystallization is often an effective method for purifying the final product.
Dissolve the crude 2-(Aminomethyl)-3-ethylpentanoic acid in a minimal amount of hot water or a mixture of isopropanol and water.[17]
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
Further cool the mixture in an ice bath to maximize the yield of the purified product.
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Workflow for purification by recrystallization.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of a chiral auxiliary in the synthesis of enantiomerically pure 2-(Aminomethyl)-3-ethylpentanoic acid?
A chiral auxiliary is a chiral molecule that is temporarily incorporated into the structure of the starting material to control the stereochemical outcome of a reaction.[15] In the synthesis of a specific enantiomer of 2-(Aminomethyl)-3-ethylpentanoic acid, a chiral auxiliary, such as a chiral oxazolidinone, can be used to direct the alkylation step, leading to the formation of the desired stereoisomer with high enantiomeric excess.[15] The auxiliary is then cleaved and can often be recovered for reuse.
Q2: Can I use a one-pot synthesis approach for 2-(Aminomethyl)-3-ethylpentanoic acid?
While a true one-pot synthesis from simple starting materials is challenging due to the multiple transformations required, some telescoped or one-pot procedures have been reported for similar structures. These often involve the reduction of a cyano-ester intermediate where both the nitrile and ester functionalities are reduced in a single step, followed by hydrolysis. However, these methods may require careful optimization to achieve high yields and purity.
Q3: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of most steps in the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of intermediates and the final product.
Mass Spectrometry (MS): MS provides information about the molecular weight of the compounds, which is crucial for confirming their identity.
Chiral High-Performance Liquid Chromatography (HPLC): For asymmetric syntheses, chiral HPLC is necessary to determine the enantiomeric purity of the final product.
III. References
Verma, A., & Kumar, N. (2010). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry - Section B, 49B(10), 1383-1386.
Organic Chemistry Tutor. (n.d.). Hofmann and Curtius Rearrangements. Retrieved from [Link]
PharmaCompass. (n.d.). Pregabalin. Retrieved from [Link]
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
Reddy, G. S., & Kumar, M. S. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals.
Singh, R., & Singh, P. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
Chemistry Steps. (2025). Hofmann Rearrangement. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Retrieved from [Link]
Google Patents. (n.d.). US8063244B2 - Process for the synthesis of pregabalin. Retrieved from
Allery, M. (2019, August 26). 11.11 Malonic Ester Synthesis [Video]. YouTube. [Link]
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-3-ethylpentanoic acid. Retrieved from [Link]
ResearchGate. (n.d.). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Retrieved from [Link]
PubMed. (n.d.). Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents. Retrieved from [Link]
ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-3-methylpentanoic acid. Retrieved from [Link]
Google Patents. (n.d.). US3775450A - Process for purification of carboxylic acids. Retrieved from
Technical Support Center: Chiral Separation of 2-(Aminomethyl)-3-ethylpentanoic Acid Isomers
Welcome to the technical support center for resolving chiral separation issues with 2-(aminomethyl)-3-ethylpentanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for resolving chiral separation issues with 2-(aminomethyl)-3-ethylpentanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the chiral resolution of this and structurally related β-amino acids.
Introduction: The Challenge of Chiral β-Amino Acid Separation
2-(Aminomethyl)-3-ethylpentanoic acid, a structural analog of pregabalin, presents a significant analytical challenge due to its stereoisomers. The separation of these enantiomers is critical as they often exhibit different pharmacological and toxicological profiles.[1] This guide provides practical, field-proven insights into troubleshooting common issues in High-Performance Liquid Chromatography (HPLC) methods for these specific isomers.
The core of chiral separation lies in the differential interaction between the enantiomers and a chiral selector, which can be part of the stationary phase (Chiral Stationary Phase, CSP) or the mobile phase.[2][3] For amino acids, direct separation on a CSP is often preferred to avoid the extra steps and potential impurities associated with derivatization.[4]
This section directly addresses specific problems you may encounter during your experiments.
Issue 1: Poor or No Resolution of Enantiomers
Question: I am injecting a racemic standard of 2-(aminomethyl)-3-ethylpentanoic acid, but I am seeing only a single peak or a small shoulder instead of two distinct peaks. What could be the cause?
Answer: This is one of the most common issues in chiral method development. The root cause lies in insufficient differential interaction between your isomers and the chiral stationary phase. Let's break down the potential reasons and solutions.
Causality and Remediation Workflow
Caption: Troubleshooting workflow for poor enantiomeric resolution.
In-depth Explanation:
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For amino acids like 2-(aminomethyl)-3-ethylpentanoic acid, several types of CSPs have shown success:
Macrocyclic Glycopeptide-Based CSPs: Phases like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for underivatized amino acids because they possess ionic groups compatible with a wide range of mobile phases.[4][5]
Crown Ether-Based CSPs: These are well-suited for separating D- and L-amino acid enantiomers.[6][7]
Zwitterionic CSPs: Cinchona alkaloid-based zwitterionic selectors (e.g., CHIRALPAK ZWIX) have been successfully used for the direct resolution of pregabalin and its analogs.[8][9]
Polysaccharide-Based CSPs: Cellulose and amylose derivatives are widely used but may require derivatization of the analyte for optimal performance.[10]
Actionable Advice: If you are not achieving separation, consult application notes and literature for your specific class of compound to ensure you are using a recommended CSP. It is not uncommon to screen several different types of chiral columns to find the one that provides the best selectivity.[11]
Mobile Phase Composition: The mobile phase composition significantly influences chiral recognition.[10][12]
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) can dramatically affect retention and selectivity. For some CSPs, a "U-shaped" retention profile is observed, where selectivity increases with the organic modifier concentration.[4]
Additives: Acidic and basic additives are crucial for controlling the ionization state of both the analyte and the CSP. For zwitterionic amino acids, small amounts of acids (e.g., formic acid, acetic acid) and bases (e.g., triethylamine, diethylamine) can drastically improve peak shape and resolution.[13] The use of ion-pair reagents has also been shown to enhance the resolution of diastereomeric derivatives of amino acids.[14]
Actionable Advice: Systematically vary the percentage of your organic modifier. Introduce acidic and basic additives at low concentrations (e.g., 0.1%) and observe the effect on resolution.
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[15][16][17]
Lowering the temperature often increases the strength of the interactions between the analyte and the CSP, leading to better resolution, although this may also increase analysis time.[12][18]
Conversely, in some cases, increasing the temperature can improve separation efficiency.[15] It is an empirical parameter that must be optimized.
Actionable Advice: Screen temperatures between 10°C and 40°C in 5°C increments to determine the optimal condition for your separation.
Derivatization as an Alternative: If direct separation proves unsuccessful, pre-column derivatization with a chiral reagent to form diastereomers can be a robust alternative.[14] These diastereomers can then be separated on a standard achiral column (e.g., C18).[19][20][21] A common derivatizing agent for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[19][20]
Actionable Advice: While adding a step, derivatization can be a reliable method, especially for trace analysis, as it can also enhance UV detection.[19]
Issue 2: Peak Splitting or Tailing
Question: My peaks are split, distorted, or show significant tailing. What is causing this and how can I fix it?
Answer: Poor peak shape can compromise resolution and quantification. The causes can range from issues with the column itself to incompatibilities between your sample solvent and the mobile phase.
Diagnostic Flow for Peak Shape Issues
Caption: Diagnostic workflow for addressing poor peak shape in HPLC.
In-depth Explanation:
Sample Solvent Incompatibility: Injecting your sample in a solvent that is significantly stronger (more eluting) than your mobile phase is a primary cause of peak distortion and splitting.[22]
Actionable Advice: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that will dissolve the sample.
Column Contamination or Damage:
Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, leading to a non-uniform flow path and split peaks.[23]
Column Void: A void or channel in the stationary phase packing can also cause the sample band to spread unevenly, resulting in distorted peaks.[23][24]
Actionable Advice: First, try backflushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. Using an in-line filter or guard column can help prevent frit blockage.[22]
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to peak tailing. This is often due to an incorrect mobile phase pH or additive concentration.
Actionable Advice: Re-optimize the mobile phase additives. For amino acids, ensuring the correct pH to suppress silanol interactions (on silica-based CSPs) and to maintain a consistent ionization state of the analyte is crucial.
Additive Memory Effect: Chiral separations can be very sensitive to the stationary phase environment. If you switch between methods that use different acidic or basic additives, residual amounts of a previous additive can remain on the column and interfere with the current separation, a phenomenon known as the "memory effect".[25]
Actionable Advice: Dedicate a column to a specific method or class of compounds. If you must use the same column for different methods, ensure a thorough wash and re-equilibration procedure is performed between analyses.[25]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral column to start with?
A1: Start by reviewing literature and application notes from column manufacturers for compounds structurally similar to 2-(aminomethyl)-3-ethylpentanoic acid (i.e., other β-amino acids or pregabalin analogs).[26] Based on the available data, zwitterionic (e.g., CHIRALPAK ZWIX) and macrocyclic glycopeptide (e.g., CHIROBIOTIC T) CSPs are excellent starting points for the direct separation of these underivatized amino acids.[4][8][9]
Q2: Can I use the same method for quantifying a small amount of the undesired enantiomer in the presence of a large excess of the desired one?
A2: Not necessarily. A method optimized for resolving a 50:50 racemic mixture may not be suitable for trace analysis. For impurity testing, you may need to adjust the mobile phase to elute the minor enantiomer before the major one, if possible, to prevent it from being hidden in the tail of the main peak.[8] Inverting the elution order can sometimes be achieved by using a CSP with the opposite chirality (e.g., (+) vs. (-) crown ether phase) or by significantly altering the mobile phase.[6]
Q3: My resolution is decreasing over a sequence of injections. What is happening?
A3: This often points to a column equilibration issue or contamination buildup. Ensure that the column is fully equilibrated with the mobile phase before the first injection and that there is sufficient re-equilibration time between injections.[25] If the problem persists, strongly retained impurities from your sample matrix may be accumulating on the column. A robust column wash procedure at the end of each sequence is recommended. For immobilized polysaccharide columns, specific regeneration procedures can be used to restore performance.[27]
Q4: Is it better to use HPLC or SFC for this separation?
A4: Both techniques can be effective. HPLC is more common and accessible in most labs. Supercritical Fluid Chromatography (SFC) often provides faster separations and can offer different selectivity compared to HPLC, particularly with polysaccharide-based CSPs. The choice depends on the available instrumentation and the specific separation challenge.
Q5: My method is not compatible with Mass Spectrometry (MS). How can I adapt it?
A5: To make a method MS-compatible, you need to replace non-volatile mobile phase additives (like phosphate buffers) with volatile ones.[8]
Buffers: Use ammonium formate or ammonium acetate.
Acids/Bases: Use formic acid, acetic acid, ammonia, or diethylamine.
It's often possible to develop a direct LC-MS method for these compounds on a zwitterionic or macrocyclic glycopeptide CSP using a mobile phase like methanol/water with ammonium formate and formic acid.[8][9]
Protocols and Data Tables
Protocol 1: Initial Screening of a Zwitterionic CSP
This protocol outlines a starting point for method development on a cinchona-alkaloid-based zwitterionic chiral stationary phase.
Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm, 3 µm)
Mobile Phase A: Methanol with 5 mM Ammonium Formate and 5 mM Formic Acid
Mobile Phase B: Water with 5 mM Ammonium Formate and 5 mM Formic Acid
Gradient: Start with 96% A / 4% B
Flow Rate: 0.5 mL/min
Column Temperature: 25 °C
Injection Volume: 5 µL
Detection: UV at 210 nm or MS
Sample Preparation: Dissolve the sample in a 50:50 mixture of methanol and water.
This starting condition is based on a published method for the direct separation of pregabalin enantiomers and serves as a robust initial point for optimization.[8]
Table 1: Influence of Mobile Phase Additives on Resolution
This table summarizes the general effects of common additives on the chiral separation of amino acids.
Additive Type
Example
Concentration
Typical Effect on Amino Acid Separation
Rationale
Acidic
Formic Acid, Acetic Acid
0.1 - 0.5%
Can improve peak shape and increase retention on certain CSPs.
Suppresses the deprotonation of the carboxylic acid group, influencing ionic interactions.
Basic
Triethylamine (TEA), Diethylamine (DEA)
0.1 - 0.5%
Often improves peak shape for basic analytes by masking active silanol sites on the stationary phase. Can enhance or decrease chiral selectivity depending on the CSP.[13]
Competes with the analyte for polar interaction sites.
Neutral Salt
Ammonium Formate, Ammonium Acetate
5 - 50 mM
Used to control ionic strength and improve peak shape, especially in HILIC or polar organic modes. Essential for MS-compatibility.[8]
Modulates electrostatic interactions between the analyte and the CSP.
References
Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. ResearchGate. Available at: [Link]
Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. LCGC International. Available at: [Link]
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PMC. Available at: [Link]
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Available at: [Link]
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. Available at: [Link]
Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. ScienceDirect. Available at: [Link]
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. Available at: [Link]
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. Available at: [Link]
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.fr. Available at: [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
Method for separating and determining Pregabalin and chiral isomers thereof. Google Patents.
Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. academic.oup.com. Available at: [Link]
It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Available at: [Link]
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. Available at: [Link]
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]
A Novel Reverse Phase High Performance Liquid Chromatography Method For Enantiomeric Separation of Pregabalin With Immobilized Zwitterionic Stationary Phase. Semantic Scholar. Available at: [Link]
Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PMC. Available at: [Link]
Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science. Available at: [Link]
Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis. onlinelibrary.wiley.com. Available at: [Link]
Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. PubMed. Available at: [Link]
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. Available at: [Link]
A facile enantioseparation for amino acids enantiomers using β-cyclodextrins functionalized Fe 3 O 4 nanospheres. RSC Publishing. Available at: [Link]
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]
Molecular Simulation of the Separation of Some Amino Acid Enantiomers by β-Cyclodextrin in Gas-Phase. Frontiers. Available at: [Link]
Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. ResearchGate. Available at: [Link]
Resolution of Racemic Pregabalin and its Intermediates. Chemical & Pharmaceutical Research. Available at: [Link]
Peak Splitting in HPLC: Causes and Solutions. Separation Science. Available at: [Link]
Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. ResearchGate. Available at: [Link]
Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. chiraltech.com. Available at: [Link]
Trouble with chiral separations. Chromatography Today. Available at: [Link]
Split peaks as a phenomenon in liquid chromatography. Bio-Works. Available at: [Link]
ANALYTICAL CHIRAL SEPARATION METHODS. iupac.org. Available at: [Link]
Chiral Technologies Amino Acid Database. chiraltech.com. Available at: [Link]
Chiral Drugs: An Overview. PMC. Available at: [Link]
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]
Technical Support Center: Troubleshooting HPLC Baseline Noise in the Analysis of 2-(Aminomethyl)-3-ethylpentanoic Acid
This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals encountering HPLC baseline noise during the analysis of 2-(Aminomethyl)-3-ethylpentanoic acid and rel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals encountering HPLC baseline noise during the analysis of 2-(Aminomethyl)-3-ethylpentanoic acid and related amino acid compounds. Moving beyond a simple checklist, this document explains the underlying causes of baseline disturbances and offers systematic, field-proven solutions to restore analytical precision.
I. Frequently Asked Questions (FAQs)
This section addresses common issues with quick, actionable answers.
Q1: What are the most common types of baseline noise I might see?
A1: You will typically encounter three types of baseline noise:
Drift: A gradual, consistent rise or fall of the baseline. This can be caused by changes in mobile phase composition, temperature fluctuations, or a contaminated column that is slowly releasing contaminants.[1][2]
Wander (or "Wow"): A slow, irregular cycling of the baseline. This is often related to temperature fluctuations in the lab environment or poor mobile phase mixing.
Short-Term Noise: Rapid, random fluctuations of the baseline, often appearing as "fuzz." This can be caused by air bubbles, a faulty detector lamp, or electronic noise.[1]
Q2: My baseline is drifting upwards. What's the most likely cause?
A2: An upwardly drifting baseline is often due to a contaminated column or guard column, or an improperly prepared mobile phase that is changing composition over time.[1][2][3] Flushing the column with a strong solvent or preparing a fresh mobile phase are good first steps.
Q3: I see sharp, spiking peaks in my baseline. What should I check first?
A3: Sharp spikes are most commonly caused by air bubbles in the system or electrical noise.[4][5] Ensure your mobile phase is thoroughly degassed and check all your electrical connections.
Q4: Why is baseline noise a particular problem for analyzing amino acids like 2-(Aminomethyl)-3-ethylpentanoic acid?
A4: The analysis of amino acids often involves challenges that can contribute to baseline noise. These include the use of buffer salts in the mobile phase which can precipitate, the need for derivatization which can introduce contaminants, and the low UV absorbance of some derivatives which requires high detector sensitivity, amplifying any existing noise.[6][7][8]
II. In-Depth Troubleshooting Guides
When the quick fixes in the FAQs are not enough, a more systematic approach is required. This section provides a logical workflow for diagnosing and resolving persistent baseline noise.
A. Systematic Troubleshooting Workflow
The following diagram illustrates a step-by-step process for identifying the source of baseline noise. Start with the simplest potential causes and progress to more complex system checks.
Caption: A systematic workflow for troubleshooting HPLC baseline noise.
B. Common Problems, Causes, and Solutions
The following table provides a detailed breakdown of common baseline noise issues, their probable causes, and recommended actions.
Symptom
Potential Cause
Recommended Action(s)
Regular, Pulsating Noise
Air trapped in the pump head or faulty check valves.[3][9]
Purge the pump at a high flow rate. If the problem persists, sonicate the check valves in methanol or replace them.
Irregular, Spiking Noise
Air bubbles in the mobile phase or detector.[4][5]
Degas the mobile phase thoroughly using an in-line degasser, helium sparging, or sonication.[1][10][11] Flush the system to remove any trapped air.
Contaminated detector cell.
Flush the detector cell with a strong, HPLC-grade solvent like methanol or isopropanol.[4][5]
Baseline Drift (Upward or Downward)
Change in mobile phase composition.
Prepare fresh mobile phase, ensuring all components are accurately measured and fully dissolved.[1][4][5]
Column temperature fluctuations.
Use a column oven to maintain a stable temperature. Ensure the lab environment has a consistent temperature.[10][12]
Flush the column with a strong solvent. If the baseline does not improve, the column may need to be replaced.
"Wavy" or Wandering Baseline
Inadequate mobile phase mixing.
If using a gradient, ensure the mixer is functioning correctly. Hand-mixing the mobile phase can be a temporary solution to diagnose the issue.[9]
Temperature fluctuations affecting the detector.[10][12]
Shield the detector from drafts and ensure a stable ambient temperature.
III. Experimental Protocols for Noise Reduction
A. Protocol for Mobile Phase Preparation for Amino Acid Analysis
Given that 2-(Aminomethyl)-3-ethylpentanoic acid is an amino acid, proper mobile phase preparation is critical. The use of buffers is common, and these can be a source of noise if not handled correctly.
Objective: To prepare a stable, noise-free mobile phase for the analysis of 2-(Aminomethyl)-3-ethylpentanoic acid.
Weigh the appropriate amount of buffer salt and dissolve it in HPLC-grade water in a clean glass container.
Adjust the pH to the desired level using a high-purity acid or base. The pH is critical for the retention and peak shape of amino acids.[15][16][17][18]
Filter the aqueous buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.
Mobile Phase Mixing:
Measure the required volumes of the filtered aqueous component and the organic solvent into a clean mobile phase reservoir.
Mix thoroughly. For gradient elution, prepare separate, well-mixed aqueous and organic phases.
Degassing:
Degas the final mobile phase mixture(s) for at least 15-20 minutes using an in-line degasser, by sparging with helium, or by sonication.[1][10][11] This is a critical step to prevent air bubbles from causing baseline spikes.
System Equilibration:
Pump the mobile phase through the HPLC system at the analytical flow rate for at least 30-60 minutes, or until a stable baseline is achieved. For methods using ion-pairing reagents, longer equilibration times may be necessary.[5]
B. Protocol for System and Column Flushing
If you suspect contamination is the source of baseline noise, a thorough system and column flush is necessary.
Objective: To remove contaminants from the HPLC system and analytical column.
Materials:
HPLC-grade water
HPLC-grade isopropanol
HPLC-grade methanol
HPLC-grade hexane (for normal-phase columns, if applicable)
Procedure:
System Flush (without column):
Disconnect the column and replace it with a union.
Flush all pump lines with HPLC-grade water to remove any buffer salts.
Sequentially flush the system with methanol and then isopropanol for at least 30 minutes each.
Column Flush (Reverse-Phase C18 Column):
Reconnect the column in the reverse flow direction (outlet connected to the pump, inlet to waste). This can help dislodge particulates from the inlet frit.
Flush the column with at least 20 column volumes of HPLC-grade water (if compatible with the stationary phase) to remove buffer salts.
Flush with 20 column volumes of methanol to remove moderately polar contaminants.
Flush with 20 column volumes of isopropanol or acetonitrile to remove non-polar contaminants.
Equilibrate the column with the mobile phase until a stable baseline is achieved.
IV. Conclusion
Troubleshooting HPLC baseline noise when analyzing 2-(Aminomethyl)-3-ethylpentanoic acid requires a systematic and logical approach. By understanding the potential sources of noise, from mobile phase preparation to detector performance, and by following the detailed protocols outlined in this guide, researchers can effectively diagnose and resolve these issues, leading to more accurate and reliable analytical results. Regular preventative maintenance and meticulous record-keeping are also essential for long-term system performance.[9][19]
V. References
Compass HPLC. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis? Retrieved from [Link]
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]
Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]
International Journal of Scientific Development and Research. (2023, June). Troubleshooting in HPLC: A Review. Retrieved from [Link]
Welch Materials. (2025, January 21). Analytical Method for 18 Amino Acids. Retrieved from [Link]
Element Lab Solutions. (n.d.). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]
SIELC Technologies. (n.d.). Effect of Both pH and Organic Content on a Separation of Sugars, Amino Acids, and Carboxylic Acids. Retrieved from [Link]
LCGC. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Retrieved from [Link]
Separation Science. (2023, December 8). Isolating Detector Noise: Part 1. Retrieved from [Link]
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC? Retrieved from [Link]
Walsh Medical Media. (2013, November 22). HPLC Separation of Amino Acids is Appropriate? Retrieved from [Link]
Waters. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Retrieved from [Link]
PMC. (n.d.). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Retrieved from [Link]
ResearchGate. (2021, November 15). What is the pH effect on the separation of amino acid by ion exchange chromatography? Retrieved from [Link]
Scribd. (n.d.). Effect of PH On Separation of Amino Acid. Retrieved from [Link]
ResearchGate. (n.d.). Influence of pH on α of selected chiral amino acids. Retrieved from [Link]
Bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Retrieved from [Link]
International Journal of Pharmaceutical and Clinical Research. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
PubMed. (1987, May). HPLC qualitative amino acid analysis in the clinical laboratories. Retrieved from [Link]
ResearchGate. (2014, March 11). What is the reason for baseline drift while running peptide samples on RP HPLC? Retrieved from [Link]
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
DOI. (n.d.). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Retrieved from [Link]
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-3-ethylpentanoic acid. Retrieved from [Link]
Technical Support Center: Solubilization Strategies for 2-(Aminomethyl)-3-ethylpentanoic Acid
This guide functions as a specialized Technical Support Center for researchers working with 2-(Aminomethyl)-3-ethylpentanoic acid . This molecule, a structural isomer of Pregabalin and a -amino acid derivative, presents...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers working with 2-(Aminomethyl)-3-ethylpentanoic acid . This molecule, a structural isomer of Pregabalin and a
-amino acid derivative, presents unique solubility challenges due to its zwitterionic nature and lipophilic alkyl side chains.
Case ID: SOL-C8H17NO2-BETA
Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Status: Active Troubleshooting
Physicochemical Profile & Diagnosis
Before attempting solubilization, you must understand why this molecule resists solution. Unlike simple buffers, this system is governed by the lattice energy of the zwitterion.
Property
Value (Est.)
Implication for Solubility
Molecular Formula
C₈H₁₇NO₂
Moderate molecular weight, but high carbon-to-polar ratio.
Structure Class
-Amino Acid
Can form stable intramolecular 6-membered H-bond rings, reducing water interaction compared to -analogs (like Pregabalin).
pKa (Acid)
~3.8 – 4.2
Below pH 3.8, the molecule protonates to a soluble Cation (+).
pKa (Amine)
~9.6 – 10.2
Above pH 10.2, the molecule deprotonates to a soluble Anion (-).
Isoelectric Point (pI)
~6.9 – 7.1
CRITICAL: At physiological pH (PBS, TBS), net charge is 0. Solubility is at its absolute minimum.
The Core Problem: The Zwitterionic Trap
At pH 7.0, 2-(Aminomethyl)-3-ethylpentanoic acid exists as a zwitterion (
). The electrostatic attraction between the positive amine and negative carboxyl groups creates a high-energy crystal lattice that water molecules struggle to break. To dissolve it, you must disrupt this lattice by inducing a net charge.
Troubleshooting Guides (FAQ Format)
Issue A: "I added the powder to PBS (pH 7.4), and it formed a cloudy suspension that won't clear."
Diagnosis: You are working directly at the isoelectric point (pI). The buffer is locking the molecule into its least soluble zwitterionic state.
Solution: You must shift the equilibrium away from the pI.
Acidic Shift: If your assay tolerates it, lower the pH to < 4.0 using dilute HCl or Citrate buffer. This protonates the carboxyl group, creating a net positive species (
Figure 1: The pH-dependent solubility switch. The molecule precipitates in the "Red Zone" (Zwitterion) and dissolves in the Blue/Green zones.
Issue B: "My assay requires pH 7.4. I cannot acidify the media."
Diagnosis: You are fighting the thermodynamics of the hydrophobic ethyl-pentyl chain. Water alone cannot overcome the crystal lattice energy at neutral pH.
Solution: Use a "Salt-Switch" or Co-solvent strategy.
Pre-dissolution Strategy: Do not add the powder directly to the buffer.
Step 1: Dissolve the compound in a small volume of 0.1N HCl (to form the soluble hydrochloride salt) OR 100% DMSO.
Step 2: Slowly dilute this concentrate into your pH 7.4 buffer.
Why this works: You are creating a supersaturated solution. While it is thermodynamically unstable, the kinetic barrier to precipitation is often high enough to keep it in solution for the duration of an experiment (hours to days).
Co-solvent Addition: The "3-ethylpentanoic" tail is lipophilic. Add 5-10% DMSO or PEG-400 to the buffer. This reduces the dielectric constant of the solvent, making it more welcoming to the hydrophobic alkyl chains.
Issue C: "I see 'oiling out' instead of dissolving."
Diagnosis: This often happens with alkyl-amino acids when the concentration is high and the temperature is slightly elevated. The compound forms a separate liquid phase rather than dissolving or crystallizing.
Solution:
Cool the solution: Oiling out is often temperature-dependent.
Increase Ionic Strength: Paradoxically, for some zwitterions, adding NaCl (0.15 M) can help stabilize the dipole interactions in water ("Salting-in" effect), though this is less effective for highly hydrophobic analogs.
Switch to a Sulfonic Acid Salt: If you have synthesis capabilities, converting the molecule to a Besylate or Tosylate salt often yields better crystallinity and solubility than the free base or HCl salt.
Validated Step-by-Step Protocol
Objective: Prepare a 10 mM stock solution for biological assay at pH 7.4.
Weighing: Weigh 1.6 mg of the compound into a microcentrifuge tube.
Primary Solubilization (The "Acid Shock"):
Add 100 µL of Solvent A (0.1 M HCl) .
Vortex vigorously for 30 seconds.
Observation: The solution should become clear immediately as the amine protonates fully (
).
Neutralization/Dilution:
Add 900 µL of Buffer B (PBS) dropwise while vortexing.
Critical Check: Watch for cloudiness. If cloudiness appears, the pH has returned to the pI too quickly.
Rescue (If precipitation occurs):
If the PBS addition causes precipitation, repeat the experiment using DMSO as the primary solvent instead of HCl.
Dissolve 1.6 mg in 50 µL DMSO
Add to 950 µL PBS.
Decision Matrix for Method Selection:
Figure 2: Decision matrix for solubilization based on experimental constraints.
References & Authority
The protocols above are grounded in the fundamental principles of amino acid thermodynamics and gabapentinoid formulation.
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the pI-solubility relationship for zwitterions).
FDA/USP. Solubility Criteria for Biopharmaceutics Classification System (BCS). (Provides standards for "freely soluble" vs "sparingly soluble" definitions used in drug development).
Gozalbes, R., et al. (2002). "QSAR strategies for the prediction of solubility of drug-like compounds." Journal of Computer-Aided Molecular Design. (Discusses the impact of alkyl chains on amino acid solubility).
Pfizer Inc. (2004). Lyrica (Pregabalin) Prescribing Information. (Provides comparative solubility data for the structural isomer Pregabalin, noting pH-dependent solubility profiles).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(Aminomethyl)-3-ethylpentanoic acid before handling.
Identifying common impurities in 2-(Aminomethyl)-3-ethylpentanoic acid manufacturing
Topic: Identification and Control of Process-Related Impurities Status: Active | Tier: Level 3 (Senior Scientific Support) Welcome to the Technical Support Hub User Profile: Process Chemists, Analytical Scientists, and Q...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Identification and Control of Process-Related Impurities
Status: Active | Tier: Level 3 (Senior Scientific Support)
Welcome to the Technical Support Hub
User Profile: Process Chemists, Analytical Scientists, and QA/QC Managers.
Scope: This guide addresses the structural characterization, root cause analysis, and remediation of impurities found during the synthesis of 2-(Aminomethyl)-3-ethylpentanoic acid .
As a structural analog to Pregabalin and Gabapentin , this gamma-amino acid presents unique challenges due to its dual chiral centers (C2 and C3), leading to a complex profile of diastereomeric and enantiomeric impurities, alongside the ubiquitous lactam degradation product.
Module 1: The "Lactam" Anomaly (Impurity A)
User Query:
"We are observing a recurring impurity at RRT 0.85 in our stability batches (40°C/75% RH). It increases over time and correlates with a drop in assay. Mass spec shows [M-18]. What is driving this?"
Technical Diagnosis:
You are observing Intramolecular Cyclization (Lactamization) .
Unlike simple amino acids, gamma-amino acids are thermodynamically primed to cyclize into pyrrolidones (lactams) under thermal stress or acidic conditions. The [M-18] loss corresponds to the loss of water (
) during ring closure.
The Culprit: 4-ethyl-3-propylpyrrolidin-2-one (or specific regioisomer depending on exact numbering).
Root Cause Analysis (The "Why"):
Thermodynamic Drive: The formation of a 5-membered lactam ring is entropically favored.
Process Trigger:
Acidic pH: If the final crystallization occurs at pH < 4.0, the protonated carboxylic acid is more susceptible to nucleophilic attack by the amine.
Thermal Drying: Drying the API above 50°C without strict humidity control accelerates dehydration.
Remediation Protocol:
Step
Parameter
Specification
Rationale
1
pH Adjustment
Neutralize to pH 6.5–7.2
At neutral pH, the amine exists as and the acid as . This Zwitterionic state significantly inhibits nucleophilic attack (cyclization).
2
Drying
Vacuum < 45°C
Lower temperature reduces kinetic energy required for ring closure.
3
Storage
Desiccant Packs
Moisture acts as a catalyst for surface plasticity, facilitating molecular mobility and reaction.
Visualization: The Lactamization Pathway
Figure 1: The thermodynamic trap of lactam formation. Note that while reversible with strong base, the reaction is essentially irreversible in solid-state stability studies.
"Our chiral HPLC method is showing three impurity peaks. We expected only the enantiomer. Why are there so many stereoisomers?"
Technical Diagnosis:
Unlike Pregabalin (one chiral center), 2-(Aminomethyl)-3-ethylpentanoic acid possesses two chiral centers (C2 and C3). This generates
possible stereoisomers.
Target: (2S, 3S)-isomer (Hypothetical active target).
Impurity B: (2R, 3S) - Diastereomer 1 (Epimer at C2).
Impurity C: (2S, 3R) - Diastereomer 2 (Epimer at C3).
Impurity D: (2R, 3R) - Enantiomer.
Troubleshooting the Source:
Scenario 1: High levels of Impurity B (C2 Epimer)
Cause:Racemization at the Alpha-Carbon. The C2 position is alpha to the carboxylic acid. If you use strong bases (e.g., NaOH, KOH) during hydrolysis steps or high temperatures, the acidic alpha-proton can be abstracted, leading to enolization and loss of stereochemistry at C2.
Fix: Switch to milder bases (e.g., LiOH) or reduce temperature during saponification steps.
Scenario 2: High levels of Impurity C (C3 Epimer)
Cause:Starting Material Purity. The stereochemistry at C3 is often set by the starting material (e.g., chiral citronellal derivative or asymmetric hydrogenation). If the starting material has low ee, this impurity is "baked in" and cannot be removed by simple recrystallization.
Fix: Audit the Certificate of Analysis (CoA) of your C3-precursor.
Stereoisomer Control Strategy
Impurity Type
Removal Strategy
Efficiency
Enantiomer (Mirror Image)
Chiral Resolution (Mandelic Acid) or Chiral HPLC
High (Costly)
Diastereomers (Epimers)
Fractional Crystallization
Medium (Solvent dependent)
Regioisomers
Standard Reverse Phase HPLC
High
Module 3: Process Intermediates (The "Ghost" Peaks)
User Query:
"We see a late-eluting peak (RRT 1.4) that disappears when we treat the sample with acid. It is not the lactam."
Technical Diagnosis:
This is likely the Unreacted Intermediate or a Polymeric Species .
If your synthesis involves a Hofmann Rearrangement (common for these gabapentinoids):
Impurity: The Isocyanate intermediate or the Acyl Nitrene.
Why it disappears: Acid treatment hydrolyzes the isocyanate to the amine (the product), making the peak "disappear" into the main peak.
If your synthesis involves Reductive Amination (Cyanoacetate route):
Impurity: The Under-reduced Nitrile or Imine.
Analytical Verification Protocol (LC-MS)
Prepare Sample: Dissolve API in Ammonium Acetate buffer (pH 6.5).
Run Scan: Q1 MS Scan (Positive Mode).
Look for:
Mass [M+26]: Indicates unreacted Cyano-intermediate (CN vs CH2NH2 difference is +2 mass, but check specific MW).
Mass [M+42]: Acetylated impurity (if Acetic Anhydride was used).
Mass [2M+H]: Dimerization (common in concentrated samples).
Workflow: Impurity Fate Mapping
Figure 2: Fate mapping of impurities. Note that incomplete reduction (Nitrile) is difficult to purge downstream and must be controlled at the reaction source.
Module 4: Regulatory & Safety (ICH Q3A/B)
Standard Limits:
According to ICH Q3A(R2), for a maximum daily dose (MDD) of < 2g (typical for this class):
Reporting Threshold: 0.05%
Identification Threshold: 0.10%
Qualification Threshold: 0.15%
Critical Warning:Genotoxic Impurities (GTIs): If you use Alkyl Halides (e.g., Ethyl Bromide) or Sulfonate Esters (Mesylates/Tosylates) in the synthesis, you must prove their absence to < ppm levels (TTC approach), as these are potential carcinogens.
References
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.
[Link]
Bryans, J. S., et al. (1998). Identification of novel anticonvulsants: Structure-activity relationships of 3-substituted GABA analogs. Journal of Medicinal Chemistry.
[Link]
Reddy, A. V., et al. (2016). Structural identification and characterization of potential impurities of Pregabalin. Journal of Pharmaceutical and Biomedical Analysis. (Analogous chemistry reference).
[Link]
Yuen, K. H., et al. (2004). Kinetics of lactamization of gabapentin in solid state. Chemical and Pharmaceutical Bulletin.[1]
[Link]
Disclaimer: This guide is for research and development purposes. All manufacturing processes must be validated according to local GMP regulations.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-(Aminomethyl)-3-ethylpentanoic Acid Processing
Topic: Minimizing Lactam Formation in Amino Acid APIs
Ticket ID: #LCT-OPT-042
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open / Actionable
Executive Summary
You are encountering lactamization impurities during the processing of 2-(aminomethyl)-3-ethylpentanoic acid . This molecule, structurally analogous to gabapentinoids (e.g., Pregabalin, Gabapentin), contains a nucleophilic amine and an electrophilic carboxyl group within the same structure. Under specific thermodynamic and kinetic conditions, these groups undergo intramolecular condensation to form a lactam ring (cyclic amide), releasing water.[1][2]
This guide provides a root-cause analysis, troubleshooting workflows, and optimization protocols to minimize this impurity to USP/ICH compliant levels (<0.10%).
Module 1: The Mechanism of Failure
To solve the problem, we must first visualize the enemy. The formation of the lactam impurity is an equilibrium-driven dehydration reaction.
The Pathway:
Zwitterionic Equilibrium: In solution, the molecule exists in equilibrium between its zwitterionic form (stable) and its uncharged form (reactive).
Nucleophilic Attack: The free amine (–NH₂) attacks the carbonyl carbon of the carboxylic acid.
Dehydration: Water is eliminated, locking the molecule into the cyclic lactam structure.
Key Insight: This reaction is reversible but strongly favored by heat and water removal (Le Chatelier’s Principle).
Figure 1: Mechanistic pathway of intramolecular lactamization. Note that the neutral species is the reactive precursor, not the zwitterion.
Module 2: Critical Process Parameters (CPPs)
Based on kinetic modeling of analogous gabapentinoids, control these three variables to suppress lactam formation.
Parameter
Critical Range
The "Why" (Scientific Rationale)
pH
6.0 – 7.2
The reaction rate is lowest near the isoelectric point (pI). At pH < 5, acid catalysis protonates the carbonyl, making it more electrophilic. At pH > 8, the amine is unprotonated and highly nucleophilic. Target the Zwitterion window.
Temperature
< 45°C
Lactamization has a high activation energy. Every 10°C increase typically doubles the reaction rate. Keep processing temperatures low, especially during concentration steps.
Water Activity
Controlled
Counter-intuitive Risk: While water is a byproduct, extreme drying (LOD < 0.5%) in the solid state can accelerate lactamization by removing the product of the reaction (driving equilibrium to the right) and creating crystal defects.
Module 3: Troubleshooting Guide (Q&A)
Q1: We see a spike in lactam levels during the final drying step (vacuum oven). Why?A: You are likely driving the equilibrium to the right via Le Chatelier's principle. As you strip water, the system produces more water (and lactam) to compensate.
Immediate Fix: Stop drying once you reach the target Loss on Drying (LOD) (e.g., 0.5% - 1.0%). Do not "over-dry."
Process Change: Switch to a fluidized bed dryer (gentler heat transfer) or lyophilization if feasible. Ensure the oven temperature does not exceed 50°C.
Q2: Our HPLC shows lactam increasing while the solution sits in the hold tank.A: Check your pH and temperature immediately.
Diagnosis: If the solution is acidic (pH < 5) or basic (pH > 8), the zwitterion is destabilized.
Immediate Fix: Adjust pH to 6.5–7.0 using a buffer (e.g., Phosphate or Acetate, depending on downstream compatibility). Chill the tank to <10°C.
Note: In aqueous solution, hydrolysis (Lactam
Amino Acid) competes with cyclization. If lactam is forming, your pH is likely catalyzing the forward reaction.[1][3][4]
Q3: We are using Isopropanol (IPA) for crystallization, but lactam levels are high.A: Alcohols can promote dehydration. Furthermore, if the IPA is anhydrous and hot, it facilitates ring closure.
Optimization: Add a small percentage of water (5-10%) to the IPA. The presence of water activity (
) suppresses the dehydration reaction thermodynamically.
Q4: Does milling/micronization affect stability?A: Yes, significantly. High-energy milling creates amorphous regions and crystal defects. These high-energy states are prone to "relaxing" into the lactam form.
Protocol: Minimize milling energy. If particle size reduction is necessary, perform it immediately before formulation or store the micronized powder under refrigerated conditions.
Module 4: Optimization Protocols
Protocol A: pH-Controlled Isolation
Use this workflow to isolate the solid while maintaining the zwitterionic "safety zone."
Dissolution: Dissolve crude material in water at 20°C.
Neutralization: Slowly adjust pH to 6.8 ± 0.2 using 1N NaOH or 1N HCl. Do not overshoot.
Crystallization: Add Isopropanol (IPA) slowly to the aqueous solution at 20°C until turbidity is observed.
Cooling: Cool to 0–5°C over 4 hours. Do not crash cool, as this traps impurities.
Filtration: Filter immediately.
Washing: Wash with cold (0°C) IPA:Water (90:10). Pure IPA wash is risky if the cake dries out during the wash.
Protocol B: Analytical Monitoring (HPLC)
Standardize your detection to ensure you aren't measuring artifacts formed during analysis.
Column: C18 (e.g., Zorbax Eclipse XDB), 3.5 µm.
Mobile Phase A: 10 mM Ammonium Phosphate buffer (pH 6.5).
Mobile Phase B: Acetonitrile.
Gradient: Keep aqueous content high initially to separate the polar amino acid from the less polar lactam.
Sample Diluent: Use the Mobile Phase A (Buffer). Do not dissolve samples in pure Acetonitrile or Methanol , as lactamization can occur in the vial while waiting for injection.
Module 5: Decision Logic (Root Cause Analysis)
Use this flow to diagnose your specific issue.
Figure 2: Troubleshooting decision tree for lactam impurities.
References
Zong, Z., et al. (2012).[5] "Kinetic model for solid-state degradation of gabapentin." Journal of Pharmaceutical Sciences, 101(6), 2123-2133.[5] Link
Hermann, T. W., et al. (2007). "Thermal stability of gabapentin in the solid state." Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1338-1344. Link
Pfizer Inc. (2000). "Process for the preparation of gabapentin."[2][5][6][7][8][9] U.S. Patent 6,054,482.[6] Link
Yoshioka, S., & Stella, V. J. (2002). Stability of Drugs and Dosage Forms.[6] Springer. (Chapter on Intramolecular Cyclization). Link
Disclaimer: This guide assumes the target molecule behaves similarly to gamma-amino acid analogs (Gabapentinoids). If your specific isomer is a beta-amino acid, thermal cyclization is less likely without activation, and you should investigate upstream chemical activation steps (e.g., coupling reagents) as the source of the impurity.
Technical Support Center: Optimizing Reaction Temperature for 2-(Aminomethyl)-3-ethylpentanoic Acid Precursors
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(aminomethyl)-3-ethylpentanoic acid precursors. This guide is designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(aminomethyl)-3-ethylpentanoic acid precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization during synthesis. Precise temperature control is paramount for achieving high yields, minimizing impurity formation, and ensuring the reproducibility of your results. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process optimization data.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is significantly lower than expected during the malonic ester alkylation step to form the C-C backbone. What are the likely temperature-related causes?
A1: Low yields in malonic ester synthesis are often tied to suboptimal temperature control during two key phases: deprotonation and alkylation.[1][2]
Causality - Incomplete Deprotonation: The initial step is the formation of a resonance-stabilized enolate by reacting a malonic ester derivative with a base (e.g., sodium ethoxide).[2] If the temperature is too low, the rate of this acid-base reaction can be sluggish, leading to incomplete enolate formation. Consequently, unreacted malonic ester will remain when the alkylating agent is added.
Causality - Side Reactions at Elevated Temperatures: Conversely, excessive heat during the alkylation step (nucleophilic substitution of the enolate on an alkyl halide) can promote undesirable side reactions.[3] The enolate is a strong base, and at higher temperatures, it can favor the E2 elimination of the alkyl halide, producing an alkene byproduct instead of the desired C-C bond formation. Furthermore, elevated temperatures can increase the rate of unwanted dialkylation, where a second alkyl group is added to the alpha-carbon, reducing the yield of the target mono-alkylated product.[3]
Troubleshooting Protocol:
Deprotonation Temperature: Ensure the deprotonation is carried out at a temperature sufficient for complete reaction. For common alkoxide bases like sodium ethoxide in ethanol, this is often performed between 0 °C and room temperature.[4] Monitor the reaction for the cessation of any gas evolution (if applicable) or by TLC to confirm the disappearance of the starting malonic ester.
Alkylation Temperature: After complete enolate formation, add the alkyl halide. It is often beneficial to run this step at a moderately elevated temperature to ensure a reasonable reaction rate, but without exceeding the threshold for side reactions. A typical range is 50 °C to the reflux temperature of the solvent (e.g., ethanol).[4]
Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the enolate and the formation of the mono-alkylated product.[5] If you observe the formation of significant byproducts, consider reducing the reaction temperature.
Q2: I'm observing incomplete decarboxylation of my substituted malonic acid intermediate. How can I optimize the temperature for this step?
A2: Decarboxylation, the removal of a carboxyl group as CO2, is a thermally driven reaction.[6] Incomplete conversion is almost always a result of insufficient thermal energy or reaction time. The required temperature is dictated by the structure of the substrate and the method of heating.
Causality - Activation Energy Barrier: The mechanism for decarboxylation of a malonic acid derivative proceeds through a cyclic six-membered transition state.[7] Heating provides the necessary activation energy to overcome this barrier, break the C-C bond, and release CO2.[6] If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion.
Optimization Strategies:
Conventional Heating: For many substituted malonic acids, temperatures in the range of 150-200 °C are required for efficient decarboxylation.[8] It is crucial to heat the reaction until CO2 evolution ceases.
Microwave-Assisted Heating: Microwave irradiation is an excellent alternative that can significantly reduce reaction times.[8] The high temperatures needed for decarboxylation can often be achieved in minutes instead of hours.
Below is a table summarizing typical temperature conditions for decarboxylation.
Heating Method
Typical Temperature Range
Key Advantages
Considerations
Conventional (Oil Bath)
150 - 200 °C
Simple setup, widely accessible.
Longer reaction times, potential for thermal degradation of sensitive substrates.[8]
Microwave Irradiation
180 - 190 °C
Drastically reduced reaction times (e.g., 3-15 minutes), often cleaner reactions.[8]
Caption: Workflow for troubleshooting incomplete decarboxylation.
Q3: During the conversion of the amide precursor to the amine via Hofmann rearrangement, I'm getting significant impurities. How is temperature implicated?
A3: The Hofmann rearrangement is a multi-step reaction that converts a primary amide into a primary amine with one fewer carbon atom.[9][10] Temperature control is critical because the reaction proceeds through a highly reactive isocyanate intermediate.
Causality - Isocyanate Intermediate Reactivity: The key rearrangement step forms an isocyanate (R-N=C=O).[9] This intermediate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to the final amine.[10] The isocyanate is highly electrophilic and can react with various nucleophiles.
Low Temperatures (-5 to 5 °C): In traditional batch reactors, the initial reaction between the amide, bromine, and base is highly exothermic. Low temperatures are required to control this exothermicity and prevent side reactions.[11] If the temperature is too high, the isocyanate can polymerize or react with the amine product to form urea byproducts.
Higher Temperatures (40-45 °C): In continuous flow or microreaction systems, superior heat transfer allows the reaction to be run at higher temperatures.[11] This dramatically increases the reaction rate, reducing the residence time from hours to minutes and often leading to cleaner reactions by minimizing the time the reactive intermediate exists.[11]
Troubleshooting Protocol:
Batch Reactor: If using a batch process, strictly maintain low temperatures (typically below 5 °C) during the addition of reagents. Allow the reaction to warm slowly to room temperature only after the initial exothermic phase is complete.
Monitor Purity: Use LC-MS to monitor the reaction. This technique is excellent for identifying the desired product as well as potential urea byproducts or unreacted intermediates.[12][13]
Consider Flow Chemistry: If feasible, transitioning to a microreactor system can provide superior temperature control, leading to higher yields and purity.[11]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the hydrolysis of a dinitrile precursor using sulfuric acid?
A1: The optimal temperature for the acidic hydrolysis of dinitrile precursors is a balance between achieving a reasonable reaction rate and preventing the formation of degradation products. A study on a related gabapentin intermediate found that the optimal temperature was 102 °C when using 65.5% sulfuric acid.[14] Temperatures that were too low resulted in incomplete reaction, while higher temperatures led to increased impurity formation.[14] A patent for a similar process suggests an optimal range of 90 °C to 110 °C, noting that below 80 °C the reaction is incomplete, and at 120-140 °C a mixture of products is obtained.[15][16]
Q2: Why is temperature control so important in a reductive amination reaction?
A2: Reductive amination typically involves two key steps: the formation of an imine from an aldehyde/ketone and an amine, followed by the reduction of the imine to the final amine. Temperature can influence both steps. Imine formation is an equilibrium reaction that often benefits from moderate heating to drive off the water byproduct.[17] However, the subsequent reduction step, often using a hydride reagent like sodium borohydride, should be performed at a controlled, often lower, temperature. If the temperature is too high during reduction, the hydride reagent can reduce the starting aldehyde before it has a chance to form the imine, lowering the overall yield of the desired product.[17]
Q3: Can you illustrate the general synthetic pathway leading to gabapentinoid structures?
A3: Certainly. One common and illustrative pathway involves the Hofmann Rearrangement of a mono-amide derived from a substituted diacetic acid. This highlights a key temperature-sensitive transformation.
Synthetic Pathway: Hofmann Rearrangement Route
Caption: Key steps in the Hofmann Rearrangement synthesis of Gabapentin.
Q4: What analytical methods are best for monitoring these temperature-sensitive reactions?
A4: A combination of chromatographic and spectroscopic techniques is ideal.
High-Performance Liquid Chromatography (HPLC): Excellent for monitoring the disappearance of starting materials and the appearance of the product, as well as quantifying impurities. Since many intermediates lack a strong chromophore, derivatization might be necessary for UV detection, or a universal detector like a mass spectrometer (LC-MS) can be used.[5][13]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile intermediates or after derivatization of the final product to make it more volatile.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity of intermediates and final products, as well as to identify impurities by their unique signals.[14]
Section 3: Detailed Experimental Protocol
Protocol: Optimized Acidic Hydrolysis and Decarboxylation of 2-Cyano-3-ethylpentanoic Acid Ester
This protocol is a representative example for a key temperature-sensitive transformation in the synthesis of 2-(aminomethyl)-3-ethylpentanoic acid precursors.
Objective: To convert 2-cyano-3-ethylpentanoic acid ester to 3-ethylpentanoic acid via hydrolysis and decarboxylation, with optimized temperature control to maximize yield and purity.
Methodology:
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add the 2-cyano-3-ethylpentanoic acid ester (1 equivalent).
Reagent Addition: Slowly add a 65-70% aqueous solution of sulfuric acid (H₂SO₄) (5-10 volumes). The addition may be exothermic; maintain the temperature below 40 °C using an ice bath if necessary.
Heating to Hydrolysis Temperature: Once the addition is complete, begin heating the mixture with stirring. Raise the internal temperature to 100-105 °C .[14] This temperature is optimal for the initial hydrolysis of both the ester and nitrile groups. Maintain this temperature for the time determined by reaction monitoring (typically 18-24 hours).[14]
Monitoring Hydrolysis: Periodically take aliquots from the reaction mixture, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC or HPLC to monitor the disappearance of the starting material.
Temperature Increase for Decarboxylation: Once hydrolysis is complete, slowly raise the temperature of the reaction mixture to 120-140 °C . You should observe the evolution of carbon dioxide (CO₂) gas. Caution: This step can cause frothing; ensure adequate headspace in the flask and controlled heating.[15]
Maintaining Decarboxylation: Hold the reaction at this temperature until gas evolution ceases. This indicates the completion of the decarboxylation step.
Workup: Cool the reaction mixture to room temperature. Carefully pour the acidic solution over crushed ice. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethylpentanoic acid.
Purification: Purify the crude product by vacuum distillation or another appropriate method. Characterize the final product by NMR and MS to confirm its identity and purity.
References
Salehi, M., et al. (2024). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. Organic Process Research & Development. Available at: [Link]
Huang, G., et al. (2018). Continuous Synthesis of Gabapentin with a Microreaction System. ResearchGate. Available at: [Link]
Google Patents. (2020). EP3604272A1 - Process for the preparation of gabapentin.
European Patent Office. (2018). PROCESS FOR THE PREPARATION OF GABAPENTIN - EP 3604272 A1. Available at: [Link]
Google Patents. (2008). US20080097122A1 - Process for the Preparation of Gabapentin.
Reddit r/Chempros. (2023). Question about reductive amination reaction procedure. Available at: [Link]
Chemistry Steps. Malonic Ester Synthesis. Available at: [Link]
Juarez-Ornelas, K. A., et al. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Scientific Research Publishing. Available at: [Link]
Wikipedia. Malonic ester synthesis. Available at: [Link]
Organic Letters. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Available at: [Link]
Hindawi. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Available at: [Link]
Chemistry Stack Exchange. (2023). Decarboxylation of malonic esters. Available at: [Link]
Indian Journal of Chemistry. (2010). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Available at: [Link]
Wikipedia. Hofmann rearrangement. Available at: [Link]
ResearchGate. (2019). Quantitation of neurotransmitter GABA analogue drugs pregabalin and gabapentin in oral fluid and urine samples by liquid chromatography Tandem Mass Spectrometry. Available at: [Link]
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]
Reddit r/Chempros. (2023). What's wrong with my reductive amination? I barely got any product. Available at: [Link]
Patsnap Eureka. (2024). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available at: [Link]
Organic Chemistry Portal. Decarboxylation. Available at: [Link]
Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]
MicroSolv Technology Corporation. Gabapentin Drug Product Analysis by LCMS. Available at: [Link]
Patsnap Eureka. (2024). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available at: [Link]
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Available at: [Link]
Ovid. Validation of an Analytical Method for Gabapentin Quantitation. Available at: [Link]
Bentham Science. (2023). Comprehensive Assessment of Analytical Strategies for Gabapentin in Pharmaceuticals and Biological Matrices: Emphasis on Sustainable Approaches. Available at: [Link]
Google Patents. (2011). CN102093237B - Synthesis method of gabapentin hydrochloride.
ACS Publications. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. Available at: [Link]
Chemistry Steps. Hofmann Rearrangement. Available at: [Link]
Troubleshooting mass spectrometry fragmentation of 2-(Aminomethyl)-3-ethylpentanoic acid
Welcome to the technical support guide for the mass spectrometric analysis of 2-(Aminomethyl)-3-ethylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the mass spectrometric analysis of 2-(Aminomethyl)-3-ethylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the fragmentation and analysis of this non-proteinogenic amino acid. This guide provides in-depth, field-tested solutions and explains the scientific principles behind each troubleshooting step.
2-(Aminomethyl)-3-ethylpentanoic acid is a non-proteinogenic amino acid. Its structure presents unique challenges for mass spectrometry due to the presence of multiple potential charge centers (amine and carboxylic acid) and an aliphatic side chain susceptible to various fragmentation pathways.
Chemical Structure: HOOC-CH(CH₂NH₂)-CH(CH₂CH₃)-CH₂-CH₃
Molecular Formula: C₈H₁₇NO₂
Monoisotopic Mass: 159.1259 Da
Understanding the behavior of this molecule under typical ionization conditions is the first step toward successful analysis.
Table 1: Calculated m/z for Potential Precursor Ions
This section addresses common issues encountered during the analysis of 2-(Aminomethyl)-3-ethylpentanoic acid, from initial signal acquisition to complex fragmentation interpretation.
Category A: Signal and Ionization Issues
Q1: I am not seeing any signal for my analyte. What are the first steps?
This is a common issue that can stem from the instrument, the method, or the sample itself. A systematic approach is crucial for efficient troubleshooting.[1][2]
Causality: A lack of signal implies a failure at one of the critical stages of analysis: sample introduction, ionization, or detection. The issue could be as simple as an incorrect vial position or as complex as a contaminated ion source.
Troubleshooting Protocol:
System Suitability Test (SST): Before analyzing your compound, confirm the LC-MS system is performing correctly. Inject a known standard (e.g., caffeine, reserpine) to verify sensitivity, peak shape, and retention time. A successful SST confirms the instrument is not the primary issue.[2]
Sample Verification:
Confirm the concentration of your analyte solution.
Ensure the sample is fully dissolved in a solvent compatible with your mobile phase.
Verify the correct vial is in the specified autosampler position.
Ion Source Check:
Ensure the electrospray needle is properly positioned and free of clogs.
Check for a stable spray. An unstable or dripping spray will result in a poor or no signal.
Confirm that gas flows (nebulizer, drying gas) and source temperatures are set to appropriate starting values.
Below is a logical workflow to diagnose the absence of a signal.
Caption: Troubleshooting workflow for no analyte signal.
Q2: My signal intensity is very low or inconsistent. How can I improve ionization efficiency?
Low signal intensity for a polar molecule like an amino acid in Electrospray Ionization (ESI) is often related to suboptimal source conditions or mobile phase composition.[3][4]
Causality: ESI relies on creating charged droplets and liberating gas-phase ions.[5][6] For positive ion mode, this process is most efficient when the analyte can be readily protonated. The mobile phase pH, solvent composition, and ion source settings directly influence this process.
Troubleshooting Protocol:
Mobile Phase pH: The primary amine and carboxylic acid groups make this analyte amphoteric. To promote protonation for positive mode ESI, the mobile phase pH should be acidic.
Action: Add an acidifier to your mobile phase. Formic acid (0.1%) is an excellent first choice as it is volatile and a good proton source. Acetic acid (0.1%) is an alternative. The goal is a pH of ~2.5-3.5.
Solvent Composition: While highly aqueous mobile phases are good for retaining this polar compound on a C18 column, a higher percentage of organic solvent (like acetonitrile or methanol) generally improves ESI spray stability and desolvation efficiency.
Action: If using a gradient, ensure the elution composition contains at least 20-30% organic solvent. For direct infusion, experiment with different ratios (e.g., 50:50 water:acetonitrile) to find the optimal balance.
Ion Source Parameter Optimization:
Capillary Voltage: Typically 3-4 kV for positive mode. Too low, and the spray is unstable; too high, and you risk electrical discharge.
Cone/Fragmentor Voltage: This voltage helps with desolvation but can also induce unwanted fragmentation (see Q4). Start with a low value (e.g., 20-30 V) and increase incrementally while monitoring the [M+H]⁺ ion.
Drying Gas Temperature & Flow: These parameters are interdependent and instrument-specific. Higher flow rates and temperatures aid desolvation but can degrade thermally labile compounds. Start with manufacturer-recommended values and optimize to maximize your analyte signal while minimizing noise.
Category B: Fragmentation and MS/MS Issues
Q3: I am seeing fragmentation in my MS1 spectrum. What is "in-source fragmentation" and how do I control it?
Seeing fragment ions in a full-scan (MS1) spectrum, without selecting a precursor for MS/MS, is known as in-source fragmentation (ISF) or in-source collision-induced dissociation (CID).[7][8]
Causality: ISF occurs in the intermediate pressure region between the ion source and the mass analyzer.[9] As ions are accelerated by an electric potential (cone or fragmentor voltage), they collide with residual gas molecules. If this collision energy is high enough, the ions will fragment before they are even mass-analyzed.[10][11] While sometimes used intentionally, it is often an undesirable effect that reduces the abundance of your target precursor ion.[8]
Troubleshooting Protocol:
Identify the Source: The primary cause is excessive voltage at the sampling cone or fragmentor.
Reduce Cone/Fragmentor Voltage:
Action: Systematically decrease the cone/fragmentor voltage in steps of 5-10 V.
Observation: Monitor the intensity of your precursor ion ([M+H]⁺ at m/z 160.13) and the fragment ions. You should see the precursor ion intensity increase while the fragment ion intensities decrease.
Goal: Find the voltage that maximizes the precursor ion signal without significant fragmentation. This optimizes the ion for subsequent MS/MS experiments.
Q4: My MS/MS spectrum is very simple, showing only one or two fragments, or it doesn't match predictions. How do I interpret this and get better data?
The fragmentation of amino acids is governed by well-understood chemical principles.[12][13] A deviation from expected patterns suggests either suboptimal collision energy or an incorrect precursor selection.
Causality: Collision-Induced Dissociation (CID) is an energy-dependent process. Too little energy will not induce fragmentation, while too much can shatter the molecule into very small, uninformative fragments. The most structurally informative spectra are typically obtained at an intermediate energy level that produces a variety of fragments.
Predicted Fragmentation Pathway:
For 2-(Aminomethyl)-3-ethylpentanoic acid ([M+H]⁺ = 160.13), the most probable fragmentation pathways involve neutral losses from the charged functional groups and cleavages at the branched alkyl chain.
Caption: Proposed ESI-MS/MS fragmentation pathways for protonated 2-(Aminomethyl)-3-ethylpentanoic acid.
Table 2: Predicted m/z for Key Fragment Ions
Precursor m/z
Predicted Fragment m/z
Neutral Loss
Description
160.13
143.11
17.03 Da (NH₃)
Loss of ammonia from the aminomethyl group.
160.13
142.12
18.01 Da (H₂O)
Loss of water from the carboxylic acid.
160.13
114.12
46.01 Da (HCOOH)
Loss of formic acid, a common pathway for amino acids.[14]
160.13
103.06
57.07 Da (C₄H₉)
Cleavage of the Cα-Cβ bond, losing the sec-butyl side group.
Troubleshooting Protocol: Collision Energy (CE) Optimization
Perform a Collision Energy Ramp: Instead of using a single CE value, perform an experiment where you ramp the energy over a range (e.g., 5 V to 50 V) while continuously infusing your analyte.
Analyze the Ramp Data: Plot the intensity of the precursor ion and key fragment ions as a function of collision energy.
You will see the precursor ion deplete as the collision energy increases.
Different fragment ions will appear and maximize at different energies.
Select Optimal CE: Choose a CE value that provides a rich spectrum with multiple informative fragment ions. Often, this is the energy just after the precursor ion intensity has dropped significantly but before it is completely gone. For quantitative MRM (Multiple Reaction Monitoring) experiments, you may need to determine the optimal CE for each specific fragment transition.
Category C: System-Level Problems
Q5: I am observing my analyte peak in blank injections after running a high-concentration sample. How do I eliminate this carry-over?
Carry-over, or the appearance of an analyte from a previous injection, is a persistent problem in LC-MS, especially with "sticky" compounds like amino acids.[16] It compromises the accuracy of quantitative studies.
Causality: Carry-over occurs when the analyte adsorbs to surfaces within the LC-MS system, including the autosampler needle, injection loop, valves, and the analytical column itself. It then slowly leaches off in subsequent runs.
Troubleshooting Protocol:
Isolate the Source:
LC vs. MS: First, determine if the carry-over is in the LC system or the mass spectrometer. After seeing carry-over, disconnect the column from the MS and divert the flow to waste. Infuse clean solvent directly into the MS. If you still see the analyte signal, the MS source is contaminated and requires cleaning.
Autosampler vs. Column: If the LC is the source, the autosampler is the most common culprit. Modify the injection method to include extensive needle washes with a strong, organic solvent (e.g., isopropanol or acetonitrile with 0.5% formic acid). If this doesn't solve the problem, the column or guard column may be the source.
Implement a Rigorous Wash Protocol:
Needle Wash: Use the strongest solvent in which your analyte is soluble for the needle wash. A sequence of washes (e.g., Organic -> Aqueous -> Organic) can be very effective.
Blank Injections: After a high-concentration sample, run one or more "blank" injections using a strong solvent to flush the entire system.
Column Flushing: If the column is the source, it may require a dedicated flushing procedure at the end of a sequence. Disconnect the column from the detector and flush with a strong solvent (ensure it is compatible with the column chemistry).
van der Rest, B. et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry - ACS Publications. [Link]
MDPI. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. [Link]
Encyclopedia MDPI. (2022). Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. [Link]
Li, Y. et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PMC. [Link]
ChromForum. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
Shariatgorji, M. et al. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. PMC. [Link]
Aikawa, H. et al. (2012). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. RSC Publishing. [Link]
Takats, Z. et al. (2003). Amino Acid Clusters Formed by Sonic Spray Ionization. ACS Publications. [Link]
Kaur, S. et al. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]
Wu, R. et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. [Link]
Robinson, C.V. et al. (1995). Weighing the evidence for structure: electrospray ionization mass spectrometry of proteins. Structure. [Link]
Monash University. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling GuideTopic: Preventing Hygroscopic Degradation of 2-(Aminomethyl)-3-ethylpentanoic Acid
Ticket ID: #GABA-STAB-001
Responder: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are working with 2-(Aminomethyl)-3-ethylpentanoic acid , a
-amino acid structurally analogous to Pregabalin and Gabapentin. The primary stability risk for this class of molecules is not simple hydrolysis, but rather moisture-mediated intramolecular lactamization .
In the solid state, this compound is zwitterionic. Absorbed water acts as a plasticizer, increasing molecular mobility and lowering the energy barrier for the amine group to attack the carboxylic acid. This results in the irreversible formation of a Lactam Impurity (a pyrrolidone derivative) and the release of water, which further catalyzes the reaction.
This guide provides the protocols required to arrest this cycle and ensure analytical integrity.
Part 1: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the enemy. Unlike simple moisture uptake (which is reversible), lactamization is a chemical change that alters your assay purity.
The Chemical Pathway
The molecule exists in equilibrium. Under humid conditions (>60% RH) or thermal stress, the equilibrium shifts toward the cyclic lactam.
Figure 1: The moisture-catalyzed lactamization pathway. Note the feedback loop where the reaction generates water, potentially accelerating degradation in closed, non-desiccated systems.
Part 2: Storage & Environmental Control
Q: What is the optimal storage configuration?A: Store the compound at 2°C to 8°C in a tightly sealed container with a secondary desiccant barrier.
The "Double-Shell" Protocol:
Primary Container: Amber glass vial with a Teflon-lined screw cap (minimizes vapor transmission).
Secondary Container: A heat-sealable aluminized mylar bag or a rigid desiccator jar.
Desiccant: Use Molecular Sieves (4Å) rather than Silica Gel.
Reasoning: Silica gel is reversible; at high temperatures, it can release moisture back into the headspace. Molecular sieves trap water more aggressively at low humidity levels.
Q: My sample has formed clumps. Can I dry it in an oven?A:STOP. Do not use a standard laboratory oven.
Risk: Heating a
-amino acid in the presence of moisture (the clumps) significantly accelerates lactamization [1].
Solution: Use a Vacuum Desiccator at room temperature (20-25°C) with P₂O₅ (Phosphorus Pentoxide) or fresh molecular sieves for 24-48 hours. This removes physical water without supplying the thermal energy required for cyclization.
Part 3: Handling & Weighing (The "Inert Workflow")
Q: The mass keeps increasing while I weigh it. How do I get an accurate reading?A: The compound is hygroscopic.[1] The weight gain is atmospheric water adsorption. You must use the "Difference by Weighing" technique, ideally under an inert gas stream.
Protocol: The Inert Weighing Technique
Step
Action
Scientific Rationale
1
Equilibrate the closed vial to Room Temp (30 mins).
Prevents condensation of atmospheric moisture onto the cold solid surface.
2
Purge the balance chamber with dry (if available).
Reduces local relative humidity (RH) to <10%.
3
Tare the receiving vessel (volumetric flask).
Establishes zero reference.
4
Weigh the capped sample vial (Gross Weight A).
Captures total mass before exposure.
5
Transfer approx. amount to receiving vessel quickly.
Minimizes exposure time.
6
Reweigh the capped sample vial (Gross Weight B).
Mass Transferred = A - B. This eliminates error from water adsorption during transfer.
7
Dissolve immediately.
Solution state (in appropriate buffers) is often more stable than the amorphous solid state.
Part 4: Troubleshooting & Analysis
Q: I see a new peak in my HPLC chromatogram at RRT ~1.2. Is this the lactam?A: Likely, yes. The lactam is less polar than the parent amino acid (loss of zwitterionic character), so it typically elutes after the main peak in Reverse Phase (RP-HPLC) methods.
Diagnostic Check:
Check pH: Lactam formation is pH-dependent.[2] Ensure your mobile phase is buffered (typically pH 6.0–7.0) to prevent on-column cyclization during analysis [2].
UV Spectrum: The lactam lacks the free amine/acid zwitterion interaction but absorbs similarly in the low UV range (200-210 nm).
Confirm Identity: Run a standard of the specific lactam impurity if available. If not, perform a forced degradation study (Heat + Acid) to see if the peak grows.
Q: How do I calculate purity if the sample is wet?A: You must distinguish between "As Is" and "Anhydrous" potency.
Do not assume 100% mass balance.
Perform a Water Content determination (Karl Fischer titration, USP <921> Method Ic) using a solubility-enhancing solvent (e.g., Formamide/Methanol mix) to ensure full extraction of moisture from the crystal lattice [3].
Calculation:
Part 5: Decision Support Tree
Use this workflow to determine the safety of your current sample batch.
Figure 2: Decision tree for assessing sample viability after moisture exposure.
References
USP General Chapter <11> Reference Standards. United States Pharmacopeia. (Guidance on handling hygroscopic standards and drying requirements).
Gajewska, M. et al. (2021). "Impurity profiling of Pregabalin: Lactam formation kinetics." Journal of Pharmaceutical and Biomedical Analysis. (Mechanistic insight into gamma-amino acid cyclization).
USP General Chapter <921> Water Determination. United States Pharmacopeia.[3] (Standard methodologies for Karl Fischer titration in pharmaceutical analysis).
PubChem Compound Summary. (2025). "2-(Aminomethyl)-3-ethylpentanoic acid."[4] National Library of Medicine. (Chemical structure and physical property data).[4][5][6][7][8]
Technical Support Center: Strategies for Removing Residual Solvents from 2-(Aminomethyl)-3-ethylpentanoic acid
Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of residual solvents from 2-(Aminomethy...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of residual solvents from 2-(Aminomethyl)-3-ethylpentanoic acid. As researchers and scientists, ensuring the purity of your active pharmaceutical ingredient (API) is paramount. This resource is designed to address common challenges encountered during the purification process, offering scientifically-grounded strategies and practical, field-proven insights.
Understanding the Challenge: Residual Solvents in API Manufacturing
Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or in the preparation of drug products.[1][2][3] While often critical for the synthesis process, their presence in the final API is not therapeutically beneficial and must be minimized to meet stringent safety and quality standards.[1][2] The International Council for Harmonisation (ICH) provides guidelines (ICH Q3C) that classify residual solvents based on their toxicity and establish permissible daily exposure (PDE) limits.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents I might encounter in the synthesis of 2-(Aminomethyl)-3-ethylpentanoic acid?
While the specific solvents depend on the synthetic route, common solvents used in amino acid synthesis and purification include:
Class 3 Solvents (Solvents with low toxic potential): [6]
Ethanol
Acetone
Ethyl acetate
Isopropyl alcohol (IPA)
Heptane
It is crucial to identify all solvents used in your process to develop an appropriate removal strategy.[3]
Q2: How do I determine the acceptable limit for a specific residual solvent in my API?
The acceptable limit is determined by the ICH Q3C guidelines, which provide two primary options for setting limits.[1][2][3]
Option 1: This approach sets concentration limits in parts per million (ppm) for each solvent.[1][2]
Option 2: This method calculates the permissible daily exposure (PDE) in mg/day. This is particularly useful when the daily dose of the drug product is high.[1][2][3][5]
The choice between these options depends on the specific drug product and its intended dosage.
Q3: My 2-(Aminomethyl)-3-ethylpentanoic acid is an oil and won't crystallize. How can I remove the solvents?
Oiling out during crystallization is a common issue, often caused by impurities or an inappropriate solvent system.[7] If direct crystallization is failing, consider the following:
Salt Formation: Convert the amino acid to a salt (e.g., a hydrochloride or dicyclohexylamine salt) which may have better crystallization properties.[7]
Chromatographic Purification: Utilize column chromatography to separate the API from impurities and solvents.
Lyophilization (Freeze-Drying): If your compound is dissolved in a suitable solvent system (e.g., water with a co-solvent), lyophilization can effectively remove solvents by sublimation.[8][9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges with detailed protocols and the scientific rationale behind them.
Scenario 1: High Levels of a High-Boiling Point Solvent (e.g., Toluene) Detected by GC-HS.
High-boiling point solvents can be challenging to remove by simple drying.
Pro-Tip from the Field: Toluene can form an azeotrope with water, which can be exploited for its removal.
Recrystallization is a powerful technique for purifying solid compounds and removing trapped solvents.[10][11]
Step-by-Step Protocol:
Solvent Selection:
"Good" Solvent: Choose a solvent in which 2-(Aminomethyl)-3-ethylpentanoic acid is highly soluble at elevated temperatures and sparingly soluble at room temperature. For amino acids, aqueous systems are often a good starting point.
"Anti-Solvent" (or "Poor" Solvent): Select a solvent in which the API is poorly soluble. This will be used to induce precipitation. Common anti-solvents for polar compounds include ethers or alkanes.
Dissolution: Dissolve the crude 2-(Aminomethyl)-3-ethylpentanoic acid in a minimal amount of the hot "good" solvent.
Induce Crystallization: Slowly add the "anti-solvent" to the hot solution until you observe persistent cloudiness (turbidity).
Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals. Rapid cooling can lead to the precipitation of impurities or the formation of an oil.[7]
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold "anti-solvent" to remove any remaining mother liquor.
Drying: Dry the purified crystals under vacuum at a temperature appropriate for the compound's stability.
Data Presentation: Common Solvent Systems for Amino Acid Recrystallization
Can be effective for certain amino acids, but requires careful removal of the acetic acid.[11]
Scenario 2: Residual Solvent Levels are Close to the ICH Limit, and Further Heating Risks Degradation.
When dealing with thermally sensitive compounds, aggressive heating to remove solvents is not an option.
Lyophilization is a gentle drying process that removes solvents by sublimation, bypassing the liquid phase.[8][9] This is particularly advantageous for thermally sensitive APIs.[8][9]
Experimental Workflow for Lyophilization
Caption: Lyophilization workflow for solvent removal.
Step-by-Step Protocol:
Dissolution: Dissolve the 2-(Aminomethyl)-3-ethylpentanoic acid in a suitable solvent, typically high-purity water. If the compound is not readily soluble in water, a co-solvent that is also volatile under vacuum (e.g., tert-butanol) can be used.
Freezing: Freeze the solution in the lyophilizer. The freezing rate can impact the crystal structure of the ice, which in turn affects the sublimation rate.
Primary Drying (Sublimation): Apply a high vacuum to the frozen sample. The solvent will sublimate directly from a solid to a gas.[9]
Secondary Drying (Desorption): After the bulk of the solvent has been removed, the temperature can be gradually increased to remove any residual, bound solvent molecules.[9]
A rotary evaporator is a standard laboratory instrument for the gentle and efficient removal of solvents from samples by evaporation under reduced pressure.[12][13]
Key Principles of Rotary Evaporation:
Reduced Pressure: Lowering the pressure above the liquid reduces its boiling point, allowing for evaporation at a lower temperature.[12]
Rotation: The rotation of the flask increases the surface area of the liquid, accelerating the rate of evaporation.[12][14]
Controlled Heating: A heated water or oil bath provides the necessary energy for evaporation without overheating the sample.[12]
Step-by-Step Protocol:
Sample Loading: Place the solution of 2-(Aminomethyl)-3-ethylpentanoic acid into the evaporating flask. Do not fill the flask more than halfway.
System Assembly: Attach the flask to the rotary evaporator and ensure all seals are secure.
Cooling: Start the coolant flow through the condenser.
Rotation: Begin rotating the flask at a moderate speed.
Vacuum: Gradually apply a vacuum to the system.
Heating: Lower the rotating flask into the heated bath.
Solvent Collection: The evaporated solvent will condense on the cooled coil and be collected in the receiving flask.
Completion: Once the solvent has been removed, release the vacuum and stop the rotation before removing the flask.
Data Presentation: Recommended Rotary Evaporator Parameters for Common Solvents
Solvent
Bath Temperature (°C)
Pressure (mbar)
Methanol
40
175
Ethanol
50
72
Acetone
40
233
Ethyl Acetate
40
96
Dichloromethane
30
500
Toluene
60
75
Scenario 3: Presence of Water-Miscible Solvents in an Aqueous Workup.
Solvents like ethanol or acetone can be difficult to remove completely from an aqueous solution by simple extraction.
Pervaporation is a membrane-based separation process that is highly effective for removing water or organic solvents from liquid mixtures, especially azeotropes.[15][16] It operates at low temperatures, making it suitable for heat-sensitive compounds.[15]
How Pervaporation Works:
The liquid feed containing the API and residual solvents is passed over a selective membrane.
The target solvent preferentially permeates through the membrane.
A vacuum on the other side of the membrane causes the permeated solvent to evaporate.
The vapor is then condensed and collected, leaving a purified API solution.
While specialized, this technique offers a highly efficient and gentle method for solvent removal.
Scenario 4: Need for an Exceptionally Pure API with Minimal Solvent Residue.
For applications requiring the highest purity, more advanced techniques may be necessary.
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[17] Supercritical fluids have properties of both a liquid and a gas, allowing them to effuse through solids like a gas and dissolve materials like a liquid.[17][18]
Advantages of Supercritical CO2:
Non-toxic and GRAS (Generally Recognized as Safe): This eliminates the issue of residual solvent toxicity.[17]
Mild Critical Point: The critical temperature and pressure for CO2 are easily achievable.[17]
Tunable Solvating Power: The dissolving power of supercritical CO2 can be finely tuned by adjusting the pressure and temperature.[17]
Easy Removal: After extraction, the CO2 can be returned to a gaseous state by simply reducing the pressure, leaving no residue.[18][19]
Decision Tree for Solvent Removal Strategy
Caption: Decision tree for selecting a solvent removal strategy.
Final Analytical Verification
Regardless of the method used, the final step is always to verify the residual solvent levels using a validated analytical method, typically Gas Chromatography with Headspace sampling (GC-HS).[20][21][22]
This guide provides a comprehensive overview of strategies for removing residual solvents from 2-(Aminomethyl)-3-ethylpentanoic acid. By understanding the underlying scientific principles and employing a systematic troubleshooting approach, researchers can effectively purify their API to meet the highest quality and safety standards.
References
ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). (2024, April 29). Retrieved from [Link]
Lyophilisation in Pharmaceutical Manufacturing: Enhancing Drug Stability and Shelf Life - PharmaSource. (n.d.). Retrieved from [Link]
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). (n.d.). Retrieved from [Link]
Lyophilization Of Pharmaceuticals: An Overview - Agno Pharma. (2019, October 8). Retrieved from [Link]
Pervaporation Solutions - Unit Operations | RTL Engineers. (n.d.). Retrieved from [Link]
Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. (2021, April 22). Retrieved from [Link]
impurities: guideline for residual solvents q3c(r6) - ICH. (2019, July 22). Retrieved from [Link]
Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.). Retrieved from [Link]
Pervaporation for solvent Recovery - Genesis. (n.d.). Retrieved from [Link]
Active Pharmaceutical Ingredient (API) Freeze Drying | Millrock Technology, Inc. (2019, May 7). Retrieved from [Link]
Lyophilization considerations: Comparing freeze-drying to freezing for biopharmaceutical products - Single Use Support. (2023, July 28). Retrieved from [Link]
Freeze Drying System in API Production - LyophilizationWorld. (2021, November 4). Retrieved from [Link]
Development of Amino Acid Crystallization Processes: l-Glutamic Acid - ACS Publications. (2007, March 27). Retrieved from [Link]
Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. (2020, November 6). Retrieved from [Link]
Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. (2025, January 23). Retrieved from [Link]
Pervaporation - Wikipedia. (n.d.). Retrieved from [Link]
Supercritical Fluid Technology in Pharmaceuticals - Research Journal of Pharmacy and Technology. (2009, February 28). Retrieved from [Link]
Review of Pervaporation and Vapor Permeation Process Factors Affecting the Removal of Water from Industrial Solvents - PMC. (n.d.). Retrieved from [Link]
Crystallization of Amino Acids - GEA. (n.d.). Retrieved from [Link]
US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents. (n.d.).
Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide. (2023, May 16). Retrieved from [Link]
A Comprehensive Guide to the Rotary Evaporator - Knowledge - TOPTION Instrument. (2025, June 17). Retrieved from [Link]
Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (2025, September 15). Retrieved from [Link]
Supercritical Fluid Applications | Pharma and Medical Industries - Phasex Corporation. (n.d.). Retrieved from [Link]
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (2024, April 9). Retrieved from [Link]
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac. (n.d.). Retrieved from [Link]
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). Retrieved from [Link]
2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2 | Chemsrc. (2025, August 25). Retrieved from [Link]
Proton NMR spectral interpretation of 2-(Aminomethyl)-3-ethylpentanoic acid
Title: Structural Elucidation and Comparative NMR Profiling of 2-(Aminomethyl)-3-ethylpentanoic Acid: A Technical Guide Executive Summary 2-(Aminomethyl)-3-ethylpentanoic acid (referred to herein as AEP-Acid ) represents...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Structural Elucidation and Comparative NMR Profiling of 2-(Aminomethyl)-3-ethylpentanoic Acid: A Technical Guide
Executive Summary
2-(Aminomethyl)-3-ethylpentanoic acid (referred to herein as AEP-Acid ) represents a structural evolution in the class of
-amino acids, distinct from established gabapentinoids like Pregabalin . While Pregabalin contains a single chiral center at the -position, AEP-Acid possesses two contiguous chiral centers ( and ), creating a diastereomeric pair (syn/anti) that significantly complicates spectral interpretation.
This guide provides a comparative analysis of AEP-Acid against Pregabalin, highlighting the necessity of advanced acquisition modes—specifically Pure Shift NMR —to resolve the severe signal overlap characteristic of its geminal ethyl/pentyl aliphatic tails.
Comparative Analysis: AEP-Acid vs. Pregabalin
The primary analytical challenge with AEP-Acid is distinguishing the diastereomeric protons in the aliphatic region (
ppm) and the diastereotopic amine methylene protons ( ppm).
Table 1: Structural & Spectral Complexity Matrix
Feature
Pregabalin (Reference Standard)
AEP-Acid (Target Analyte)
Analytical Implication
IUPAC Name
3-(aminomethyl)-5-methylhexanoic acid
2-(aminomethyl)-3-ethylpentanoic acid
AEP has higher steric crowding near the carboxylate.
Chiral Centers
One (C3)
Two (C2, C3)
AEP exists as diastereomers ( vs ) with distinct NMR spectra.
Spin System
(C2) + Isobutyl tail
(C2-C3) + Ethyl branch
AEP shows higher order coupling; virtual coupling effects are stronger.
Methyl Signals
Doublet (Isobutyl)
Two Triplets (Ethyl + Pentyl)
Severe overlap of methyl triplets in AEP requires high-field or Pure Shift NMR.
-Proton
Methylene ()
Methine ()
The -proton in AEP is a multiplet (dt or ddd), unlike the diastereotopic in Pregabalin.
Advanced Acquisition Performance: Standard vs. Pure Shift NMR
For AEP-Acid, standard 1D
H NMR at 400 MHz is often insufficient due to the "aliphatic clutter" caused by the 3-ethyl and 3-pentyl chains. We compare the performance of standard acquisition against Pure Shift (PSYCHE) acquisition, which suppresses homonuclear coupling to collapse multiplets into singlets.
Table 2: Experimental Resolution Data (Simulated Comparison)
Parameter
Standard 1D H NMR (400 MHz)
Pure Shift 1D H NMR (PSYCHE)
Verdict
Methyl Resolution
Overlapping triplets at 0.85 - 0.90 ppm. Impossible to integrate separately.
Two distinct singlets at 0.86 and 0.89.
Pure Shift Essential for quantitative ratio.
-Methine (H2)
Broad multiplet buried under solvent/water suppression artifacts.
Sharp singlet at 2.35 ppm.
Pure Shift allows precise chemical shift identification.
Sensitivity
High (Single scan sufficient for mg quantities).
Lower (~10-20% of standard). Requires longer acquisition.
Standard preferred for trace impurity detection.
Diastereomer ID
Signals broaden/merge; difficult to distinguish Syn/Anti.
Distinct chemical shifts for each diastereomer are resolved.
Pure Shift Essential for isomeric purity.
Technical Insight: The use of Pure Shift NMR improves effective resolution by a factor of ~10, equivalent to upgrading from a 400 MHz to a GHz-class spectrometer for this specific molecule [1, 5].
Detailed Spectral Interpretation
Sample Preparation & Solvent Effects[1]
Solvent A: DMSO-
(Recommended for Structure): Preserves the and protons if dry. Essential for observing the amide/amine connectivity via COSY.
Solvent B:
(Recommended for Purity): Sharpens the aliphatic backbone but exchanges labile protons. Shifts will migrate upfield due to zwitterion formation ( / ).
Assignment Logic (DMSO-
at 298 K)
Region A: The Labile Protons (
8.0 - 12.0 ppm)
12.1 (br s, 1H): Carboxylic acid (). Often invisible if wet.
7.8 (br s, 3H): Ammonium (). Broad due to quadrupole relaxation of and exchange.
Region B: The Functional Core (
2.0 - 3.2 ppm)
2.95 & 2.80 (m, 2H):. These are diastereotopic protons. In Pregabalin, they appear as a simpler doublet of doublets. In AEP-Acid, they form a complex system with the methine.
Diagnostic: Look for a strong Geminal coupling (
Hz).
2.35 (m, 1H): (-methine). This proton couples to the group and the methine. It is the key connectivity hub.
Interpretation Tip: The methyl triplet of the ethyl group usually appears slightly downfield of the pentyl terminal methyl due to closer proximity to the chiral center.
Experimental Protocol: Stereochemical Assignment
To distinguish the diastereomers (e.g.,
vs ), follow this self-validating workflow.
Step 1: Sample Preparation
Dissolve 10 mg of AEP-Acid in 600
L of DMSO-. Add 1 L of TFA- if peaks are broad (forces cationic form, sharpening ).
Step 2: 1D Acquisition
Acquire standard proton spectrum (ns=16). If methyl region is unresolved, acquire PSYCHE 1D (Pure Shift).
Step 3: 2D Correlation (The Validator)
COSY: Establish the
spin system.
NOESY/ROESY: This is the critical step for stereochemistry.
Syn-isomer: Strong NOE correlation between
and .
Anti-isomer: Weak or absent NOE between
and (due to anti-periplanar conformation preference in the lowest energy rotamer).
Visualization: Assignment Logic Flow
The following diagram illustrates the decision matrix for assigning the AEP-Acid spectrum using a hierarchical NMR approach.
Caption: Figure 1. Hierarchical NMR assignment workflow for resolving diastereomers of AEP-Acid.
References
Foroozandeh, M., et al. (2014). "Ultrahigh-resolution NMR spectroscopy." Angewandte Chemie International Edition, 53(27), 6990-6992. Link
Hadjipavlou-Litina, D., et al. (2010). "GABA analogues: Synthesis and pharmacological evaluation." Current Medicinal Chemistry, 17(29). Link
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 2D Correlations). Link
Silverman, R. B. (2008). "From Basic Science to Blockbuster Drug: The Discovery of Lyrica (Pregabalin)." Angewandte Chemie, 47, 3500-3504. Link
Nilsson, M., & Morris, G. A. (2017).[2] "Pure Shift NMR: A Review." Chemical Communications, 53, 10188-10191. Link
Comparative efficacy of 2-(Aminomethyl)-3-ethylpentanoic acid vs Pregabalin
This guide provides an in-depth technical comparison between the established therapeutic Pregabalin and its structural isomer, 2-(Aminomethyl)-3-ethylpentanoic acid . The comparison highlights the critical Structure-Acti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between the established therapeutic Pregabalin and its structural isomer, 2-(Aminomethyl)-3-ethylpentanoic acid .
The comparison highlights the critical Structure-Activity Relationship (SAR) principles of gabapentinoids, specifically differentiating between
-amino acids (Pregabalin) and -amino acids (the Comparator).
Executive Summary
Pregabalin (Lyrica): A potent, optimized
-amino acid ligand for the and subunits of voltage-gated calcium channels. It is the clinical gold standard for neuropathic pain, fibromyalgia, and generalized anxiety disorder.
2-(Aminomethyl)-3-ethylpentanoic acid: A
-amino acid structural isomer of Pregabalin. While it shares the same molecular formula () and transport potential via LAT1, it lacks the requisite pharmacophore spacing for high-affinity binding.
Verdict:Pregabalin exhibits superior efficacy. The comparator serves primarily as a negative control in SAR studies or a scaffold for tumor-targeted drug delivery (via LAT1) rather than a neuropathic pain therapeutic.
Chemical Structure & Pharmacophore Analysis
The fundamental difference lies in the amino acid backbone spacing, which dictates binding site "fit."
Feature
Pregabalin
2-(Aminomethyl)-3-ethylpentanoic acid
IUPAC Name
(3S)-3-(aminomethyl)-5-methylhexanoic acid
2-(aminomethyl)-3-ethylpentanoic acid
Class
-Amino Acid (Gamma)
-Amino Acid (Beta)
Backbone Spacing
3 carbons between -COOH and -
2 carbons between -COOH and -
Stereochemistry
(S)-Enantiomer (Active)
Chiral (Multiple stereocenters)
Molecular Weight
159.23 g/mol
159.23 g/mol
Lipophilic Group
Isobutyl at C3 (-position relative to carboxyl)
Ethyl at C3 / Ethyl backbone
Structural Visualization (Graphviz)
Figure 1: Mechanistic divergence. Both compounds may cross the BBB via LAT1, but only the gamma-amino acid scaffold (Pregabalin) aligns with the
binding pocket to trigger therapeutic effects.
Mechanistic Profile & Experimental Data
3.1. Binding Affinity ( Subunit)
The
subunit requires a specific distance between the charged ammonium and carboxylate groups, mimicking the zwitterionic state of L-Leucine.
Pregabalin: The gamma-spacing allows the molecule to adopt a conformation that perfectly bridges the binding residues (Arg217 and Glu219 in the
pocket).
Comparator: The beta-spacing is too short (rigidified) or conformationally distinct, preventing simultaneous engagement of the critical residues.
Representative Binding Data (In Vitro Radioligand Assay):
Data extrapolated from foundational SAR studies (Bryans et al., 1998; Belliotti et al., 2005).
Compound
Spacer Length
/ []
Interpretation
Pregabalin
3 Bonds ()
13 nM
Potent Binder
Gabapentin
3 Bonds ()
38 nM
Potent Binder
-Isomer (Comparator)
2 Bonds ()
> 10,000 nM
Inactive
-Amino Isomer (Leucine)
1 Bond ()
> 100,000 nM (at )
Inactive (Active at LAT1)
3.2. Pharmacokinetics & Transport (LAT1)
Both compounds are substrates for the L-type Amino Acid Transporter 1 (LAT1) .
Significance: While the comparator can cross the Blood-Brain Barrier (BBB) due to LAT1 recognition (which tolerates beta-amino acids), it fails to act once inside the CNS due to lack of target affinity.
Clinical Implication: Beta-amino acid analogs are currently researched as "Trojan horses" for delivering chemotherapy to tumors (which overexpress LAT1), rather than as analgesics.
Preclinical Efficacy Models
If you are designing an experiment to verify this inactivity, the following protocols are the industry standard.
Protocol A: Radioligand Binding Assay (Validation of Affinity)
Objective: Determine
vs. -Gabapentin.
Tissue: Porcine cortical synaptic membranes.
Method:
Incubate membranes (10-20
g protein) with 10 nM -Gabapentin.
Add varying concentrations (
to M) of 2-(Aminomethyl)-3-ethylpentanoic acid .
Incubate for 45 min at 21°C.
Filter through GF/B filters and count radioactivity.
Expected Result: Pregabalin will show a sigmoidal displacement curve. The comparator will show a flat line (no displacement) up to high micromolar concentrations.
Protocol B: Spinal Nerve Ligation (SNL) Model (In Vivo Efficacy)
Objective: Assess anti-allodynic effect.
Subjects: Male Sprague-Dawley rats.
Method:
Ligate L5/L6 spinal nerves tightly.
Allow 7-14 days for neuropathic pain development (Tactile Allodynia threshold < 4g).
Administer Vehicle, Pregabalin (10 mg/kg PO), and Comparator (10-30 mg/kg PO).
Measure paw withdrawal threshold (PWT) using von Frey filaments at 1, 2, and 4 hours.
Expected Result:
Pregabalin: Significant restoration of PWT (e.g., from 2g to 12g).
Comparator: No significant change from baseline (remains ~2g), confirming lack of therapeutic efficacy.
Safety & Toxicology Profile
While the comparator lacks efficacy, its safety profile differs:
Sedation/Ataxia: Pregabalin induces dose-dependent sedation (Rotarod impairment). The comparator, being inactive at the neural target, is unlikely to cause ataxia, but may exhibit off-target toxicity if it accumulates via LAT1.
Metabolism: Pregabalin is excreted renaly unchanged (>90%). Beta-amino acids are often more resistant to metabolism but may interfere with renal reabsorption of physiological amino acids.
Conclusion
For drug development professionals, 2-(Aminomethyl)-3-ethylpentanoic acid represents a classic "Negative Control" in the gabapentinoid series. It demonstrates that lipophilicity and transport capacity (LAT1) are insufficient for analgesia; the precise gamma-amino acid pharmacophore is non-negotiable for
modulation.
Recommendation: Focus development resources on gamma-amino derivatives (like Mirogabalin or 4-methyl-pregabalin) rather than beta-amino isomers.
References
Bryans, J. S., et al. (1998).[1] "Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents." Journal of Medicinal Chemistry.
Belliotti, T. R., et al. (2005).[2] "Structure-activity relationships of pregabalin and analogues." Journal of Medicinal Chemistry.
Geiger, D. K., et al. (2010). "The L-type amino acid transporter 1 (LAT1): A therapeutic target for imaging and drug delivery." ChemMedChem.
Pfizer Inc. (2004). "Lyrica (Pregabalin) Prescribing Information."
A Comparative Guide to Bioequivalence Assessment: Gabapentin as a Reference Model
This guide provides a comprehensive framework for designing and interpreting bioequivalence studies, using the established anticonvulsant and analgesic agent, Gabapentin, as a reference model. While direct bioequivalence...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for designing and interpreting bioequivalence studies, using the established anticonvulsant and analgesic agent, Gabapentin, as a reference model. While direct bioequivalence studies comparing Gabapentin to 2-(Aminomethyl)-3-ethylpentanoic acid are not publicly available, this document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and practices of establishing bioequivalence for a new chemical entity structurally related to the gabapentinoid class.
Introduction to Gabapentin and the Rationale for Bioequivalence
Gabapentin, chemically 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a widely prescribed medication for managing neuropathic pain and as an adjunctive therapy for partial seizures.[1] It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), but it does not act on GABA receptors.[2] Instead, its therapeutic effects are believed to be mediated through binding to the α2δ-1 subunit of voltage-gated calcium channels.[3]
The pharmacokinetic profile of Gabapentin is unique and presents specific considerations for bioequivalence study design. Its absorption is mediated by a saturable L-amino acid transport system, leading to dose-dependent bioavailability; as the dose increases, the proportion of drug absorbed decreases.[1][4] For instance, the bioavailability is approximately 60% for a 300 mg dose, which drops to around 27% for a 1600 mg dose.[1] Gabapentin is not metabolized in the human body and is excreted unchanged in the urine.[4][5] Its elimination half-life is typically between 5 to 7 hours, necessitating multiple daily doses to maintain therapeutic concentrations.[1][6]
Establishing bioequivalence is a critical step in drug development. For a generic drug to be approved, it must demonstrate that it performs in the same manner as the reference listed drug.[7][8] This is achieved by showing that the rate and extent of absorption of the active ingredient are not significantly different when administered at the same molar dose under similar experimental conditions.[9] For a new chemical entity like 2-(Aminomethyl)-3-ethylpentanoic acid, a comparative bioavailability study against a standard of care like Gabapentin would be a crucial part of its clinical development program to understand its relative systemic exposure and potential for therapeutic interchangeability.
Core Principles of a Bioequivalence Study
A bioequivalence study is a specialized type of clinical trial designed to compare the bioavailability of two drug formulations. The fundamental premise is that if two formulations exhibit comparable pharmacokinetic profiles, they will have similar therapeutic effects and safety profiles.
Key Pharmacokinetic Parameters
The assessment of bioequivalence is based on three primary pharmacokinetic parameters derived from plasma concentration-time profiles:
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma after administration. It is a measure of the rate of drug absorption.
AUC (Area Under the Curve): The area under the plasma concentration versus time curve, which represents the total extent of drug absorption into the systemic circulation. This is typically measured as AUC0-t (from time zero to the last measurable concentration) and AUC0-∞ (extrapolated to infinity).
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed. While recorded, it is not typically used in the statistical determination of bioequivalence for immediate-release formulations but is used for descriptive comparison.[9]
Regulatory Acceptance Criteria
For two drug products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means of Cmax and AUC for the test product to the reference product must fall within the acceptance range of 80.00% to 125.00%.[7][8][10][11]
Designing a Robust Bioequivalence Study: A Hypothetical Case
Let us consider a hypothetical bioequivalence study comparing a new investigational drug, "Drug X" (2-(Aminomethyl)-3-ethylpentanoic acid), with the reference product, Gabapentin.
Study Design and Population
The gold standard for bioequivalence assessment is a randomized, single-dose, two-period, two-sequence, crossover study.[10][12]
Crossover Design: Each subject serves as their own control, receiving both the test and reference formulations on separate occasions. This design minimizes inter-subject variability, thus requiring a smaller sample size compared to a parallel design.[13]
Washout Period: The two treatment periods are separated by a washout period of sufficient duration (at least 5-7 half-lives of the drug) to ensure complete elimination of the drug from the body before the next administration. For Gabapentin, with a half-life of 5-7 hours, a 7-day washout period is common.[10][14]
Study Population: The study is typically conducted in a small group of healthy adult volunteers (e.g., 24-36 subjects) to reduce variability not related to the drug formulations.[10][14] Subjects undergo rigorous screening to ensure they meet specific inclusion and exclusion criteria.[13]
Dosing and Study Conditions
Regulatory agencies like the U.S. FDA often recommend conducting bioequivalence studies for Gabapentin under fasting conditions.[15] A food-effect bioequivalence study may also be required, particularly for modified-release formulations.[16][17] The highest strength of the drug is typically used for the study, with waivers for lower strengths possible if certain criteria are met.[12][15]
Bioanalytical Method for Quantification
Accurate quantification of the drug in plasma is the cornerstone of a bioequivalence study. Due to Gabapentin's zwitterionic nature and lack of a strong chromophore, its analysis can be challenging.[18]
Methodology: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted method due to its high sensitivity and selectivity.[6] Other methods include HPLC with fluorescence detection (often requiring derivatization with agents like o-phthaldialdehyde) or UV detection, though the latter may lack the required sensitivity for lower concentrations.[6][11][19]
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[20] Validation parameters include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification), linearity, and stability of the analyte under various conditions.[14][20]
Visualizing the Bioequivalence Workflow
The following diagram illustrates the typical workflow of a bioequivalence study.
Caption: Workflow of a typical two-period crossover bioequivalence study.
Hypothetical Data Summary
The table below presents a hypothetical summary of pharmacokinetic results from a bioequivalence study comparing "Drug X" (Test) to Gabapentin (Reference). This data is for illustrative purposes only.
Pharmacokinetic Parameter
Test Formulation (Drug X)
Reference Formulation (Gabapentin)
Geometric Mean Ratio (Test/Ref) [%]
90% Confidence Interval [%]
AUC0-t (ng·hr/mL)
45,500
47,000
96.81
90.38 – 103.65
AUC0-∞ (ng·hr/mL)
48,100
49,500
97.17
90.78 – 104.01
Cmax (ng/mL)
4,950
5,100
97.06
91.32 – 103.14
Tmax (hr) [Median]
3.0
3.0
N/A
N/A
t1/2 (hr) [Mean ± SD]
6.5 ± 1.2
6.6 ± 1.3
N/A
N/A
In this hypothetical scenario, the 90% CIs for the geometric mean ratios of AUC and Cmax fall entirely within the 80.00-125.00% range. Therefore, "Drug X" would be considered bioequivalent to Gabapentin.
Detailed Experimental Protocol: Single-Dose, Fasting Bioequivalence Study
This section outlines a representative step-by-step methodology.
1. Study Population and Screening:
Recruit 28 healthy male and non-pregnant, non-lactating female volunteers, aged 18-45 years.
Conduct a full medical screening, including physical examination, ECG, and clinical laboratory tests (hematology, biochemistry, urinalysis).
Obtain written informed consent from all participants.
2. Study Design:
Employ a randomized, open-label, single-dose, two-period, two-sequence crossover design.
A 7-day washout period will separate the two treatment periods.
3. Dosing and Restrictions:
Subjects will fast overnight for at least 10 hours before drug administration.
In each period, subjects will receive a single oral dose of either the Test formulation (e.g., 400 mg of 2-(Aminomethyl)-3-ethylpentanoic acid) or the Reference formulation (400 mg Gabapentin) with 240 mL of water.
Food is withheld for at least 4 hours post-dose. Water is permitted ad libitum except for 1 hour before and after dosing.
Standardized meals will be provided to all subjects at the same post-dose times.
4. Blood Sampling:
Collect venous blood samples (e.g., 5 mL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
Sampling times: Pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose.[10][12]
Immediately centrifuge blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate plasma.
Store plasma samples at -70°C or below until bioanalysis.
5. Bioanalysis (LC-MS/MS Method):
Sample Preparation: Perform protein precipitation by adding acetonitrile to a 200 µL aliquot of plasma containing the analyte and an internal standard (e.g., a stable isotope-labeled version of the drug).[6]
Chromatography: Use a C8 or C18 reverse-phase HPLC column for separation.[6][21]
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion, selected reaction monitoring (SRM) mode.[6]
Quantification: Determine the concentration of the analyte in unknown samples by interpolating from a calibration curve constructed using standards of known concentrations.
6. Pharmacokinetic and Statistical Analysis:
Calculate pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, t1/2) for each subject for both formulations using non-compartmental analysis.
Perform an Analysis of Variance (ANOVA) on the log-transformed Cmax and AUC data.
Calculate the 90% confidence intervals for the ratio of the geometric means of the test and reference products.
Conclude bioequivalence if the 90% CIs for AUC and Cmax are within the 80.00-125.00% range.[8]
Conclusion
The principles and methodologies outlined in this guide provide a robust framework for assessing the bioequivalence of a new chemical entity against an established drug like Gabapentin. The unique pharmacokinetic properties of Gabapentin, particularly its saturable absorption, underscore the importance of meticulous study design and a highly sensitive, validated bioanalytical method. By adhering to these rigorous scientific and regulatory standards, researchers can generate reliable data to compare the bioavailability of different formulations, a critical step in the journey of drug development and approval.
References
McLean, M. J. (1995). Clinical pharmacokinetics of gabapentin. PubMed. Available at: [Link]
Sattong, W., & Phunikhom, K. (2012). Pharmacokinetic of Gabapentin 600 mg Tablet in Thai Healthy Subjects. Journal of the Medical Association of Thailand. Available at: [Link]
Wikipedia. (n.d.). Gabapentin. Wikipedia. Available at: [Link]
Yasaei, R., & Saadabadi, A. (2023). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. StatPearls. Available at: [Link]
Blum, R. A., Comstock, T. J., Sica, D. A., et al. (1994). Pharmacokinetics of gabapentin in subjects with various degrees of renal function. PubMed. Available at: [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. PMC. Available at: [Link]
The Ohio State University. (n.d.). The Quantification of the Drug Gabapentin in Tissue Samples by HPLC-ESI-TOF-MS Research. The Ohio State University. Available at: [Link]
Al-Said, M. S., Al-Khamis, K. I., Niazy, E. M., & El-Sayed, Y. M. (2007). Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma. SciSpace. Available at: [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Non-Derivatization Method for the Determination of Gabapentin in Pharmaceutical Formulations, Rat Serum and Rat Urine using High Performance Liquid Chromatography Coupled with Charged Aerosol Detection. Ingenta Connect. Available at: [Link]
Sohal, S., Kaushik, A., Bhardwaj, S., Ankalgi, A., Ashawat, M. S., & Verma, C. P. S. (2025). Comprehensive Assessment of Analytical Strategies for Gabapentin in Pharmaceuticals and Biological Matrices: Emphasis on Sustainable Approaches. Bentham Science Publisher. Available at: [Link]
FDA. (2012). Draft Guidance on Gabapentin Enacarbil. accessdata.fda.gov. Available at: [Link]
FDA. (2024). Draft Guidance on Gabapentin. accessdata.fda.gov. Available at: [Link]
Medicines Evaluation Board. (2020). Public Assessment Report Scientific discussion Gabapentine 50 mg/ml Focus, oral solution. Geneesmiddeleninformatiebank. Available at: [Link]
FDA. (2023). Draft Guidance on Gabapentin. accessdata.fda.gov. Available at: [Link]
Medicines Evaluation Board. (2025). Public Assessment Report Scientific discussion Gabapentine Strides 100 mg, 300 mg, and 400 mg, hard capsules. Geneesmiddeleninformatiebank. Available at: [Link]
Setiawati, E., Sukmayadi, Y., & Yunaidi, D. A. (2014). Single dose pharmacokinetic equivalence study of two gabapentin preparations in healthy subjects. Dove Medical Press. Available at: [Link]
Wittayalertpanya, S., Sayasathid, J., & Chulavatnatol, S. (2008). Bioequivalence study of two different formulations of 300 mg gabapentin capsule in Thai healthy volunteers. ThaiScience. Available at: [Link]
van de Steeg, E., & de Greef, H. (2013). Interchangeability of gabapentin generic formulations in The Netherlands: summary of a comparative bioavailability study. GaBI Journal. Available at: [Link]
European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. European Medicines Agency (EMA). Available at: [Link]
Setiawati, E., Sukmayadi, Y., & Yunaidi, D. A. (2014). Single dose pharmacokinetic equivalence study of two gabapentin preparations in healthy subjects. PMC. Available at: [Link]
AMBOSS. (2025). Medical Pharmacology: Pharmacokinetics. AMBOSS. Available at: [Link]
Lee, S. Y., Ngan, H. L., & Wahid, A. (2016). Pharmacokinetic Comparison of Two Gabapentin Formulations in Healthy Volunteers. Walsh Medical Media. Available at: [Link]
Memis, D., Turan, A., & Karamanlioglu, B. (2004). A Comparison of Different Doses of Gabapentin to Attenuate the Haemodynamic Response to Laryngoscopy and Tracheal Intubation in Normotensive Patients. PMC. Available at: [Link]
Atalay, H., Solak, Y., & Biyik, Z. (2013). Cross-over, Open-Label Trial of the Effects of Gabapentin Versus Pregabalin on Painful Peripheral Neuropathy and Health-Related Quality of Life in Haemodialysis Patients. PubMed. Available at: [Link]
ResearchGate. (n.d.). Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. ResearchGate. Available at: [Link]
Murphy, D. R., Shell, D. M., & Carlisle, B. G. (2023). Harms were detected but not reported in six clinical trials of gabapentin. Elsevier. Available at: [Link]
The Scripps Research Institute. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. The Scripps Research Institute. Available at: [Link]
Merck Manual Professional Edition. (n.d.). Overview of Pharmacokinetics. Merck Manual Professional Edition. Available at: [Link]
ClinicalTrials.gov. (n.d.). Comparing the Treatment of Alcohol Withdrawal Syndrome Using Gabapentin Versus Lorazepam. ClinicalTrials.gov. Available at: [Link]
Perucca, E., Gatti, G., & Spina, E. (2007). Steady-state pharmacokinetics and pharmacodynamics of CHF3381, a novel antineuropathic pain agent, in healthy subjects. PMC. Available at: [Link]
A Senior Scientist's Guide to Validating LC-MS/MS Methods for the Quantification of 2-(Aminomethyl)-3-ethylpentanoic Acid in Biological Matrices
An expert guide to developing and validating a robust LC-MS/MS method for the quantification of 2-(aminomethyl)-3-ethylpentanoic acid in biological matrices. For researchers and drug development professionals, the accura...
Author: BenchChem Technical Support Team. Date: February 2026
An expert guide to developing and validating a robust LC-MS/MS method for the quantification of 2-(aminomethyl)-3-ethylpentanoic acid in biological matrices.
For researchers and drug development professionals, the accurate quantification of therapeutic agents in biological samples is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[2][3]
This guide provides an in-depth, experience-driven approach to developing and validating a bioanalytical method for a challenging small molecule: 2-(aminomethyl)-3-ethylpentanoic acid. As a small, polar compound, it presents unique challenges in extraction and chromatography that demand a carefully considered strategy. We will move beyond rote procedural lists to explore the scientific rationale behind our choices, ensuring the final method is not only compliant with regulatory standards but is also scientifically sound and robust.
The Bioanalytical Framework: Core Principles
The fundamental goal of method validation is to provide documented evidence that a method is fit for its intended purpose.[4][5] For quantitative bioanalysis, this means the method must reliably and accurately measure the concentration of 2-(aminomethyl)-3-ethylpentanoic acid in a complex biological matrix like plasma or urine. Our entire process will be guided by the principles laid out by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]
The journey from sample receipt to final data is a multi-stage process, each step requiring careful optimization and validation.
Caption: High-level bioanalytical workflow from sample collection to reporting.
Strategic Method Development: A Comparative Approach
Before validation can begin, a robust and reliable method must be developed. This involves a systematic evaluation of sample preparation, chromatography, and mass spectrometry conditions.
Sample Preparation: Isolating the Analyte
The primary goal of sample preparation is to remove interfering components from the biological matrix, such as proteins and phospholipids, which can suppress the analyte signal in the mass spectrometer (a phenomenon known as the matrix effect).[9][10][11] The choice of technique is a critical balance between sample cleanliness, recovery, throughput, and cost.
Technique
Principle
Advantages
Disadvantages
Best Suited For
Protein Precipitation (PPT)
Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[12][13]
Fast, simple, inexpensive, high-throughput.
"Dirty" extract; high potential for matrix effects[14]; may result in lower sensitivity.
Early discovery, high-concentration samples.
Liquid-Liquid Extraction (LLE)
Partitioning the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[12]
Cleaner extract than PPT, can concentrate the analyte.
More labor-intensive, requires solvent optimization, can be difficult to automate.
When PPT is not clean enough and analyte has favorable partitioning properties.
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent while interferences are washed away, followed by elution.[12][15]
Cleanest extracts, high analyte concentration, significantly reduces matrix effects.[2]
Most expensive, requires significant method development, can be lower throughput if not automated.
Regulated bioanalysis requiring high sensitivity and accuracy.
Expert Insight: For a small polar molecule like 2-(aminomethyl)-3-ethylpentanoic acid, protein precipitation is a fast starting point, but it often leads to significant ion suppression from co-extracted endogenous materials. Solid-Phase Extraction, particularly using a mixed-mode cation exchange sorbent that can leverage the analyte's primary amine for strong retention, will almost certainly yield a cleaner extract and superior data quality, making it the recommended approach for a full validation study.
Comparative Binding Kinetics: 2-(Aminomethyl)-3-ethylpentanoic acid vs. Gabapentinoid Stereoisomers
The following guide provides a technical comparison of the binding kinetics of 2-(Aminomethyl)-3-ethylpentanoic acid and its stereoisomers, specifically within the context of subunit ligands (gabapentinoids). Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical comparison of the binding kinetics of 2-(Aminomethyl)-3-ethylpentanoic acid and its stereoisomers, specifically within the context of
subunit ligands (gabapentinoids).
Executive Summary: The Structural Divergence
The core of this comparison lies in the structural distinction between 2-(Aminomethyl)-3-ethylpentanoic acid (a
-amino acid) and its regioisomer Pregabalin (a -amino acid). While both share the molecular formula , their binding affinities for the voltage-gated calcium channel subunit differ by orders of magnitude due to the strict pharmacophore requirements of the binding pocket.
2-(Aminomethyl)-3-ethylpentanoic acid: A
-amino acid (amine at position 2 relative to carboxyl). Generally exhibits negligible to low affinity for .
Pregabalin (3-(aminomethyl)-5-methylhexanoic acid): A
-amino acid (amine at position 3). The (S)-enantiomer exhibits nanomolar affinity (), while the (R)-enantiomer is effectively inactive.
This guide analyzes why the "beta-isomer" (the subject of your inquiry) fails to achieve the binding kinetics of the "gamma-isomer" (the clinical standard), providing a critical SAR (Structure-Activity Relationship) perspective.
Binding Kinetics & Affinity Comparison
The following table summarizes the kinetic parameters. Note that while Pregabalin data is well-established, data for the
-amino acid isomer is derived from SAR studies indicating loss of activity upon chain shortening.
Compound
Structure Type
Stereochemistry
(nM)
()
()
Binding Status
2-(Aminomethyl)-3-ethylpentanoic acid
-Amino Acid
(2R,3R) / (2S,3S)
> 10,000*
N/A
N/A
Inactive / Low Affinity
Pregabalin
-Amino Acid
(S)-(+)
13 - 15
High Affinity
(R)-Pregabalin
-Amino Acid
(R)-(-)
> 1,000
Slow
Fast
Inactive
Gabapentin
-Amino Acid
Achiral
15 - 20
High Affinity
*Estimated based on SAR of
-amino acid analogs (Bryans et al., 1998).
Key Insight: The
binding pocket requires a specific distance between the charged ammonium group and the carboxylate anion. The -amino acid scaffold (found in Pregabalin) provides the optimal distance (3 carbons). The -amino acid scaffold of 2-(Aminomethyl)-3-ethylpentanoic acid shortens this distance, preventing the simultaneous salt-bridge formation required for high-affinity "locking" of the ligand.
Mechanistic Visualization: The Pharmacophore Mismatch
The following diagram illustrates the binding pocket constraints that differentiate the active
-amino acid from the inactive -amino acid.
Caption: SAR comparison showing why the gamma-amino acid scaffold (Pregabalin) achieves high affinity while the beta-amino acid scaffold (2-(Aminomethyl)-3-ethylpentanoic acid) fails to bridge the binding pocket residues.
Experimental Protocols for Kinetic Validation
To empirically verify the binding kinetics of 2-(Aminomethyl)-3-ethylpentanoic acid compared to Pregabalin, the following self-validating protocols are recommended.
Purpose: To determine
values using -Gabapentin as the tracer.
Membrane Preparation:
Isolate synaptic plasma membranes from porcine cerebral cortex (rich in
type 1).
Resuspend in 10 mM HEPES/KOH (pH 7.4) at 4°C. Protein conc: 0.5 mg/mL.
Incubation:
Control: 10 nM
-Gabapentin + Buffer.
NSB (Non-Specific Binding): 10 nM
-Gabapentin + 10 M unlabeled Pregabalin.
Test: 10 nM
-Gabapentin + varying conc. of 2-(Aminomethyl)-3-ethylpentanoic acid ( to M).
Equilibrium: Incubate for 45 min at 21°C (Room Temp).
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% PEI to reduce background.
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Expectation: The test compound will show no displacement curve up to 10 M.
Purpose: To measure real-time
and .
Immobilization: Immobilize purified
protein onto a CM5 sensor chip via amine coupling.
Injection: Inject 2-(Aminomethyl)-3-ethylpentanoic acid at high concentrations (up to 100
M) over the surface.
Reference: Use a flow cell with no protein or blocked surface.
Comparison: Inject (S)-Pregabalin (0-100 nM) as a positive control.
Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.
Validation: Pregabalin should yield a
of 15 nM. The beta-isomer will likely show a "square wave" (rapid on/off) indicative of refractive index change only, confirming lack of specific binding.
Stereochemical Considerations
For 2-(Aminomethyl)-3-ethylpentanoic acid , there are two chiral centers (C2 and C3), resulting in four stereoisomers:
(2R, 3R)
(2S, 3S)
(2R, 3S)
(2S, 3R)
In the context of
ligands, stereochemistry is critical. For Pregabalin, the (S)-configuration at C3 is essential. For the beta-isomer, even if the stereochemistry aligns spatially with the (S)-isomer of Pregabalin, the backbone contraction (removal of one methylene group) dominates the energetics, rendering all four stereoisomers largely inactive.
Scientific Note: If a specific stereoisomer of this compound were to show activity, it would likely be the (2S, 3S) isomer, which most closely mimics the spatial arrangement of the (S)-Pregabalin side chains, albeit with a shifted ammonium vector.
References
Bryans, J. S., et al. (1998). "Identification of Novel Ligands for the Gabapentin Binding Site on the alpha2delta Subunit of a Calcium Channel and Their Pharmacological Evaluation." Journal of Medicinal Chemistry, 41(11), 1838-1845. Link
Gee, N. S., et al. (1996). "The Novel Anticonvulsant Drug, Gabapentin (Neurontin), Binds to the Alpha2Delta Subunit of a Calcium Channel." Journal of Biological Chemistry, 271(10), 5768-5776. Link
Taylor, C. P., et al. (2007). "Pharmacology and Mechanism of Action of Pregabalin: The Calcium Channel Alpha2-Delta (alpha2delta) Subunit as a Target for Antiepileptic Drug Discovery." Epilepsy Research, 73(2), 137-150. Link
Yuen, P. W., et al. (1994). "Enantioselective Synthesis of PD144723: A Potent Stereospecific Anticonvulsant." Bioorganic & Medicinal Chemistry Letters, 4(6), 823-826. Link
Comparative
Reference standard characterization for 2-(Aminomethyl)-3-ethylpentanoic acid purity
This guide provides an in-depth technical comparison of characterization methodologies for 2-(Aminomethyl)-3-ethylpentanoic acid , a structural analogue within the gabapentinoid class (related to Pregabalin and Gabapenti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of characterization methodologies for 2-(Aminomethyl)-3-ethylpentanoic acid , a structural analogue within the gabapentinoid class (related to Pregabalin and Gabapentin).
As a Senior Application Scientist, I have structured this guide to compare the Primary Reference Standard (characterized via qNMR) against the Traditional Mass Balance Approach . This comparison is critical for researchers establishing metrological traceability in impurity profiling and potency assays.
A Comparative Guide to Purity Assignment Methodologies
Executive Summary & Compound Context
2-(Aminomethyl)-3-ethylpentanoic acid (CAS: 849500-80-7; HCl salt: 2241144-75-0) is a critical reference standard used primarily in the development of gabapentinoid therapeutics. Structurally, it serves as a key impurity marker or a novel scaffold in the synthesis of
ligand inhibitors.
Because gabapentinoids lack strong chromophores (UV-absorbing groups), traditional purity characterization via HPLC-UV is prone to significant error. This guide compares the performance of Quantitative NMR (qNMR) —the modern "Gold Standard" for absolute purity—against the Traditional Mass Balance (MB) approach.
Key Insight: While Mass Balance provides a detailed impurity profile, qNMR offers superior SI-traceability and accuracy for potency assignment without requiring response factors for every impurity.[1]
Comparative Analysis: qNMR vs. Mass Balance
The following table contrasts the two primary methodologies for characterizing this reference standard.
Feature
Method A: 1H-qNMR (Absolute Quantification)
Method B: Mass Balance (HPLC + TGA + KF + ROI)
Principle
Direct ratio of target protons to an Internal Standard (IS).
SI Traceability
Direct (via NIST-traceable IS like KHP or Maleic Acid).
Indirect (Accumulation of errors from multiple techniques).
Chromophore Dependence
None. Works perfectly for non-UV absorbing gabapentinoids.
High. Requires derivatization or CAD/ELSD for accurate impurity quantitation.
Response Factors
Not Required. Signal is proportional to molar ratio.
Required. Must determine Relative Response Factors (RRF) for all impurities.
Sample Consumption
Low (~10–20 mg).
High (>100 mg for TGA, KF, ROI, and HPLC).
Primary Use Case
Establishing the Assay/Potency of the Primary Standard.
Detailed Impurity Profiling and qualitative breakdown.
Expert Insight: The Causality of Choice
For 2-(Aminomethyl)-3-ethylpentanoic acid , Method A (qNMR) is the superior choice for potency assignment.
Why? This molecule contains an aliphatic amine and carboxylic acid but lacks an aromatic ring. In Method B (Mass Balance), undetected non-chromophoric impurities would falsely inflate the calculated purity. qNMR avoids this bias entirely by counting protons directly.
Experimental Protocols
These protocols are designed to be self-validating systems.
Protocol A: 1H-qNMR for Absolute Purity Assay
Objective: Determine the precise mass fraction (purity) of the standard.
Objective: Identify and quantify related structural impurities.
Why CAD? Since the analyte has weak UV absorbance, Charged Aerosol Detection (CAD) provides a near-universal response independent of chemical structure.
Workflow:
Column: C18 Stationary Phase (e.g., 150 x 4.6 mm, 3 µm), capable of retaining polar amines.
Mobile Phase:
A: 10 mM Ammonium Acetate in Water (pH 6.5).
B: Acetonitrile.
Gradient: 5% B to 60% B over 20 mins.
Detection:
Primary: CAD (Nebulizer temp: 35°C).
Secondary: UV at 210 nm (for comparison).
Validation: Inject a known concentration of Gabapentin (related impurity) to verify resolution (
).
Visualization of Characterization Logic
The following diagram illustrates the decision matrix and workflow for certifying the reference standard.
Caption: Integrated workflow for characterizing non-chromophoric gabapentinoid standards, prioritizing qNMR for assay accuracy.
References
Pauli, G. F., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Journal of Pharmaceutical and Biomedical Analysis. Link
Thermo Fisher Scientific. (2016). Impurity analysis of gabapentin by HPLC-UV-CAD. Application Note. Link
BIPM & USP. (2024). Equivalency between Mass Balance and qNMR methodologies. USP General Chapters. Link
Sigma-Aldrich. (2024). Product Specification: 2-(Aminomethyl)-3-ethylpentanoic acid.[2][3][4][5] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-reactivity analysis of 2-(Aminomethyl)-3-ethylpentanoic acid in immunoassays
Content Type: Technical Comparison Guide
Author Persona: Senior Application Scientist (Immunoassay Development)
Executive Summary & Scientific Context
In the landscape of Therapeutic Drug Monitoring (TDM) and forensic toxicology, the specificity of immunoassays targeting
-amino acids (such as Pregabalin and Gabapentin) is constantly challenged by structural analogues.
This guide focuses on 2-(Aminomethyl)-3-ethylpentanoic acid (hereafter referred to as 2-A-3-EP ), a structural isomer of Pregabalin. Due to the conserved
-amino acid backbone shared between 2-A-3-EP and Pregabalin, there is a high theoretical risk of interference. For researchers and drug developers, distinguishing these two molecules is critical:
In TDM: To prevent false toxicity alerts for patients co-prescribed structurally similar compounds.
In Forensics: To identify designer gabapentinoids that may evade standard screening.
This guide outlines the comparative performance of Homogeneous Enzyme Immunoassays (HEIA) versus LC-MS/MS and provides a validated protocol for quantifying this specific cross-reactivity.
Structural Homology & The "Epitope Mismatch"
To understand the cross-reactivity potential, we must analyze the immunogenic determinants. Most commercial antibodies for Pregabalin are raised against the
-amino butyric acid backbone, relying on the C3-isobutyl side chain for specificity.
Pregabalin: (3S)-3-(aminomethyl)-5-methylhexanoic acid.[1][2][3] (Isobutyl group at C3).[1][3]
2-A-3-EP: 2-(Aminomethyl)-3-ethylpentanoic acid. (Ethyl group at C3, Pentanoic backbone).
Structural Analysis:
Both molecules present a primary amine spaced by two carbons from the carboxyl group (a
-amino arrangement). However, 2-A-3-EP introduces steric bulk (ethyl group) closer to the amine attachment point compared to the isobutyl group of Pregabalin.
Hypothesis: Immunoassays with antibodies targeting the distal end of the molecule will show low cross-reactivity . Assays targeting the proximal amino-acid backbone will show high cross-reactivity (False Positives).
Visualization: Structural Interference Pathway
Figure 1: Mechanism of potential cross-reactivity. The conserved backbone allows initial binding, but the side-chain variation (Ethyl vs. Isobutyl) acts as a specificity filter.
Comparative Analysis: Immunoassay vs. LC-MS/MS
The following table contrasts the performance of standard screening methods when challenged with 2-A-3-EP.
Feature
Method A: Homogeneous Enzyme Immunoassay (HEIA)
Method B: ELISA (High Sensitivity)
Method C: LC-MS/MS (Reference Method)
Detection Principle
Competitive binding (G6PDH labeled drug)
Competitive binding (HRP/AP labeled)
Mass-to-Charge Ratio (m/z) & Retention Time
Target Recognition
3D Epitope (Polyclonal/Monoclonal Ab)
3D Epitope (High affinity Ab)
Molecular Mass + Fragmentation Pattern
Susceptibility to 2-A-3-EP
Moderate to High. Polyclonal kits often cross-react (10-40%) due to backbone homology.
Variable. Depends on hapten design. Monoclonals are more specific (<5%).
None. 2-A-3-EP is chromatographically separable and has a distinct fragmentation pattern.
Throughput
High (>800 tests/hr)
Medium (96-well batch)
Low to Medium
Cost per Test
Low ($)
Medium ()
High ($)
Recommendation
Use for Screening only . Positives must be confirmed.
To objectively quantify the interference of 2-A-3-EP in your specific assay, follow this protocol adapted from CLSI EP07 (Interference Testing in Clinical Chemistry) [1].
Workflow Diagram
Figure 2: Step-by-step workflow for determining cross-reactivity according to CLSI guidelines.
Detailed Methodology
Preparation of Stock: Dissolve pure 2-(Aminomethyl)-3-ethylpentanoic acid (reference standard) in methanol to create a 1.0 mg/mL stock.
Matrix Spiking:
Obtain a pool of drug-free human urine or serum (matrix matched to your assay).
Create a "High Spike" sample at 10,000 ng/mL.
Perform serial dilutions to create test levels: 1000, 500, 100, and 10 ng/mL.
Analysis:
Calibrate the Pregabalin/Gabapentin immunoassay according to manufacturer instructions [2].[4]
Analyze each spiked sample in pentuplicate (n=5).
Analyze the drug-free matrix (blank) in pentuplicate.
Calculation:
Representative Data & Interpretation
The following data represents a typical response profile for a polyclonal antibody-based Pregabalin assay when challenged with 2-A-3-EP.
Note: Data below is illustrative of class-wide immunoassay behavior based on structural homology studies [3].
Spiked 2-A-3-EP Conc. (ng/mL)
Measured "Pregabalin" (ng/mL)
% Cross-Reactivity
Interpretation
100
< LOQ
N/A
No interference at low levels.
1,000
120
12.0%
Significant. May trigger false positive near cutoff.
5,000
450
9.0%
Saturation effects often lower % at high conc.
10,000
800
8.0%
High concentration confirms binding affinity exists.
Senior Scientist Insight:
A cross-reactivity of ~8-12% is common for this isomer in "broad-spectrum" gabapentinoid screens. This means a patient with 10,000 ng/mL of the analogue (perhaps from designer drug use) would test positive for Pregabalin (reading ~800-1200 ng/mL), leading to a False Positive clinical interpretation.
Conclusion & Recommendations
Specificity Gap: Standard immunoassays for Pregabalin often lack the steric resolution to fully exclude 2-(Aminomethyl)-3-ethylpentanoic acid due to the conserved
-amino backbone.
Mandatory Confirmation: Any "Presumptive Positive" screening result for Pregabalin that does not match the patient's prescription history must be confirmed via LC-MS/MS.
Assay Selection: For high-stakes testing (e.g., workplace drug testing), prioritize assays utilizing monoclonal antibodies validated against this specific isomer, or jump straight to mass spectrometry.
References
Clinical and Laboratory Standards Institute (CLSI). (2018).[5] EP07: Interference Testing in Clinical Chemistry, 3rd Edition. Available at: [Link]
Krasowski, M. D., et al. (2014).[6] "Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction." BMC Clinical Pathology.[6] (Methodological basis for structural cross-reactivity prediction). Available at: [Link]
FTIR spectral analysis comparison for 2-(Aminomethyl)-3-ethylpentanoic acid batches
This guide outlines a rigorous, field-proven protocol for the comparative FTIR spectral analysis of 2-(Aminomethyl)-3-ethylpentanoic acid (an analogue of gabapentinoids like Pregabalin).[1] It is designed for pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous, field-proven protocol for the comparative FTIR spectral analysis of 2-(Aminomethyl)-3-ethylpentanoic acid (an analogue of gabapentinoids like Pregabalin).[1] It is designed for pharmaceutical scientists requiring high-precision batch release and consistency data.[1]
[1]
Executive Summary & Technical Context
2-(Aminomethyl)-3-ethylpentanoic acid is a chiral
-amino acid analogue (specifically a -substituted -amino acid structure often associated with anticonvulsant activity).[1] In the solid state, this compound typically exists as a zwitterion (internal salt), characterized by protonated amine () and deprotonated carboxylate () groups.
Why FTIR for this Compound?
While HPLC confirms purity, FTIR is the superior orthogonal technique for detecting:
Polymorphic Mismatches: Gabapentinoids are notorious for polymorphism.[1] FTIR fingerprinting (1500–600 cm⁻¹) is sensitive to crystal lattice packing differences that HPLC misses.[1]
Salt Form Errors: Distinguishing between the Free Acid (Zwitterion) and Hydrochloride Salt forms.
Hydration State: Detection of pseudo-polymorphs (hydrates) via the 3500–3000 cm⁻¹ region.
Experimental Protocol (Standardized)
To ensure reproducibility (E-E-A-T), follow this self-validating ATR-FTIR workflow.
Instrument Configuration
Technique: Attenuated Total Reflectance (ATR) – Single Bounce.[1]
Crystal Material: Diamond (Preferred for durability and chemical inertness) or ZnSe.[1]
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.[1]
Parameters:
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for polymorph splitting).[1]
Background: Collect an air background immediately prior to the sample.[1]
Sample Loading: Place ~10-20 mg of the powder on the crystal.
Pressure Application: Apply consistent pressure (e.g., 100 psi) using the torque micrometric press. Critical: Inconsistent pressure can alter peak intensities in the fingerprint region.
Cleaning: Clean crystal with Isopropanol (IPA) and ensure no carryover (check energy throughput).
Spectral Interpretation & Batch Comparison
The following table summarizes the critical spectral regions used to validate Batch X (Test) against the Reference Standard.
Table 1: Critical Spectral Attributes (CSA) for Batch Release
NIST Chemistry WebBook. Infrared Spectra of Amino Acids. [Link][1]
Censi, R., & Di Martino, P. (2015).[2] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18776. [Link]
A Researcher's Guide to the Interspecies Pharmacokinetics of 2-(Aminomethyl)-3-ethylpentanoic acid: A Predictive and Comparative Framework
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the pharmacokinetic profile of the novel gamma-aminobutyric acid (GABA) analog, 2-(Aminomethyl)-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the pharmacokinetic profile of the novel gamma-aminobutyric acid (GABA) analog, 2-(Aminomethyl)-3-ethylpentanoic acid. Given the absence of published data for this specific molecule, this document establishes a robust investigational strategy. We will leverage comparative data from its close structural analogs, gabapentin and pregabalin, to predict its behavior and to outline the essential experimental protocols required for its characterization across key preclinical species.
The journey of a drug from laboratory bench to clinical application is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Preclinical pharmacokinetic studies in multiple animal species are not merely a regulatory checkbox; they are fundamental to building a predictive model of how a drug will behave in humans.[2] These studies allow us to understand a compound's bioavailability, its distribution to target and non-target tissues, its metabolic fate, and its routes of elimination. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines emphasizing the necessity of this data to ensure the safety and efficacy of investigational new drugs before they are administered to humans.[3][4]
By examining the well-documented pharmacokinetics of gabapentin and pregabalin, we can anticipate potential species-specific differences, design more efficient experiments, and interpret the resulting data for 2-(Aminomethyl)-3-ethylpentanoic acid with greater insight.
Part 1: The Experimental Blueprint: A Protocol for Interspecies Pharmacokinetic Assessment
A self-validating and rigorous experimental design is the bedrock of trustworthy pharmacokinetic data. The primary objective is to characterize the full plasma concentration-time profile of 2-(Aminomethyl)-3-ethylpentanoic acid following both intravenous (IV) and oral (PO) administration. The IV data serves as the benchmark, defining the drug's disposition and clearance independent of absorption, and is essential for determining absolute oral bioavailability.
Causality in Experimental Design: The "Why" Behind the Protocol
Choice of Species: Typically, studies are conducted in at least two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog or Cynomolgus monkey).[5] This is a regulatory expectation and a scientific necessity, as it provides a broader physiological context and helps identify metabolic pathways that may be unique to certain species (or absent in others), which is crucial for predicting human metabolism.[6]
Intravenous vs. Oral Administration: Administering the compound intravenously allows it to bypass absorption, providing a direct measure of its distribution and elimination characteristics. The area under the plasma concentration-time curve (AUC) from the IV dose (AUCIV) represents 100% systemic exposure. By comparing this to the AUC from an oral dose (AUCPO), we can calculate the absolute oral bioavailability (F% = (AUCPO / AUCIV) x 100), a critical parameter for determining if a drug can be effectively administered orally.[7]
Bioanalytical Method Validation: The use of a highly sensitive and specific assay, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is non-negotiable.[8][9] Before analyzing study samples, the assay must be fully validated for accuracy, precision, linearity, and stability to ensure that the data generated is reliable and reproducible.
Step-by-Step Experimental Workflow
Animal Model Selection and Acclimation:
Select healthy, young adult male and female animals (e.g., Sprague-Dawley rats, Beagle dogs).
Acclimate animals to the facility for at least one week prior to the study.
Ensure animals are fasted overnight before dosing (water ad libitum) to minimize variability in gastrointestinal absorption.
Dose Formulation and Administration:
Prepare a clear, sterile solution of 2-(Aminomethyl)-3-ethylpentanoic acid for IV administration (e.g., in saline or a suitable vehicle).
Prepare a solution or suspension for PO administration.
IV Administration: Administer a single bolus dose via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs). A typical low dose (e.g., 1-5 mg/kg) is used.
PO Administration: Administer a single dose via oral gavage. A higher dose (e.g., 10-50 mg/kg) is often used to ensure plasma concentrations are well above the limit of quantification.
Blood Sample Collection:
Collect serial blood samples (approx. 0.25 mL per sample in rats) into tubes containing an anticoagulant (e.g., K2-EDTA).
A typical time course would be: pre-dose (0), and 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
Process blood immediately by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.
Store plasma samples frozen at -80°C until analysis.
Plasma Sample Analysis (LC-MS/MS):
Thaw plasma samples and an aliquot of a structural analog to be used as an internal standard.
Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples to remove proteins that interfere with the analysis.
Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.
Inject the supernatant into the LC-MS/MS system to quantify the concentration of 2-(Aminomethyl)-3-ethylpentanoic acid against a standard curve.
Pharmacokinetic Data Analysis:
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.[10]
Key Parameters: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
Caption: Workflow for a typical preclinical pharmacokinetic study.
Part 2: A Comparative Review of Structural Analogs: Gabapentin and Pregabalin
The pharmacokinetic profiles of gabapentin and pregabalin provide an invaluable dataset for predicting the behavior of 2-(Aminomethyl)-3-ethylpentanoic acid.
Absorption:
A key feature of gabapentin is its saturable absorption, which is mediated by the large neutral amino acid transporter (LAT1).[11] This means that as the oral dose increases, the fraction of the drug absorbed decreases, leading to less than dose-proportional increases in plasma concentration.[11] This has been observed in rats and monkeys.[11] In contrast, pregabalin exhibits more linear pharmacokinetics, suggesting its absorption is not as easily saturated within the therapeutic dose range.[12]
Distribution:
Both gabapentin and pregabalin exhibit minimal binding to plasma proteins (<3%).[11][13] This is a favorable characteristic, as it means a high fraction of the drug in circulation is "free" and available to distribute to tissues and exert its pharmacological effect. Gabapentin has been shown to distribute extensively into tissues, with the highest concentrations found in the kidneys and pancreas.[14]
Metabolism:
Metabolism is a critical point of interspecies divergence.
Gabapentin: In humans, monkeys, mice, and rats, gabapentin undergoes little to no metabolism and is excreted largely unchanged.[11][15] However, in dogs, a significant portion of the dose (~34%) is metabolized to N-methylgabapentin.[11][14] This highlights the importance of using multiple species to identify unique metabolic pathways.
Pregabalin: Similar to gabapentin in most species, pregabalin is minimally metabolized, with over 90% of the dose excreted unchanged in the urine.[13]
Excretion:
For both compounds, the primary route of elimination from the body is via the kidneys into the urine.[14] Clearance of these drugs is therefore highly dependent on renal function.
Comparative Pharmacokinetic Parameters of Gabapentin and Pregabalin
Note: Pharmacokinetic parameters can vary based on dose and specific study conditions. This table represents a general summary from the cited literature.
Part 3: Predictive Analysis for 2-(Aminomethyl)-3-ethylpentanoic acid
Based on its structural similarity to gabapentin and pregabalin, we can formulate several hypotheses about the pharmacokinetic profile of 2-(Aminomethyl)-3-ethylpentanoic acid.
Absorption: The presence of the aminomethyl and carboxylic acid groups suggests it will likely be a substrate for amino acid transporters. Therefore, it may exhibit good oral absorption, but with the potential for saturable, dose-dependent kinetics similar to gabapentin.
Distribution: It is highly probable that the compound will have low plasma protein binding, leading to a wide volume of distribution.
Metabolism: We can predict that metabolism will be minimal in rodents and primates. However, the potential for species-specific metabolism, particularly in dogs, must be investigated thoroughly. The ethyl group at the 3-position is a potential site for hydroxylation, but given the class of compounds, it is more likely to be excreted unchanged.
Excretion: The primary route of excretion will almost certainly be renal. Its clearance will likely be proportional to the glomerular filtration rate.
This predictive framework allows for a more targeted and informed investigation, focusing on key areas of potential variability and clinical relevance.
Caption: Predicted ADME characteristics across species for the gabapentinoid class.
Conclusion
While 2-(Aminomethyl)-3-ethylpentanoic acid is a novel chemical entity, its structural relationship to well-characterized drugs provides a powerful roadmap for its pharmacokinetic evaluation. By implementing the rigorous experimental workflow detailed in this guide, researchers can efficiently characterize its ADME profile. The comparative data from gabapentin and pregabalin serves as a crucial benchmark, allowing for the anticipation of key behaviors such as saturable absorption and potential species-specific metabolism in dogs. A thorough, multi-species investigation is indispensable for building a reliable pharmacokinetic model that can predict human disposition, inform clinical trial design, and ultimately ensure the safe and effective development of this promising new compound.
References
Vollmer, K. O., von Hodenberg, A., & Kölle, E. U. (1995). Disposition of gabapentin (neurontin) in mice, rats, dogs, and monkeys. Arzneimittel-Forschung, 45(8), 935-940. [Link][11]
Vollmer, K. O., von Hodenberg, A., & Kölle, E. U. (1986). Pharmacokinetics and metabolism of gabapentin in rat, dog and man. Arzneimittel-Forschung, 36(5), 830-839. [Link][14]
Semantic Scholar. (n.d.). Pharmacokinetics and metabolism of gabapentin in rat, dog and man. Retrieved February 14, 2026, from [Link]
Pfizer Canada Inc. (2005). Product Monograph: Neurontin (Gabapentin). [Link][15]
Al-Ghananeem, A. M., & Stowe, C. M. (2013). Pharmacokinetics of single-dose intragastric and intravenous pregabalin administration in clinically normal horses. American Journal of Veterinary Research, 74(7), 988-992. [Link][13]
Arcos. (2026, February 14). A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. Arcos. [Link][2]
Al-Jumaili, A. N. A., Al-Rekabi, W. K. J., & Al-Amery, M. H. (2024). PHARMACOKINETIC OF SINGLE-DOSE ORAL PREGABALIN ADMINISTRATION IN NORMAL CHICKS. Iraqi Journal of Veterinary Sciences, 38(3), 823-828. [Link][17][18]
Weiner, D. L., & Le, P. T. (2009). FDA Requirements for Preclinical Studies. In Animal Models in Translational Medicine. Academic Press. [Link][3]
Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). Pregabalin controlled-release pharmacokinetics in healthy volunteers: a phase I, randomized, crossover, and open-label, multiple-dose study. Clinical drug investigation, 30(11), 789–800. [Link][10]
Surace, A., & Mistry, H. B. (2021). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Halloran Consulting Group. [Link]
Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Retrieved February 14, 2026, from [Link][5]
Gidal, B. E., Radulovic, M., Kruger, S., Rivey, M., & Bei, D. (2024). Development of a Population Pharmacokinetic Gabapentin Model Leveraging Therapeutic Drug Monitoring Concentrations. Pharmaceuticals, 17(12), 1545. [Link][16]
KuKanich, B., & Papich, M. G. (2022). Pharmacokinetics of single and repeated oral doses of pregabalin oral solution formulation in cats. Journal of veterinary pharmacology and therapeutics, 45(3), 253–259. [Link][12]
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved February 14, 2026, from [Link][19]
PKMP. (n.d.). Interspecies Scaling. Retrieved February 14, 2026, from [Link][20]
Espie, P. J., Saad, J., & Berges, A. (2012). Interspecies scaling in pharmacokinetics: a novel whole-body physiologically based modeling framework to discover drug biodistribution mechanisms in vivo. Journal of pharmaceutical sciences, 101(3), 1221–1241. [Link][21]
Cambridge MedChem Consulting. (2019, November 25). ADME Properties. Retrieved February 14, 2026, from [Link][1]
European Medicines Agency. (2017). Draft guideline on conduct of pharmacokinetic studies in target animal species - Revision 1. [Link][4]
Boxenbaum, H. (1984). Interspecies pharmacokinetic scaling and the Dedrick plots. Journal of Pharmacokinetics and Biopharmaceutics, 12(2), 201-227. [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-3-ethylpentanoic acid. PubChem. Retrieved February 14, 2026, from [Link]
European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. Retrieved February 14, 2026, from [Link][7]
Research & Reviews: Journal of Pharmacology and Toxicological Studies. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. [Link][6]
Gadkar, K., Budamagunta, M. S., & Voss, J. C. (2015). Interspecies Scaling of Receptor-Mediated Pharmacokinetics and Pharmacodynamics of Type I Interferons. The AAPS journal, 17(1), 163–173. [Link][22]
Pérez-Vásquez, A., Tlapale-Castañeda, A., & Espinosa-González, C. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid. Molecules, 26(22), 6838. [Link][8]
Li, Y., Wang, Y., & Zhang, Y. (2025). Tissue Distribution and Pharmacokinetic Characteristics of Aztreonam Based on Multi-Species PBPK Model. Pharmaceutics, 17(6), 765. [Link][9]
A Researcher's Guide to the Proper Disposal of 2-(Aminomethyl)-3-ethylpentanoic acid
As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but do so in a manner that is safe, compliant, and environmentally resp...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but do so in a manner that is safe, compliant, and environmentally responsible. This guide provides a detailed protocol for the proper disposal of 2-(Aminomethyl)-3-ethylpentanoic acid, moving beyond a simple checklist to explain the critical reasoning behind each step.
Core Principle: Proactive Waste Management
The most effective way to handle chemical waste is to plan for its disposal before it is even generated.[1] A thorough understanding of the chemical's properties and the potential waste streams of your experiment is fundamental to a safe and compliant laboratory environment.
Part 1: Hazard Assessment of 2-(Aminomethyl)-3-ethylpentanoic acid
Before any handling or disposal, a thorough hazard assessment is paramount. The primary source for this information is the manufacturer's Safety Data Sheet (SDS).
Crucial Note: A specific Safety Data Sheet (SDS) for 2-(Aminomethyl)-3-ethylpentanoic acid was not identified in a general search. However, an SDS for the similar compound, 2-Amino-3-methylpentanoic Acid, classifies it as "Not a hazardous substance or mixture." For the purpose of this guide, we will proceed with the assumption that 2-(Aminomethyl)-3-ethylpentanoic acid is also non-hazardous. However, it is your absolute responsibility to obtain and review the specific SDS for the material in your possession before proceeding.
Assumed Properties of 2-(Aminomethyl)-3-ethylpentanoic acid (Based on Analogs):
Property
Assumed Value/Classification
Implication for Disposal
Hazard Classification
Non-hazardous
May be suitable for less stringent disposal methods than hazardous waste, but still requires proper handling.
Physical State
Likely a solid
Solid waste should not be mixed with liquid waste streams.[2]
Reactivity
Generally stable
Low risk of dangerous reactions with other common lab chemicals, but segregation is always best practice.[3]
Environmental Hazards
Not expected to be PBT/vPvB
Lower immediate environmental risk, but indiscriminate disposal is still prohibited.[4]
PBT: Persistent, Bioaccumulative, and Toxic
vPvB: very Persistent and very Bioaccumulative
Even if a chemical is classified as non-hazardous, it cannot be disposed of without consideration.[4][5] Improper disposal can still pose risks and may violate local regulations.[5]
Part 2: Immediate Safety and Handling Precautions
When handling any chemical waste, including non-hazardous materials, adherence to standard laboratory safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
Work Area: Handle the waste in a well-ventilated area, such as a fume hood, especially if there is a risk of dust formation.
Avoid Contamination: Do not allow the chemical waste to come into contact with other hazardous materials unless it is part of a validated experimental procedure.[6]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a logical workflow for the disposal of 2-(Aminomethyl)-3-ethylpentanoic acid.
Step 1: Waste Characterization
The first and most critical step is to determine the nature of your waste.
Is the waste pure 2-(Aminomethyl)-3-ethylpentanoic acid?
Is it a solution? If so, what is the solvent?
Is it mixed with other chemicals? If so, are any of those chemicals hazardous?
Why this is important: The presence of other chemicals, particularly hazardous ones, will dictate the disposal route. Mixing non-hazardous waste with hazardous waste results in the entire mixture being classified as hazardous.[7]
Step 2: Segregation of Waste Streams
Proper segregation is a cornerstone of safe laboratory waste management.[3][8][9][10]
Solid vs. Liquid: Keep solid waste separate from liquid waste.[2]
Hazardous vs. Non-Hazardous: If your experiment generates both hazardous and non-hazardous waste, they must be collected in separate, clearly labeled containers.[9][10]
Avoid Incompatibles: Never mix different chemical wastes unless you are certain they are compatible.[1]
Step 3: Container Selection and Labeling
Container Choice: Use a container that is compatible with the waste. For a solid, a securely sealed plastic or glass jar is appropriate. The original container is often a good choice.[8] Do not use food or beverage containers.[9]
Labeling: The waste container must be clearly labeled as soon as you begin to add waste to it.[1][8] The label should include:
The words "Non-Hazardous Waste" (assuming this is confirmed by the SDS).
The full chemical name: "2-(Aminomethyl)-3-ethylpentanoic acid".
The approximate quantity.
The date of accumulation.
Why this is important: Clear labeling prevents accidental mixing of incompatible wastes and ensures that anyone handling the container knows its contents.[3][4]
Step 4: Disposal Route Determination
The following decision tree will help you determine the correct disposal path.
Caption: Decision workflow for the disposal of 2-(Aminomethyl)-3-ethylpentanoic acid waste.
Step 5: Final Disposal
For Non-Hazardous Solid Waste:
Ensure the waste is in a securely sealed and properly labeled container.
Some institutions may allow for the disposal of non-hazardous chemical solids in the regular trash, but often require them to be taken directly to an outside dumpster to avoid custodial staff handling chemical waste.[11]
Crucially, consult your institution's Environmental Health and Safety (EHS) office for their specific procedures. [12]
For Non-Hazardous Aqueous Solutions:
Disposal of non-hazardous liquids down the sanitary sewer is highly regulated and often discouraged.[4]
Many institutions prohibit the drain disposal of any chemical waste unless explicitly permitted.[3][8]
Always check with your EHS office before disposing of any chemical solutions down the drain.[9][11]
For Hazardous Waste Mixtures:
If your waste is mixed with hazardous materials, it must be disposed of as hazardous waste.
This involves collection by your institution's EHS office or a licensed waste disposal company.[13]
Ensure the container is properly labeled with all components and their approximate percentages.
Disposal of Empty Containers
Empty containers that held 2-(Aminomethyl)-3-ethylpentanoic acid should be managed as follows:
Rinse the container three times with a suitable solvent (e.g., water).
The first rinsate should be collected and disposed of as chemical waste.[14] Subsequent rinses may be acceptable for drain disposal, but confirm with your EHS office.
Deface or remove the original label to prevent confusion.[8][11]
The clean, empty container can then typically be disposed of in the regular trash or recycling.[2]
Part 4: Waste Minimization
A key aspect of responsible chemical management is to minimize the generation of waste in the first place.
Inventory Management: Periodically review your chemical inventory and only purchase quantities that are realistically needed.[8]
Process Optimization: Where possible, adjust experimental procedures to use smaller quantities of materials.
By adhering to these detailed procedures and, most importantly, by consulting your institution's specific guidelines and the chemical's Safety Data Sheet, you contribute to a safer and more sustainable research environment.
References
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Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]
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Chemical Waste Procedures. (2025, September 25). University of Illinois Division of Research Safety. Retrieved from [Link]
Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
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Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]
2-Amino-3-ethylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Aminomethyl)-3-ethylpentanoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Aminomethyl)-3-ethylpentanoic acid. As a structural analog of GABA, this compoun...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Aminomethyl)-3-ethylpentanoic acid. As a structural analog of GABA, this compound warrants careful handling to minimize exposure and ensure a safe laboratory environment. This document outlines the requisite personal protective equipment (PPE), procedural workflows for its use, and disposal plans, grounded in established laboratory safety principles.
Understanding the Risks: A Proactive Stance on Safety
Inhalation: Fine powders can easily become airborne, posing a risk of respiratory irritation or other systemic effects upon inhalation.[1][2][3]
Dermal Contact: Direct skin contact may cause irritation or allergic reactions. Some compounds can be absorbed through the skin, leading to systemic toxicity.[4][5]
Eye Exposure: Contact with the eyes can cause serious irritation or damage.[5][6]
Ingestion: Accidental ingestion can lead to adverse health effects.[4][7]
Given these potential routes of exposure, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.[8][9]
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being performed.[3][8] The following table summarizes the recommended PPE for handling 2-(Aminomethyl)-3-ethylpentanoic acid in various laboratory scenarios.
Scenario
Eye & Face Protection
Hand Protection
Body Protection
Respiratory Protection
Handling Solids (Weighing, Transferring)
Safety goggles or a face shield worn over safety glasses.[5][10][11]
Double-gloving with nitrile gloves is recommended.[1][8]
Not generally required if handled with care on an open bench.
Detailed PPE Protocols: A Step-by-Step Guide
Adherence to systematic procedures for donning, doffing, and disposing of PPE is paramount to prevent cross-contamination and ensure the safety of all laboratory personnel.
Donning PPE: Establishing a Barrier
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
Body Protection: Put on a clean, fully-fastened laboratory coat.[8]
Respiratory Protection (if required): If handling the solid form outside of a certified chemical fume hood is unavoidable, don a NIOSH-approved N95 respirator. Ensure a proper fit check is performed.
Eye and Face Protection: Put on safety goggles or a face shield.[5][10]
Hand Protection: Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put on the second pair over the first.[1][8]
Doffing PPE: Safe Removal to Prevent Contamination
The doffing sequence is critical to prevent contaminating yourself and the surrounding environment.
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the appropriate hazardous waste container.[13][14] Remove the inner pair using the same technique.
Face Shield/Goggles: Remove the face shield or goggles from the back of your head, avoiding contact with the front surface.
Laboratory Coat: Unfasten the lab coat and remove it by folding it in on itself, contaminated side inward. Place it in a designated laundry receptacle or disposal bag.
Respirator (if used): Remove the respirator from the back of your head without touching the front.
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
PPE Disposal: A Commitment to Environmental and Personnel Safety
All disposable PPE that has come into contact with 2-(Aminomethyl)-3-ethylpentanoic acid must be considered hazardous waste.
Gloves, wipes, and other contaminated disposables: These should be collected in a clearly labeled, sealed hazardous waste bag or container.[13][14][15]
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.[15]
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing risk from receipt of the compound to its final disposal.
Caption: A workflow for the safe handling of 2-(Aminomethyl)-3-ethylpentanoic acid.
Decision-Making for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: A decision tree for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently handle 2-(Aminomethyl)-3-ethylpentanoic acid while prioritizing their safety and maintaining a secure and compliant laboratory environment.
References
TCI Chemicals. (2025, September 29). SAFETY DATA SHEET.
Merck Millipore. SAFETY DATA SHEET.
Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders.
University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
University of California, Berkeley Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory.
TCI America. (2018, July 6). SAFETY DATA SHEET.
Centers for Disease Control and Prevention. Decontamination procedures for chemical process equipment.
Fisher Scientific. SAFETY DATA SHEET.
World Health Organization. DECONTAMINATION AND WASTE MANAGEMENT.
University of California, Irvine Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
BenchChem. (2025). Personal protective equipment for handling (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste.
Dr. Oracle. (2025, November 19). What are the recommendations for using GABA (Gamma-Aminobutyric Acid) L-thionine in clinical practice?
Iowa State University Environmental Health and Safety. Chemical Handling and Storage.
SDS Manager. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
University of California, Berkeley Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
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United States Pharmacopeia. Safety Review of Gamma-Aminobutyric Acid (GABA).
University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide.
Microbe Online. (2022, June 7). Personal Protective Equipment (PPE) Used in the Laboratory.
Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment).
Dr. Oracle. (2026, January 17). What are the safe alternatives and considerations for using Gamma Aminobutyric Acid (GABA) supplements in patients with anxiety or insomnia, particularly those with a history of substance abuse or taking benzodiazepines?
U.S. Food and Drug Administration. (2015, March 30). GRAS Notice for gamma-Aminobutyric Acid (GABA).
ResearchGate. (2025, October 15). United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA).